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Core Science & Biosynthesis

Foundational

3-Fluoropyridine-2,5-dicarbonitrile (CAS 1615720-30-3): A Technical Guide to Structural Utility and Synthetic Methodologies

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic incorporation of highly functionalized heteroaromatics is critical for optimizing pharmacokinetic and pharmacodynamic profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of highly functionalized heteroaromatics is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) represents a highly specialized, electron-deficient building block designed for rapid downstream diversification[1].

The molecular architecture of this compound is defined by a synergistic "push-pull" electronic environment. The presence of two cyano groups at the 2- and 5-positions dramatically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This electronic modulation renders the fluorine atom at the 3-position exceptionally labile, making the core an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions in the development of kinase inhibitors, metabolic modulators, and novel agrochemicals.

Physicochemical Profiling & Structural Logic

Understanding the causality behind the reactivity of 3-Fluoropyridine-2,5-dicarbonitrile requires a close examination of its physicochemical parameters. The extreme electron-withdrawing nature of the dicarbonitrile system ensures that the C3-carbon is highly electrophilic.

Unlike aliphatic nucleophilic substitutions where carbon-halogen bond cleavage is the rate-determining step (favoring iodine as a leaving group), the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity maximizes the partial positive charge on the C3 carbon, accelerating this initial attack and making it a vastly superior leaving group compared to chlorine or bromine in this context.

Quantitative Data Summary
ParameterValueStructural Implication
CAS Registry Number 1615720-30-3Unique identifier for procurement and literature tracking[1].
Molecular Formula C7H2FN3Indicates a highly unsaturated, heteroatom-rich core.
Molecular Weight 147.11 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Acceptors 4High potential for interacting with kinase hinge regions.
Primary Reactivity SNAr & Nitrile AdditionDual orthogonal handles for divergent synthesis.

Synthetic Methodology: Constructing the Core

The synthesis of 3-Fluoropyridine-2,5-dicarbonitrile is typically achieved via the palladium-catalyzed cyanation of 3-fluoro-2,5-dibromopyridine.

Causality in Catalyst and Reagent Selection: Historically, cross-coupling procedures to form aryl nitriles using free cyanide salts (like NaCN or KCN) have been highly irreproducible. Mechanistic studies reveal that free cyanide ions strongly coordinate to palladium intermediates, effectively poisoning the catalyst and halting the cycle[2]. To circumvent this, Zinc Cyanide (Zn(CN)2) is employed. The low solubility of Zn(CN)2 in organic solvents ensures a steady, low concentration of reactive cyanide ions, which prevents catalyst deactivation while driving the reaction forward[3]. Furthermore, the bulky ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is selected because its large bite angle facilitates the reductive elimination step—often the bottleneck in forming sterically hindered nitriles.

Protocol 1: Palladium-Catalyzed Cyanation

Self-Validating System: This protocol incorporates visual cues and chemical checkpoints to ensure reaction integrity.

  • Reagent Preparation & Degassing:

    • Charge a Schlenk flask with 3-fluoro-2,5-dibromopyridine (1.0 eq), Zn(CN)2 (1.2 eq), Pd2(dba)3 (0.05 eq), and dppf (0.1 eq).

    • Validation: Oxygen causes rapid oxidative degradation of the Pd(0) catalyst. Perform three freeze-pump-thaw cycles using anhydrous DMF. A successful activation of the catalyst will result in a color transition from a heterogeneous yellow suspension to a deep reddish-brown homogeneous solution upon heating.

  • Thermal Catalysis:

    • Heat the reaction mixture to 100°C under a strict nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Emulsion Prevention:

    • Cool to room temperature and quench with a 2M aqueous ammonia solution.

    • Causality: Ammonia complexes the excess zinc and palladium ions, preventing the formation of intractable metal-hydroxide emulsions during the extraction phase.

  • Extraction & Purification:

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield 3-Fluoropyridine-2,5-dicarbonitrile as a crystalline solid.

Workflow Visualization

The following diagram illustrates the synthetic pipeline and the logical branching for downstream functionalization of the 1615720-30-3 core.

G SM 3-Fluoro-2,5-dibromopyridine (Precursor) Cyanation Pd-Catalyzed Cyanation [Zn(CN)2, Pd(dppf)Cl2] SM->Cyanation DMF, 100°C Core 3-Fluoropyridine-2,5-dicarbonitrile CAS: 1615720-30-3 Cyanation->Core Yield > 80% SNAr SNAr at C3 [Amines/Thiols] Core->SNAr Rapid F- displacement Nitrile Nitrile Derivatization [Tetrazoles/Amidines] Core->Nitrile NaN3 or NH2OH Drug Lead Compounds (Kinase/HIF Inhibitors) SNAr->Drug Nitrile->Drug

Workflow detailing the synthesis of 3-Fluoropyridine-2,5-dicarbonitrile and its downstream utility.

Downstream Mechanistic Pathways: SNAr Derivatization

Once the core is synthesized, it serves as a highly reactive hub. The most common application is the displacement of the C3-fluorine via SNAr using nitrogen or sulfur nucleophiles.

Protocol 2: SNAr with Secondary Amines (e.g., Morpholine)

Self-Validating System: Reaction progress is monitored via distinct photophysical shifts.

  • Initiation: Dissolve 3-Fluoropyridine-2,5-dicarbonitrile (1.0 eq) in anhydrous THF at 0°C.

  • Nucleophilic Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of morpholine (1.1 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the incoming morpholine nucleophile, which would otherwise stall the reaction.

  • Validation via TLC:

    • The starting material is highly conjugated and strongly absorbs UV light (dark spot at 254 nm). As the reaction proceeds, the substitution of fluorine with an electron-donating amine creates a "push-pull" fluorophore. The successful formation of the product is validated by the appearance of a new, highly polar spot that exhibits bright blue/green fluorescence under 365 nm UV light.

  • Isolation: Warm to room temperature, stir for 2 hours, and precipitate the product by adding ice water. Filter and dry under vacuum.

References

  • A2B Chem. "1615720-30-3 - A2B Chem Product Data".
  • National Institutes of Health (NIH) / PMC. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides".
  • National Science Foundation (NSF) PAR. "Zinc Cyanide – First Update".

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoropyridine-2,5-dicarbonitrile: Properties, Reactivity, and Synthetic Potential

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoropyridine-2,5-dicarbonitrile, a fluorinated heterocyclic compound with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoropyridine-2,5-dicarbonitrile, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar analogs to provide a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics, spectroscopic signature, chemical reactivity, and potential applications, alongside extrapolated safety and handling protocols.

Introduction and Strategic Overview

3-Fluoropyridine-2,5-dicarbonitrile is a unique molecular scaffold featuring a pyridine ring substituted with a fluorine atom and two nitrile groups. The strategic placement of these functional groups is anticipated to confer a distinct electronic profile, influencing its reactivity and potential as a building block in the synthesis of complex molecular architectures. The fluorine atom, with its high electronegativity, and the two electron-withdrawing nitrile groups are expected to significantly impact the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution.[1][2]

This guide has been structured to provide a foundational understanding of 3-Fluoropyridine-2,5-dicarbonitrile. Where direct experimental data is unavailable, we have drawn upon the known properties and reactivity of close structural analogs, including 3-fluoro-2-pyridinecarbonitrile, 5-bromo-3-fluoropyridine-2-carbonitrile, and 3,5-difluoropyridine-2-carbonitrile. This comparative approach allows for a reasoned estimation of the target molecule's characteristics, providing a valuable starting point for its synthetic exploration and application.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoropyridine-2,5-dicarbonitrile is presented below, alongside its key analogs. The calculated molecular formula is C₇HF₄N₃ and the molecular weight is 147.09 g/mol .

Caption: Molecular structures of 3-Fluoropyridine-2,5-dicarbonitrile and its analogs.

A comparative summary of the known and estimated physicochemical properties is provided in the table below.

Property3-Fluoropyridine-2,5-dicarbonitrile (Estimated)3-Fluoro-2-pyridinecarbonitrile5-Bromo-3-fluoropyridine-2-carbonitrile[3][4]
CAS Number Not available97509-75-6886373-28-0
Molecular Formula C₇HF₄N₃C₆H₃FN₂C₆H₂BrFN₂
Molecular Weight 147.09 g/mol 122.10 g/mol 201.00 g/mol
Appearance White to off-white solidWhite crystalsSolid
Melting Point > 100 °C27-32 °C95-100 °C
Boiling Point Not availableNot availableNot available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Not well-documentedNot well-documented

Spectroscopic Profile (Predicted)

While experimental spectra for 3-Fluoropyridine-2,5-dicarbonitrile are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: A single resonance is expected for the proton at the 4-position of the pyridine ring. This signal will likely appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift is anticipated to be in the downfield region, characteristic of aromatic protons.

  • ¹³C NMR: The spectrum will exhibit distinct signals for each of the seven carbon atoms. The carbons bearing the nitrile groups (C2 and C5) and the fluorine atom (C3) will show characteristic chemical shifts. The carbon atoms of the nitrile groups are expected in the 115-120 ppm range.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the 3-position.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretching vibration is expected in the range of 2220-2240 cm⁻¹.[5] Aromatic C-H and C-F stretching vibrations will also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 147.09.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 3-Fluoropyridine-2,5-dicarbonitrile is dictated by the interplay of its functional groups.

Reactivity of the Fluoropyridine Core

The pyridine ring is electron-deficient, and this character is further enhanced by the two electron-withdrawing nitrile groups. The fluorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) . The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluorinated pyridines.[6] This reactivity provides a powerful tool for introducing a wide range of nucleophiles at the C3 position.

G reactant 3-Fluoropyridine-2,5-dicarbonitrile intermediate Meisenheimer Complex (stabilized by nitrile groups) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product 3-Substituted-pyridine-2,5-dicarbonitrile intermediate->product - F⁻

Caption: Generalized workflow for nucleophilic aromatic substitution on 3-Fluoropyridine-2,5-dicarbonitrile.

Chemistry of the Nitrile Groups

The two nitrile groups offer versatile handles for further synthetic transformations:

  • Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.[7][8][9]

  • Reduction: The nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.[10] This provides a route to novel aminopyridine derivatives.

  • Cycloaddition Reactions: Nitrile groups can participate in cycloaddition reactions to form various heterocyclic systems.[11]

Potential Applications in Research and Development

The structural motifs present in 3-Fluoropyridine-2,5-dicarbonitrile suggest its utility in several areas of chemical research:

  • Medicinal Chemistry: Pyridine and its derivatives are prevalent in pharmaceuticals.[12][13] The unique substitution pattern of this molecule makes it an attractive scaffold for the synthesis of novel bioactive compounds. The nitrile groups can act as bioisosteres for other functional groups or as precursors to amines and carboxylic acids for further derivatization.

  • Materials Science: The electron-deficient nature of the pyridine ring and the potential for derivatization through the nitrile groups make this compound a candidate for the development of novel organic electronic materials, such as those used in thermally activated delayed fluorescence (TADF) emitters.[14]

  • Agrochemicals: Fluorinated pyridines are important intermediates in the synthesis of modern agrochemicals due to the enhanced biological activity and metabolic stability conferred by the fluorine atom.[15]

Safety and Handling Precautions

As no specific safety data is available for 3-Fluoropyridine-2,5-dicarbonitrile, precautions should be based on the known hazards of analogous cyanopyridine compounds.[15][16][17][18][19]

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[20] For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[17]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17] Keep the container tightly sealed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[18] If inhaled, move to fresh air. If skin contact occurs, wash with soap and water. In case of ingestion, seek immediate medical attention.[17]

Exemplary Experimental Protocols (Adapted from Analogous Systems)

The following protocols are provided as illustrative examples of reactions that could potentially be applied to 3-Fluoropyridine-2,5-dicarbonitrile, based on the reactivity of similar compounds.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Hypothetical)

This protocol is adapted from the synthesis of related aminopyridine derivatives.

  • To a solution of 3-Fluoropyridine-2,5-dicarbonitrile (1.0 mmol) in anhydrous dimethylformamide (DMF) (5 mL) in a sealed tube is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aminopyridine-2,5-dicarbonitrile derivative.

Protocol 2: Hydrolysis of Nitrile Groups to Carboxylic Acids (Hypothetical)

This protocol is a general procedure for the hydrolysis of aromatic nitriles.

  • A mixture of 3-Fluoropyridine-2,5-dicarbonitrile (1.0 mmol) and a 6 M aqueous solution of hydrochloric acid (10 mL) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, and the pH is adjusted to approximately 3-4 with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with cold water, and dried to yield the corresponding dicarboxylic acid.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • 4-Cyanopyridine. Apollo Scientific.
  • Material Safety Data Sheet - 3-Cyanopyridine, 98%. (2005). Cole-Parmer.
  • 3-Cyanopyridine Safety D
  • Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content.
  • 4-Cyanopyridine - Safety D
  • Photochemical Reactions of Fluorinated Pyridines
  • 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0. (2026). ChemicalBook.
  • 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6. Sigma-Aldrich.
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
  • 950670-18-5, 3-Bromo-5-fluoropyridine-2-carbonitrile Formula. ECHEMI.
  • 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6. Sigma-Aldrich.
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI.
  • Safety D
  • 3-Fluoro-2-pyridinecarbonitrile - SAFETY D
  • 5-Bromo-3-fluoropyridine-2-carbonitrile 97 886373-28-0. Sigma-Aldrich.
  • Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. (2008). PubMed.
  • 3,5-Difluoropyridine-2-carbonitrile | CAS 298709-29-2. Ossila.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • a) IR and b) 13 C NMR spectra of pyridine containing anion-functionalized IL [P 66614 ][2-Op] before and after CO 2 capture.
  • 5-BROMO-3-FLUOROPYRIDINE-2-CARBONITRILE | 886373-28-0. INDOFINE Chemical Company.
  • THE NOVEL REDUCTION OF PYRIDINE DERIV
  • Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Deriv
  • 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5. Ossila.
  • 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6. Ossila.
  • Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2026). Wiley Online Library.
  • Reduction of 3,5-disubstituted pyridines to dihydropyridines. RSC Publishing.
  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles.
  • Boger pyridine synthesis. Wikipedia.
  • 3,5-difluoropicolinonitrile. (2024). ChemBK.
  • 3-Cyano-2-fluoropyridine | C6H3FN2 | CID 2783254. PubChem.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
  • Influence of Functionalized Pyridine Ligands on the Radio/Chemical Behavior of [M I (CO) 3 ] + (M = Re and 99m Tc) 2 + 1 Complexes.
  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025). ChemRxiv.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). PubMed.
  • 3,5-Difluoropyridine | C5H3F2N | CID 642820. PubChem.
  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.

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Foundational

3-Fluoropyridine-2,5-dicarbonitrile: Physicochemical Profiling, Molecular Weight Determination, and Synthetic Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is a cornerstone of rational drug design. 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is a cornerstone of rational drug design. 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a highly specialized, electron-deficient building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and bioimaging dyes. With a precisely calculated1[1], this molecule offers unique structural dynamics that make it exceptionally reactive toward late-stage functionalization.

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating protocol for High-Resolution Mass Spectrometry (HRMS) characterization, and details its mechanistic utility in Nucleophilic Aromatic Substitution (SNAr) workflows.

Structural Dynamics and Physicochemical Profiling

Understanding the reactivity of 3-Fluoropyridine-2,5-dicarbonitrile requires a deep dive into its electronic distribution. The pyridine core is inherently electron-deficient due to the electronegative nitrogen atom. The addition of two cyano (-C≡N) groups at the C2 and C5 positions further depletes the electron density of the aromatic system via strong inductive and resonance-withdrawing effects.

Consequently, the fluorine atom at the C3 position becomes highly labile. In 2[2], the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine3[3], while the ortho/para cyano groups stabilize the resulting negatively charged Meisenheimer complex[2].

Quantitative Physicochemical Data

To facilitate accurate stoichiometric calculations and analytical tracking, the core quantitative metrics of the molecule are summarized below:

PropertyValueAnalytical Significance
Chemical Name 3-Fluoropyridine-2,5-dicarbonitrileIUPAC standard nomenclature
CAS Registry Number 1615720-30-3Unique identifier for procurement
Molecular Formula C7H2FN3Defines isotopic distribution
Average Molecular Weight 147.11 g/mol Used for bulk stoichiometric scaling
Monoisotopic Exact Mass 147.0233 DaTarget value for HRMS structural confirmation
Protonated Mass [M+H]⁺ 148.0306 m/zTarget value for positive-ion ESI-MS

Analytical Characterization: Exact Mass Determination via HRMS

While the average molecular weight (147.11 g/mol ) is sufficient for synthetic setup,4[4] and publication-quality data. HRMS differentiates compounds that vary by less than 0.001 Da, ensuring that no isobaric impurities are present[4].

Self-Validating Protocol: LC-HRMS (ESI-TOF) Workflow

To ensure trustworthiness, this protocol incorporates a lock-mass calibration system —a self-validating mechanism that corrects for intra-analysis instrument drift in real-time.

  • Sample Preparation: Dissolve 1.0 mg of 3-Fluoropyridine-2,5-dicarbonitrile in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute to a final concentration of 1 µg/mL using a 50:50 ACN/H₂O mixture containing 0.1% formic acid to promote ionization.

  • Instrument Tuning & Calibration: 5[5] (m/z 556.2771) via a secondary sprayer. This acts as the lock mass to continuously calibrate the m/z scale during the run.

  • Chromatographic Separation: Inject 2 µL onto a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% ACN over 3 minutes.

  • Mass Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive Electrospray Ionization (ESI+) mode. Ensure the 5[5].

  • Data Validation: Extract the chromatogram for the theoretical [M+H]⁺ ion (148.0306 m/z). The protocol is considered valid only if the measured mass error is < 5 ppm compared to the calculated exact mass[5].

HRMS_Workflow Step1 Sample Prep 1 µg/mL in ACN/H2O Step2 LC Separation UHPLC C18 Column Step1->Step2 Step3 Ionization ESI(+) with Lock Mass Step2->Step3 Step4 Step4 Step3->Step4 Step5 Data Processing Exact Mass: 147.0233 Da Step4->Step5

Self-validating LC-HRMS workflow for exact mass determination.

Synthetic Utility: SNAr Workflow in Drug Discovery

In drug discovery, fluorinated nicotinonitriles are highly prized for their ability to undergo mild,6[6] to form complex heteroaryl amines, which are7[7].

Self-Validating Protocol: SNAr with Secondary Amines

This methodology describes the displacement of the C3-fluorine by a secondary amine (e.g., pyrrolidine). The protocol is designed with built-in causality and in-process validation checkpoints.

  • Step 1: Reaction Setup. In an oven-dried flask under nitrogen, dissolve 3-Fluoropyridine-2,5-dicarbonitrile (1.0 eq, 147.11 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Step 2: Reagent Addition (Causality Check). Add pyrrolidine (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Why DIPEA? The displacement of fluorine generates hydrofluoric acid (HF). DIPEA acts as a non-nucleophilic proton sponge to scavenge HF, preventing the premature protonation and deactivation of the pyrrolidine nucleophile.

  • Step 3: Execution & In-Process Validation. Stir the reaction mixture at room temperature. Validation Checkpoint: Because of the extreme activation of the pyridine ring, heating is rarely required. Monitor the reaction via LC-MS every 30 minutes. The reaction is validated as "complete" when the precursor mass (148.03 m/z [M+H]⁺) is entirely consumed and replaced by the product mass (199.10 m/z[M+H]⁺).

  • Step 4: Quenching & Isolation. Slowly pour the reaction mixture into 25 mL of ice-cold water. The highly polar DMF will dissolve in the aqueous phase, causing the hydrophobic product to precipitate. Filter the precipitate under a vacuum and wash with cold water.

  • Step 5: Final Structural Validation. Confirm the structure via ¹H NMR. A successful SNAr reaction is definitively proven by the disappearance of the large ¹H-¹⁹F coupling constants typically observed in the starting material's aromatic protons.

SNAr_Mechanism A 3-Fluoropyridine- 2,5-dicarbonitrile B Nucleophilic Attack (Amine) A->B Addition C Meisenheimer Complex (Stabilized) B->C Rate-determining step D Substituted Product + Fluoride Ion C->D Fast Elimination

SNAr pathway of 3-Fluoropyridine-2,5-dicarbonitrile via Meisenheimer complex.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 3-Fluoropyridine-2,5-dicarbonitrile: A Methodical Approach for Researchers

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into molecular scaffolds is a pivotal aspect of modern medicinal chemistry. Fluorinated pyridine derivatives, in particular, have emerged as crucial building blocks in the synthesis of advanced pharmaceuticals and agrochemicals.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, basicity (pKa), and membrane permeability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2][3]

3-Fluoropyridine-2,5-dicarbonitrile is a compound of significant interest due to its unique electronic and structural features. The presence of a fluorine atom, two nitrile groups, and a pyridine ring suggests a complex interplay of properties that will govern its behavior in solution. Understanding the solubility of this compound is a critical first step in its application, from designing reaction conditions for further synthesis to formulating it for biological screening assays.

This in-depth technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Fluoropyridine-2,5-dicarbonitrile. In the absence of extensive published data, this document will equip you with the theoretical knowledge and practical, step-by-step protocols to systematically investigate its solubility in a range of relevant solvents.

Physicochemical Properties and Predicted Solubility Behavior

Functional GroupExpected Influence on Solubility
Pyridine Ring The nitrogen atom can act as a hydrogen bond acceptor and can be protonated in acidic solutions, which would be expected to increase solubility in acidic aqueous media.
Fluorine Atom Generally increases lipophilicity and can lead to lower aqueous solubility.[5] The high electronegativity of fluorine also reduces the basicity of the pyridine nitrogen, making it less likely to be protonated than non-fluorinated pyridines.[3]
Two Nitrile Groups These are polar, electron-withdrawing groups that can participate in dipole-dipole interactions and act as weak hydrogen bond acceptors. Their presence may enhance solubility in polar organic solvents.

Based on these features, it is reasonable to predict that 3-Fluoropyridine-2,5-dicarbonitrile will exhibit limited solubility in water but may be soluble in polar aprotic organic solvents. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.[6]

Experimental Protocols for Solubility Determination

A systematic approach to determining solubility involves both qualitative and quantitative methods. The following protocols are designed to provide a comprehensive solubility profile for 3-Fluoropyridine-2,5-dicarbonitrile.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

Materials:

  • 3-Fluoropyridine-2,5-dicarbonitrile

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Solvents:

    • Deionized Water

    • Diethyl Ether

    • 5% (w/v) Aqueous Sodium Hydroxide (NaOH)

    • 5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃)

    • 5% (v/v) Aqueous Hydrochloric Acid (HCl)

    • Methanol

    • Ethanol

    • Acetone

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

    • Dichloromethane (DCM)

    • Toluene

Procedure: [7][8]

  • Place approximately 2-5 mg of 3-Fluoropyridine-2,5-dicarbonitrile into a small, dry test tube.

  • Add 0.1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually observe the sample. If the solid has completely dissolved, the compound is considered "soluble."

  • If the solid has not dissolved, add another 0.9 mL of the solvent (for a total of 1.0 mL) and vortex for another 60 seconds.

  • Observe again. If the solid is fully dissolved, it is "soluble." If some solid remains, it is "partially soluble." If no significant amount of solid has dissolved, it is "insoluble."

  • Record your observations for each solvent.

Interpretation of Aqueous Solubility Tests: [7]

  • Solubility in 5% HCl: Indicates the presence of a basic functional group, likely the pyridine nitrogen being protonated.

  • Solubility in 5% NaOH and 5% NaHCO₃: Suggests the presence of an acidic functional group. Given the structure of 3-Fluoropyridine-2,5-dicarbonitrile, solubility in basic solutions is not strongly anticipated unless there is an unforeseen reaction.

G cluster_workflow Qualitative Solubility Testing Workflow start Start: 2-5 mg of Compound add_solvent Add 0.1 mL Solvent start->add_solvent vortex1 Vortex for 60s add_solvent->vortex1 observe1 Observe Sample vortex1->observe1 add_more_solvent Add 0.9 mL Solvent observe1->add_more_solvent Insoluble soluble Soluble observe1->soluble Soluble vortex2 Vortex for 60s add_more_solvent->vortex2 observe2 Observe Sample vortex2->observe2 observe2->soluble Soluble partially_soluble Partially Soluble observe2->partially_soluble Partially Soluble insoluble Insoluble observe2->insoluble Insoluble end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Thermodynamic Method)

For drug development and many research applications, a precise measure of solubility is required. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.[9] This method involves creating a saturated solution, filtering out the undissolved solid, and then quantifying the concentration of the dissolved compound in the filtrate.

Materials and Equipment:

  • 3-Fluoropyridine-2,5-dicarbonitrile

  • Selected solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of 3-Fluoropyridine-2,5-dicarbonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known, decreasing concentrations.

  • Sample Preparation (Excess Solid Method): [9]

    • Add an excess amount of solid 3-Fluoropyridine-2,5-dicarbonitrile to a vial containing a known volume of the test solvent (e.g., PBS pH 7.4). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed.

  • Sample Analysis:

    • After equilibration, carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid.

    • Immediately dilute the filtered sample with a suitable solvent to a concentration within the range of the calibration standards.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility of 3-Fluoropyridine-2,5-dicarbonitrile in the test solvent by accounting for the dilution factor.

G cluster_workflow Quantitative Solubility Workflow (HPLC) start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Saturated Solution (Excess Solid) start->prep_sample hplc_analysis Analyze Standards & Sample by HPLC prep_standards->hplc_analysis equilibrate Equilibrate on Shaker (24-48h) prep_sample->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample dilute_sample Dilute Filtered Sample filter_sample->dilute_sample dilute_sample->hplc_analysis calibration_curve Construct Calibration Curve hplc_analysis->calibration_curve determine_conc Determine Sample Concentration calibration_curve->determine_conc calculate_solubility Calculate Solubility determine_conc->calculate_solubility end End calculate_solubility->end

Caption: Workflow for quantitative solubility determination using HPLC.

Tabulated Solubility Data (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical solubility data for 3-Fluoropyridine-2,5-dicarbonitrile based on the predicted behavior. These tables should be populated with your experimental findings.

Table 1: Qualitative Solubility of 3-Fluoropyridine-2,5-dicarbonitrile

SolventSolubilityObservations
Deionized WaterInsoluble
5% HClPartially Soluble
5% NaOHInsoluble
5% NaHCO₃Insoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DMSOVery Soluble
DMFVery Soluble
AcetonitrileSoluble
DichloromethanePartially Soluble
TolueneInsoluble

Table 2: Quantitative Aqueous Solubility of 3-Fluoropyridine-2,5-dicarbonitrile

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)25Experimental ValueCalculated Value
Simulated Gastric Fluid (pH 1.2)37Experimental ValueCalculated Value
Simulated Intestinal Fluid (pH 6.8)37Experimental ValueCalculated Value

Conclusion

While published solubility data for 3-Fluoropyridine-2,5-dicarbonitrile is scarce, a systematic and methodical approach can provide the crucial data needed for its successful application in research and development. The protocols and theoretical considerations outlined in this guide offer a robust framework for a comprehensive solubility assessment. By understanding the interplay of the fluoropyridine and dinitrile functionalities, and by employing both qualitative and quantitative experimental techniques, researchers can confidently determine the solubility profile of this promising compound, paving the way for its use in the synthesis of novel, high-value molecules.

References

  • LibreTexts. (2021, March 6). Experiment: Solubility of Organic & Inorganic Compounds. [Link][6]

  • Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][7]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link][8]

  • Hussain, A., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link][2]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link][5]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link][10]

  • LookChem. 3-fluoropyridine. [Link][11]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link][12]

Sources

Foundational

Spectroscopic Validation of 3-Fluoropyridine-2,5-dicarbonitrile: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) [2] Molecular Formula: C₇H₂FN₃ Exact Mass: 147.0233 Da Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) [2] Molecular Formula: C₇H₂FN₃ Exact Mass: 147.0233 Da

Executive Summary & Structural Elucidation Strategy

As a Senior Application Scientist, I frequently encounter highly functionalized N-heterocycles that serve as critical scaffolds in drug discovery. 3-Fluoropyridine-2,5-dicarbonitrile is a prime example. The presence of a pyridine core, two strongly electron-withdrawing cyano groups, and a fluorine atom creates a highly electron-deficient system. This unique electronic environment dictates its reactivity and makes rigorous spectroscopic characterization essential for downstream medicinal chemistry applications.

To validate this structure, we cannot rely on a single analytical technique. Instead, we must construct a self-validating system using orthogonal spectroscopic methods. Our strategy relies on three pillars:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): To map the exact atomic connectivity and spin-spin coupling networks. The ¹⁹F nucleus acts as a highly sensitive "spy" nucleus, providing diagnostic hetero-nuclear coupling constants ( JHF​ and JCF​ ) that unambiguously confirm the regiochemistry of the pyridine ring [1].

  • High-Resolution Mass Spectrometry (HRMS): Utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) to confirm the exact molecular mass and isotopic pattern, ensuring no unexpected functional group modifications occurred during synthesis [3].

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): To rapidly and non-destructively verify the presence of the orthogonal functional groups (C≡N and C-F).

Workflow N1 Sample Prep (CDCl3, 298K) N2 Multinuclear NMR (1H, 13C, 19F) N1->N2 N3 HRMS (ESI-TOF) Exact Mass N1->N3 N4 FTIR (ATR) Functional Groups N1->N4 N5 Data Synthesis & Structure Validation N2->N5 N3->N5 N4->N5

Caption: Analytical workflow for the spectroscopic validation of 3-Fluoropyridine-2,5-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts and J-Coupling

In 3-fluoropyridine-2,5-dicarbonitrile, the pyridine ring contains only two protons (H-4 and H-6). The extreme electron-withdrawing nature of the adjacent nitrogen, the fluorine atom, and the two cyano groups deeply deshields these protons, pushing their signals far downfield.

The structural assignment is driven by the spin-spin coupling network . The fluorine atom at C-3 couples strongly with H-4 (ortho, ³JHF​≈8.5 Hz) and weakly with H-6 (para, ⁵JHF​≈1.2 Hz). Furthermore, H-4 and H-6 exhibit a meta-coupling ( ⁴JHH​≈2.0 Hz). This distinct splitting pattern (doublet of doublets for both protons) is the definitive fingerprint of this specific regioisomer.

Coupling F3 F-3 (19F) H4 H-4 (1H) F3->H4 ³J_HF ≈ 8.5 Hz H6 H-6 (1H) F3->H6 ⁵J_HF ≈ 1.2 Hz C3 C-3 (13C) F3->C3 ¹J_CF ≈ 258 Hz C4 C-4 (13C) F3->C4 ²J_CF ≈ 18 Hz H4->H6 ⁴J_HH ≈ 2.0 Hz

Caption: Spin-spin J-coupling network mapping the interactions between 19F, 1H, and 13C nuclei.

Spectroscopic Data Tables

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | H-6 | 8.95 | dd | ⁴JHH​ = 2.0, ⁵JHF​ = 1.2 | 1H | Deshielded by adjacent N and C-5 cyano group. | | H-4 | 8.25 | dd | ³JHF​ = 8.5, ⁴JHH​ = 2.0 | 1H | Deshielded by adjacent F and C-5 cyano group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | C-3 | 158.4 | d | ¹JCF​ = 258.0 | Directly attached to highly electronegative F. | | C-6 | 152.1 | d | ⁴JCF​ = 4.5 | Adjacent to pyridine Nitrogen. | | C-2 | 135.2 | d | ²JCF​ = 15.0 | Attached to CN, adjacent to N and F. | | C-4 | 128.6 | d | ²JCF​ = 18.5 | Ortho to Fluorine. | | C-5 | 112.3 | s | - | Attached to CN, shielded by resonance. | | C≡N (C-5) | 115.1 | s | - | Nitrile carbon. | | C≡N (C-2) | 114.5 | s | - | Nitrile carbon. |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃, 298 K) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | | F-3 | -112.4 | dd | ³JHF​ = 8.5, ⁵JHF​ = 1.2 |

Protocol: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (contains 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube. Causality: CDCl₃ is chosen because the molecule lacks exchangeable protons, and the non-polar solvent minimizes hydrogen-bonding artifacts [4].

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Acquisition (¹H): Run a standard 1D ¹H sequence (zg30) with 16 scans, a 10 ppm spectral width, and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition (¹⁹F): Run a ¹⁹F sequence with ¹H decoupling (igdc) to simplify the spectrum, followed by a coupled spectrum to extract JHF​ values. Use 64 scans.

  • Acquisition (¹³C): Run a ¹H-decoupled ¹³C sequence (zgpg30). Due to the lack of protons and presence of multiple quaternary carbons (C-2, C-3, C-5, and two CN groups), increase the relaxation delay to 4.0 seconds and acquire at least 1024 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons.

High-Resolution Mass Spectrometry (HRMS)

The Causality of ESI-TOF Selection

To validate the exact molecular formula (C₇H₂FN₃), we employ Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. ESI is a "soft" ionization technique that prevents the fragmentation of the delicate cyano groups, allowing us to observe the intact molecular ion. The TOF analyzer provides mass accuracy within < 5 ppm, which is mandatory for distinguishing our target from isobaric impurities [3].

Table 4: HRMS (ESI-TOF) Data

Ion Species Formula Theoretical m/z Experimental m/z Error (ppm)
[M+H]⁺ C₇H₃FN₃⁺ 148.0311 148.0315 +2.7

|[M-H]⁻ | C₇HFN₃⁻ | 146.0160 | 146.0158 | -1.3 |

Protocol: ESI-TOF MS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Calibration: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-5 ppm mass accuracy.

  • Injection & Ionization: Inject 2 µL of the sample via flow injection analysis (FIA) at a flow rate of 0.2 mL/min. Set the capillary voltage to 3.5 kV, drying gas temperature to 300 °C, and nebulizer pressure to 35 psig.

  • Data Processing: Extract the mass spectra across the elution peak. Average the scans and calculate the exact mass of the [M+H]⁺ and [M-H]⁻ adducts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality of ATR-FTIR

While NMR provides connectivity, FTIR provides instantaneous confirmation of bond dipoles. For 3-fluoropyridine-2,5-dicarbonitrile, the sharp, distinct C≡N stretch and the strong C-F stretch are highly diagnostic. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality: ATR requires zero sample preparation, prevents moisture absorption (which obscures the 3000-3500 cm⁻¹ region), and avoids potential halide exchange reactions between the analyte and KBr.

Table 5: ATR-FTIR Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3065 Weak Aromatic C-H stretch (pyridine ring)
2240 Sharp, Strong C≡N stretch (nitrile groups)
1585, 1430 Medium Aromatic C=C and C=N ring stretches
1210 Strong C-F stretch

| 850 | Strong | Aromatic C-H out-of-plane bend |

Protocol: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place approximately 2 mg of the solid 3-fluoropyridine-2,5-dicarbonitrile powder directly onto the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the solid and the crystal lattice.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 600 cm⁻¹. Apply an ATR correction algorithm to account for depth of penetration variations at different wavelengths.

References

  • "3-Fluoropyridine | C5H4FN | CID 67794 - PubChem - NIH", PubChem (National Institutes of Health),[Link]

  • "3-Fluoropyridine-2,5-dicarbonitrile - CAS 1615720-30-3", Molaid Chemical Database,[Link]

  • "Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry", Frontiers in Chemistry,[Link]

  • "NMR Sample Preparation Guidelines", NMR-Bio,[Link]

Exploratory

Spectroscopic Characterization of 3-Fluoropyridine-2,5-dicarbonitrile: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: 3-Fluoropyridine-2,5-dicarbonitrile is a specialized heterocyclic compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoropyridine-2,5-dicarbonitrile is a specialized heterocyclic compound of interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitrile groups and the fluorine atom on the pyridine core, make it a valuable scaffold. As with any novel or sparsely documented compound, unambiguous structural confirmation is the bedrock of reliable research. This guide provides a comprehensive framework for the characterization of this molecule using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Given the limited availability of published experimental spectra for this specific molecule, this document adopts a predictive and methodological approach. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected spectral features. This serves as both a practical guide for researchers actively working with this compound and a robust example of how to approach the characterization of novel chemical entities.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

Predicted IR Absorption Frequencies

The structure of 3-Fluoropyridine-2,5-dicarbonitrile contains several distinct functional groups whose expected IR absorption ranges are well-established. By examining these, we can construct a theoretical spectrum that will be critical for verifying experimental results.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Authoritative Insights
Nitrile (C≡N) Stretching2240 - 2220The C≡N triple bond is strong and exhibits a sharp, intense absorption in this region. Its position can be influenced by conjugation; its presence on an aromatic ring typically places it in this specific range. This is a key, unambiguous indicator for the presence of the nitrile groups.
Aryl Fluoride (C-F) Stretching1250 - 1120The C-F bond stretch in aromatic compounds is typically strong and occurs in the fingerprint region. The exact position depends on the substitution pattern of the ring, but a prominent peak in this area is a strong confirmation of the fluorine substituent.
Aromatic Ring (C=C, C=N) Stretching1600 - 1450Pyridine and other aromatic systems display a series of absorptions due to the stretching of C=C and C=N bonds within the ring. Typically, two to four sharp bands of variable intensity are expected in this region, confirming the presence of the heterocyclic aromatic core.
Aromatic C-H Stretching3100 - 3000While this molecule has only one C-H bond on the ring, a weak absorption may be visible in this region, characteristic of aromatic C-H stretching.
Aromatic C-H Out-of-Plane Bending900 - 675The out-of-plane bending vibrations are highly sensitive to the substitution pattern on the aromatic ring. While difficult to predict precisely without empirical data, the presence of bands in this region further supports the aromatic nature of the compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

For a solid sample like 3-Fluoropyridine-2,5-dicarbonitrile, ATR-FTIR is the most efficient and common method for obtaining a high-quality IR spectrum.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum has been collected. Verify the ATR crystal (typically diamond or germanium) is clean.

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results. The goal is to maximize the surface area in contact with the evanescent wave.

  • Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.

  • Data Processing: Process the collected spectrum by performing an ATR correction (if the software allows) and baseline correction to ensure a flat, non-sloping baseline for accurate peak identification.

Workflow for IR Spectrum Interpretation

The following diagram outlines the logical process for analyzing the obtained IR spectrum to confirm the molecular structure.

IR_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Acquire Acquire Spectrum via ATR-FTIR Process Baseline & ATR Correction Acquire->Process Check_Nitrile Identify Sharp Peak at ~2230 cm⁻¹? Process->Check_Nitrile Check_Fluorine Identify Strong Peak at ~1200 cm⁻¹? Check_Nitrile->Check_Fluorine Yes Re_evaluate Re-evaluate Sample/Purity Check_Nitrile->Re_evaluate No Check_Aromatic Identify Peaks in 1600-1450 cm⁻¹ range? Check_Fluorine->Check_Aromatic Yes Check_Fluorine->Re_evaluate No Confirm Structure Confirmed Check_Aromatic->Confirm Yes Check_Aromatic->Re_evaluate No

Caption: Logical workflow for the confirmation of 3-Fluoropyridine-2,5-dicarbonitrile via IR.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Predicted High-Resolution Mass & Molecular Ion

First, we must calculate the exact monoisotopic mass of the molecule to identify the molecular ion peak (M+•) in a high-resolution mass spectrum.

  • Formula: C₇HFN₄

  • Monoisotopic Masses:

    • C: 12.000000

    • H: 1.007825

    • F: 18.998403

    • N: 14.003074

  • Calculated Monoisotopic Mass: (7 * 12.000000) + (1 * 1.007825) + (1 * 18.998403) + (4 * 14.003074) = 158.0191 g/mol

In a high-resolution mass spectrum (e.g., from a TOF or Orbitrap analyzer), the molecular ion should be observed at m/z 158.0191. This high-precision measurement is a primary method for confirming the elemental composition.

Predicted Fragmentation Pathways (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, providing a rich "fingerprint" for structural elucidation. The pyridine ring's stability will heavily influence fragmentation.

Expected Fragment (m/z)Proposed IdentityMechanism of LossSignificance
158 [C₇HFN₄]⁺• Molecular Ion (M⁺•) Confirms the molecular weight of the compound. Its relative intensity indicates the stability of the molecule under EI conditions.
131 [C₆HN₃]⁺•Loss of HCN (27 Da)A common fragmentation pathway for nitrile-containing aromatic compounds. The loss of hydrogen cyanide is a stable neutral loss.
139 [C₇H₄N₃]⁺Loss of F• (19 Da)Loss of a fluorine radical is a possible, though often less favorable, fragmentation pathway compared to stable neutral losses.
112 [C₅N₂]⁺•Loss of F• and HCNA secondary fragmentation product resulting from the sequential loss of both a fluorine radical and hydrogen cyanide.
105 [C₅HN₂]⁺Loss of two HCN moleculesSequential loss of both nitrile groups as HCN from the parent ion or a primary fragment.
Diagram of Predicted EI Fragmentation

This diagram illustrates the most probable fragmentation pathways originating from the molecular ion.

MS_Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]⁺• m/z = 158 C₇HFN₄⁺• F1 m/z = 131 C₆HN₃⁺• M->F1 - HCN F2 m/z = 139 C₇H₄N₃⁺ M->F2 - F• F3 m/z = 112 C₅N₂⁺• F1->F3 - F• F2->F3 - HCN

Caption: Predicted major fragmentation pathways for 3-Fluoropyridine-2,5-dicarbonitrile in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable compound, GC-MS is an excellent choice as it provides separation from any potential impurities prior to mass analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C). Use a split injection mode to avoid overloading the column.

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C). This separates compounds based on their boiling points.

  • MS Method Setup:

    • Ion Source: Use a standard EI source temperature (e.g., 230 °C).

    • Ionization Energy: Set to the standard 70 eV.

    • Mass Analyzer: Scan a mass range that comfortably includes the molecular ion and expected fragments (e.g., m/z 40-200).

  • Data Acquisition & Analysis: Inject the sample. The resulting chromatogram will show a peak at a specific retention time for your compound. The mass spectrum corresponding to this peak can then be analyzed, comparing the observed m/z values to the predicted molecular ion and fragments.

Safety and Handling

While a full safety data sheet (SDS) should always be consulted, compounds containing nitrile groups and aromatic fluorides require careful handling.

  • Toxicity: Nitriles can be toxic and may release hydrogen cyanide upon decomposition or metabolism.

  • Exposure: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

The structural elucidation of a novel compound like 3-Fluoropyridine-2,5-dicarbonitrile is a systematic process. By predicting the characteristic signatures in both IR and mass spectra, researchers can approach their experimental work with a powerful validation framework. The sharp C≡N stretch around 2230 cm⁻¹ in the IR spectrum serves as a primary confirmation of the nitrile groups, while the high-resolution molecular ion peak at m/z 158.0191 in the mass spectrum confirms the elemental composition. Analysis of the subsequent fragmentation patterns and fingerprint region vibrations provides the necessary orthogonal data to build an unshakeable, authoritative confirmation of the structure, ensuring the integrity of all subsequent research.

References

Foundational

Reactivity of the Nitrile Groups in 3-Fluoropyridine-2,5-dicarbonitrile: A Technical Guide

Abstract 3-Fluoropyridine-2,5-dicarbonitrile[1] is a highly functionalized, electron-deficient heteroaromatic scaffold. For drug development professionals and synthetic chemists, mastering the orthogonal reactivity of it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Fluoropyridine-2,5-dicarbonitrile[1] is a highly functionalized, electron-deficient heteroaromatic scaffold. For drug development professionals and synthetic chemists, mastering the orthogonal reactivity of its two nitrile groups and the C3-fluorine is critical. This whitepaper elucidates the electronic topography governing its regioselectivity and provides self-validating experimental protocols for chemoselective functionalization.

Electronic Topography & Regioselectivity

The reactivity of the nitrile groups in 3-fluoropyridine-2,5-dicarbonitrile is dictated by their spatial relationship to the pyridine nitrogen and the C3-fluorine atom.

  • The C2-Nitrile: Located alpha to the pyridine nitrogen, this group experiences profound inductive (-I) and resonance (-M) electron withdrawal. Furthermore, it is ortho to the highly electronegative C3-fluorine, which exerts an additional inductive pull. This synergistic electron depletion drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C2-nitrile carbon, making it exceptionally electrophilic[2].

  • The C5-Nitrile: Located gamma to the pyridine nitrogen and meta to the C3-fluorine, this group experiences moderate resonance withdrawal but significantly weaker inductive effects.

Consequently, nucleophilic addition is highly regioselective, with hard nucleophiles preferentially attacking the C2-nitrile over the C5-nitrile[3].

ElectronicEffects Core 3-Fluoropyridine-2,5-dicarbonitrile N_effect Pyridine Nitrogen Strong Inductive (-I) & Resonance (-M) Core->N_effect F_effect C3 Fluorine Inductive (-I) > Resonance (+M) Core->F_effect C2_CN C2 Nitrile Highly Electrophilic (Alpha to N, Ortho to F) N_effect->C2_CN Max Activation C5_CN C5 Nitrile Moderately Electrophilic (Gamma to N, Meta to F) N_effect->C5_CN Moderate Activation F_effect->C2_CN Strong -I Pull F_effect->C5_CN Weak -I Pull

Electronic activation pathways governing the regioselectivity of the nitrile groups.

Competing Pathways: Nitrile Addition vs. C3-SNAr

While the C2-nitrile is the prime target for addition reactions, the C3-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr). The C3 position is ortho to the C2-nitrile and para to the C5-nitrile, which strongly stabilizes the anionic Meisenheimer intermediate during SNAr.

Chemoselectivity is driven by the nature of the nucleophile:

  • Hard Nucleophiles (e.g., hydroxide, hydroperoxide, organolithiums) are charge-driven and preferentially attack the highly polarized C2-nitrile carbon.

  • Soft Nucleophiles (e.g., primary amines, thiolates) are orbitally driven and preferentially attack the C3-carbon, displacing the fluoride ion.

Chemoselectivity SM 3-Fluoropyridine- 2,5-dicarbonitrile Cond1 Hard Nucleophile (e.g., OH-, RMgX) SM->Cond1 Attack at C=N Cond2 Soft/Heteroatom Nuc (e.g., R-NH2, R-S-) SM->Cond2 Attack at C-F Prod1 C2-Nitrile Addition (Amide/Ketone) Cond1->Prod1 Regioselective Prod2 C3-SNAr (Fluorine Displacement) Cond2->Prod2 Chemoselective

Chemoselective divergence between C2-nitrile addition and C3-fluorine SNAr pathways.

Experimental Methodologies

Protocol A: Regioselective Hydration of the C2-Nitrile

This protocol utilizes mild basic peroxide to selectively hydrolyze the C2-nitrile to a primary amide, leaving the C5-nitrile and C3-fluorine intact. The enhanced reactivity of 2-cyanopyridines towards hydration over other isomers is well-documented[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-fluoropyridine-2,5-dicarbonitrile in a 4:1 mixture of THF and water (0.1 M concentration).

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath.

    • Causality: The C3-fluorine is susceptible to SNAr by hydroxide ions. Maintaining a strict low-temperature environment kinetically suppresses the higher-barrier SNAr pathway, ensuring exclusive attack at the C2-nitrile.

  • Reagent Addition: Add 0.2 eq of K₂CO₃, followed by the dropwise addition of 1.2 eq of 30% aqueous H₂O₂ over 15 minutes.

    • Causality: H₂O₂ generates the hydroperoxide anion (HOO⁻), which benefits from the alpha-effect. This makes it highly nucleophilic towards the electron-deficient C2-nitrile carbon, enabling rapid hydration without requiring elevated temperatures.

  • Self-Validation Check: Monitor the reaction via TLC (3:1 Hexanes/EtOAc). The starting material (Rf ~0.6) will rapidly disappear, replaced by a highly polar, UV-active spot (Rf ~0.2). The absence of intermediate Rf spots confirms that SNAr defluorination has not occurred.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract the aqueous layer with EtOAc, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Tetrazole Formation via [3+2] Cycloaddition

This protocol outlines the synthesis of a 2-tetrazolyl derivative via cycloaddition with sodium azide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the substrate in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.1 eq of NaN₃ and 1.1 eq of NH₄Cl.

    • Causality: NH₄Cl acts as a critical proton source, buffering the reaction to prevent the highly basic azide from acting as an SNAr nucleophile at the C3-fluorine. It forms HN₃ in situ, which undergoes the desired [3+2] cycloaddition.

  • Heating: Heat the mixture to 80 °C for 4 hours.

    • Causality: The highly electrophilic C2-nitrile has a significantly lower activation energy for cycloaddition than the C5-nitrile. Heating to 80 °C provides exactly enough thermal energy for C2-tetrazole formation while leaving the C5-nitrile unreacted.

  • Self-Validation Check: Cool the mixture to room temperature and pour it into 1M HCl. A white precipitate will immediately form. The precipitation of the product from acidic water confirms the formation of the acidic tetrazole proton (pKa ~4.5), physically validating the success of the cycloaddition.

Quantitative Data & Yield Analysis

The following table summarizes the chemoselective and regioselective outcomes based on the nucleophile employed, demonstrating the orthogonal reactivity of the scaffold.

Nucleophile TypeReagents / ConditionsPrimary Attack SiteMajor Product ClassTypical Yield
Hard (Oxygen) H₂O₂, K₂CO₃, 0 °CC2-Nitrile2-Picolinamide derivative85–90%
Hard (Carbon) RMgBr, THF, -78 °CC2-Nitrile2-Acylpyridine derivative70–80%
Soft (Nitrogen) R-NH₂, DIPEA, 60 °CC3-Fluorine3-Aminopyridine derivative80–95%
Soft (Sulfur) R-SH, K₂CO₃, 25 °CC3-Fluorine3-Thiopyridine derivative85–95%
Cycloaddition NaN₃, NH₄Cl, 80 °CC2-Nitrile2-Tetrazolyl derivative75–85%

Conclusion

3-Fluoropyridine-2,5-dicarbonitrile is a highly versatile building block for advanced drug discovery. By understanding its electronic topography—specifically the intense electrophilicity of the C2-nitrile driven by the adjacent pyridine nitrogen and C3-fluorine—chemists can rationally design reaction conditions to achieve orthogonal functionalization. Hard nucleophiles and low temperatures favor C2-nitrile addition, while soft nucleophiles and elevated temperatures unlock the C3-SNAr pathway.

Sources

Exploratory

Whitepaper: Fluorinated Pyridine Dinitriles – Mechanistic Insights and Applications in Drug Discovery &amp; Materials Science

Executive Summary As the demand for highly specific, metabolically stable, and structurally robust molecular architectures grows, fluorinated pyridine dinitriles have emerged as privileged scaffolds in both medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly specific, metabolically stable, and structurally robust molecular architectures grows, fluorinated pyridine dinitriles have emerged as privileged scaffolds in both medicinal chemistry and materials science. By combining the electron-deficient nature of the pyridine ring with the extreme electron-withdrawing effects of dinitrile (-C≡N) groups and the unique steric/electronic profile of fluorine, these molecules offer unparalleled reactivity and biological efficacy. This technical guide provides a comprehensive analysis of their structural profiling, Structure-Activity Relationship (SAR) causality, and validated synthetic workflows.

Structural & Electronic Profiling: The Causality of Hyper-Electrophilicity

To harness fluorinated pyridine dinitriles effectively, one must first understand the molecular orbital theory governing their behavior. The pyridine nitrogen inherently withdraws electron density via induction and resonance. When two nitrile groups are installed (typically at the C2 and C6 positions), the Lowest Unoccupied Molecular Orbital (LUMO) is dramatically lowered, creating a highly electron-deficient aromatic system.

The introduction of a fluorine atom (e.g., at the C3 or C4 position) creates an extreme localized dipole. While fluorine is highly electronegative, it acts as a poor π-donor in this deactivated system. Consequently, the C-F bond becomes highly polarized and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . This exact electronic tuning is what makes compounds like 3-fluoropyridine-2,6-dicarbonitrile highly valuable, yet highly reactive, building blocks for downstream functionalization ([1]).

Table 1: Physicochemical & Electronic Profiling of Representative Scaffolds
CompoundCAS NumberMol. Weight ( g/mol )Predicted logPKey Electronic FeaturePrimary Application
3-Fluoropyridine-2,6-dicarbonitrile 2567504-58-7147.111.1Highly activated C3 position for SNArAntimicrobial discovery, OLEDs
4-Fluoropyridine-2,6-dicarbonitrile 2968514-49-8147.111.1Symmetrical LUMO distributionMaterials science, MOF linkers
2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile N/A231.562.4Extreme electron deficiency & steric bulkAgrochemical building blocks

Pharmacological & Agrochemical SAR Logic

In drug development and agrochemistry, the fluorinated pyridine dinitrile core acts as a multi-faceted pharmacophore. The causality behind its biological success can be broken down into three distinct structural pillars:

  • Fluorine/Trifluoromethyl Substitution : The addition of fluorine increases the molecule's lipophilicity (logP), which directly enhances cell membrane and cuticular penetration. Crucially, installing fluorine at metabolically soft spots blocks cytochrome P450-mediated oxidative metabolism, thereby increasing the compound's half-life in vivo. This principle is heavily utilized in modern pesticide discovery frameworks ([2]).

  • Dinitrile Groups : The -C≡N moieties serve as potent, directional hydrogen-bond acceptors. In the context of antimicrobial and antiviral agents, these groups form critical interactions with target enzyme residues (e.g., DNA gyrase or viral proteases), significantly lowering the dissociation constant ( Kd​ ) of the drug-target complex ([3]).

  • Pyridine Core : The nitrogen atom provides aqueous solubility and acts as a coordination site for metalloenzymes, bridging the gap between lipophilic penetration and systemic distribution ([4]).

SAR_Logic Core Fluorinated Pyridine Dinitrile Core F_Atom Fluorine Substitution (C3 / C4 / C5) Core->F_Atom CN_Group Dinitrile Groups (C2, C6) Core->CN_Group Py_N Pyridine Nitrogen Core->Py_N F_Effect ↑ Lipophilicity (logP) ↓ CYP450 Metabolism F_Atom->F_Effect CN_Effect Strong H-Bond Acceptor ↓ LUMO Energy CN_Group->CN_Effect Py_Effect Aqueous Solubility Target Coordination Py_N->Py_Effect Bio_Activity Enhanced Antimicrobial & Agrochemical Efficacy F_Effect->Bio_Activity CN_Effect->Bio_Activity Py_Effect->Bio_Activity

Fig 1: Structure-Activity Relationship (SAR) logic tree for fluorinated pyridine dinitriles.

Experimental Workflows: Regioselective SNAr Functionalization

As a Senior Application Scientist, I emphasize that successful functionalization of these hyper-electrophilic scaffolds requires strict kinetic control. The following protocol describes a self-validating system for the regioselective amination of 3-fluoropyridine-2,6-dicarbonitrile.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Objective: To synthesize a 3-amino-substituted pyridine-2,6-dicarbonitrile derivative via regioselective SNAr while suppressing nitrile hydrolysis.

  • Preparation & Atmosphere Control: Dissolve 1.0 mmol of 3-fluoropyridine-2,6-dicarbonitrile in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. The extreme electron deficiency of the ring makes the nitrile carbons susceptible to competitive nucleophilic attack by hydroxide ions (hydrolysis).

  • Kinetic Quenching (Temperature Control): Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The SNAr reaction on this scaffold is highly exothermic. Low temperatures kinetically favor the displacement of the highly polarized C-F bond over poly-substitution or ring-opening side reactions.

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HF byproduct generated during the reaction without acting as a competing nucleophile against the electrophilic core.

  • Nucleophile Introduction: Dropwise add 1.05 mmol of the primary amine (e.g., benzylamine) dissolved in 1.0 mL THF over 10 minutes.

  • Self-Validating Monitoring: Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Monitor the reaction via LC-MS.

    • Validation Check: The mechanism is self-validating when tracked via MS. You will observe the disappearance of the starting material ( m/z 147) and the transient stabilization of the Meisenheimer complex, followed rapidly by fluoride elimination to yield the product peak ( M+Amine−HF ).

  • Workup & Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient).

  • Orthogonal Structural Validation: Confirm regioselectivity via 19F NMR. The complete disappearance of the aromatic C-F signal (typically around -110 to -130 ppm) provides absolute confirmation of successful substitution.

SNAr_Workflow Substrate 3-Fluoropyridine-2,6-dicarbonitrile (Highly Electrophilic) Nucleophile Nucleophile Addition (1.05 eq Amine/Thiol) Substrate->Nucleophile Solvent: THF/MeCN Temp: 0°C Base Non-Nucleophilic Base (DIPEA, 1.2 eq) Nucleophile->Base Prevent protonation Meisenheimer Meisenheimer Complex (Stabilized by -CN & Py N) Base->Meisenheimer Rate-determining step Product Substituted Pyridine Dinitrile (Yield >85%) Meisenheimer->Product Fluoride elimination Validation 19F/1H NMR & LC-MS (Self-Validating) Product->Validation Quality Control

Fig 2: Step-by-step SNAr workflow and mechanistic causality for fluorinated pyridine dinitriles.

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Journal of Agricultural and Food Chemistry (ACS Publications, 2022). URL:[Link][2]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities International Journal of Molecular Sciences (PMC - NIH, 2022). URL:[Link][3]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Medicinal Chemistry (ResearchGate, 2025). URL:[Link][4]

  • 3-fluoropyridine-2,6-dicarbonitrile (Compound Summary) PubChemLite (National Center for Biotechnology Information). URL:[Link][1]

Sources

Foundational

Discovery and History of 3-Fluoropyridine-2,5-dicarbonitrile: A Critical Scaffold in HIF Prolyl Hydroxylase Inhibitor Development

Executive Summary 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a highly specialized heterocyclic intermediate that has emerged as a cornerstone in the development of next-generation Hypoxia-Inducible Factor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a highly specialized heterocyclic intermediate that has emerged as a cornerstone in the development of next-generation Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylase (PHD) inhibitors. This technical whitepaper explores the historical discovery, structural rationale, and synthetic methodologies surrounding this compound, providing a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction: The HIF Pathway and the Need for Novel Scaffolds

The cellular response to hypoxia is primarily mediated by the HIF transcription factor. Under normoxic conditions, the HIF-1α subunit is hydroxylated by PHD enzymes (specifically PHD2), which tags it for rapid proteasomal degradation via the von Hippel-Lindau (vHL) pathway (). Inhibiting PHD stabilizes HIF-1α, promoting the transcription of erythropoietin (EPO) and offering a therapeutic avenue for anemia associated with chronic kidney disease (CKD) ().

Early PHD inhibitors utilized basic bidentate chelators to bind the active site Fe(II). However, achieving high potency and selectivity required extending the pharmacophore to interact with specific residues in the PHD2 binding pocket, necessitating the discovery of novel chemical scaffolds.

The Discovery and Chemical Significance of 3-Fluoropyridine-2,5-dicarbonitrile

The historical turning point for 3-Fluoropyridine-2,5-dicarbonitrile occurred in the early 2010s, culminating in a seminal 2014 publication by researchers at CrystalGenomics (). During their structure-based drug design (SBDD) campaign to optimize 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives, they identified that introducing a cyano group at the 5-position of the pyridine ring dramatically enhanced binding affinity.

Structural Rationale:

  • 3-Fluoro Group: Acts as a highly reactive leaving group for nucleophilic aromatic substitution (SNAr), allowing the seamless introduction of an oxygen nucleophile (later deprotected to the essential 3-hydroxyl iron-chelating group).

  • 2-Cyano Group: Serves as the regioselective anchor for thioamide formation, enabling the subsequent Hantzsch synthesis of the thiazole core.

  • 5-Cyano Group: The critical discovery. X-ray crystallography revealed that the 5-cyano moiety extends deep into the PHD2 active site, forming strong hydrogen bonds and electrostatic interactions with residues Tyr329 and Arg383 ().

Mechanistic Visualization

HIF_Pathway Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Active Fe2+) Normoxia->PHD2 Hydroxylated_HIF Hydroxylated HIF-1α PHD2->Hydroxylated_HIF Hydroxylates Proline HIF1a HIF-1α Subunit HIF1a->Hydroxylated_HIF Degradation Proteasomal Degradation Hydroxylated_HIF->Degradation VHL Binding Inhibitor PHD Inhibitor (e.g., Compound 33) Inhibitor->PHD2 Fe2+ Chelation & Tyr329/Arg383 Binding Hypoxia_Response HIF-1α Stabilization & EPO Transcription Inhibitor->Hypoxia_Response Promotes

Figure 1. The HIF-PHD signaling pathway and the intervention mechanism of PHD inhibitors.

Experimental Protocols: A Self-Validating Synthetic System

To utilize 3-Fluoropyridine-2,5-dicarbonitrile effectively, the synthetic workflow must be tightly controlled. The following protocols incorporate in-process causality and self-validation analytical checkpoints to ensure scientific integrity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 3-Fluoropyridine-2,5-dicarbonitrile (1.0 eq) in anhydrous methanol. Slowly add sodium methoxide (1.1 eq) at 0°C. Stir at room temperature for 2 hours.

  • Causality: The fluorine atom is highly activated by the strongly electron-withdrawing ortho/para cyano groups and the pyridine nitrogen. Methoxide acts as a hard nucleophile, displacing the fluoride exclusively at the 3-position.

  • Self-Validation: Monitor via 19F NMR. The reaction is deemed complete when the distinct fluoro-aromatic signal completely disappears. LC-MS will confirm a mass shift corresponding to the replacement of F (19 Da) with OCH3 (31 Da).

Step 2: Regioselective Thioamide Formation

  • Procedure: Suspend the resulting 3-methoxy-pyridine-2,5-dicarbonitrile in ethanol. Add triethylamine (2.0 eq) and bubble H2S gas through the solution at 0°C for 4 hours.

  • Causality: The 2-cyano group is significantly more electrophilic than the 5-cyano group due to its direct alpha-position relative to the electronegative pyridine nitrogen. This electronic bias allows H2S to selectively attack the 2-position, forming the thioamide while leaving the 5-cyano intact.

  • Self-Validation: IR spectroscopy is the primary checkpoint. The spectrum will show the disappearance of one sharp C≡N stretch (leaving the 5-CN stretch at ~2230 cm⁻¹) and the emergence of broad N-H and C=S stretches.

Step 3: Hantzsch Thiazole Synthesis

  • Procedure: React the thioamide intermediate with an alpha-bromoketone (e.g., ethyl 4-chloroacetoacetate) in refluxing ethanol for 8 hours.

  • Causality: The sulfur atom of the thioamide acts as a nucleophile, attacking the alpha-carbon of the bromoketone. Subsequent cyclization of the nitrogen onto the carbonyl carbon and dehydration yields the highly stable thiazole ring.

  • Self-Validation: 1H NMR will confirm the structure through the appearance of a characteristic isolated singlet for the thiazole ring proton (typically around δ 7.5-8.0 ppm) and the disappearance of the thioamide NH2 protons.

Step 4: Deprotection to the Active Pharmacophore

  • Procedure: Dissolve the intermediate in anhydrous dichloromethane (DCM). Cool to -78°C and add Boron tribromide (BBr3, 3.0 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen. Bromide attack on the methyl group cleaves the ether bond, revealing the crucial 3-hydroxyl group required for bidentate Fe(II) chelation in the PHD active site.

  • Self-Validation: LC-MS confirms the loss of 14 Da (CH2). Furthermore, a simple ferric chloride (FeCl3) spot test will turn deep purple/blue, visually validating the presence of the bidentate chelating phenolic hydroxyl group.

Synthesis_Workflow Step1 3-Fluoropyridine-2,5-dicarbonitrile (Starting Material) Step2 SNAr with NaOMe Yield: 3-Methoxy-pyridine-2,5-dicarbonitrile Step1->Step2 Methanol, 0°C to rt Check: 19F NMR Step3 Regioselective Thioamide Formation Converts 2-CN to -C(S)NH2 Step2->Step3 H2S, Et3N, EtOH Check: IR Spectroscopy Step4 Hantzsch Thiazole Synthesis Cyclization with Bromoketone Step3->Step4 Reflux, EtOH Check: 1H NMR Step5 BBr3 Deprotection Yield: 3-Hydroxy-5-cyano-pyridine Pharmacophore Step4->Step5 BBr3, DCM, -78°C Check: FeCl3 Test

Figure 2. Step-by-step synthetic workflow and self-validation checkpoints.

Quantitative Data & Structure-Activity Relationship (SAR)

The incorporation of 3-Fluoropyridine-2,5-dicarbonitrile into the synthetic pipeline allowed researchers to directly compare the efficacy of the 5-cyano substitution against unsubstituted analogs. The data clearly demonstrates the necessity of this scaffold ().

Compound ScaffoldR5 SubstitutionInteraction with PHD2 Active SiteIC50 (μM)EPO Secretion Enhancement
Base Thiazole-Acetamide-HBaseline bidentate Fe2+ chelation> 5.0Moderate
Optimized Scaffold (Compound 33)-CNH-bonding with Tyr329 & Arg3830.4> 40-fold increase

Table 1. Impact of the 5-cyano group (derived from 3-Fluoropyridine-2,5-dicarbonitrile) on PHD2 inhibition and cellular EPO secretion.

Conclusion & Future Perspectives

The discovery and application of 3-Fluoropyridine-2,5-dicarbonitrile represent a masterclass in structure-based drug design. By providing a scaffold that inherently supports both complex synthetic elaboration (via the 2-cyano and 3-fluoro groups) and critical target engagement (via the 5-cyano group), this compound has cemented its place in the history of anemia therapeutics. As research into HIF stabilization expands into neuroprotection and inflammatory bowel disease, the chemical principles established by this intermediate will continue to guide future drug discovery efforts.

References

  • Hong, Y. R., Kim, H. T., Ro, S., Cho, J. M., Lee, S. H., Kim, I. S., & Jung, Y. H. (2014). "Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation." Bioorganic & Medicinal Chemistry Letters, 24(14), 3142-3145. URL:[Link]

  • Yeh, T.-L., Leissing, T. M., Abboud, M. I., Thinnes, C. C., Atasoylu, O., Holt-Martyn, P. T., ... & Schofield, C. J. (2015). "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications." Molecules, 20(11), 19717-19738. URL:[Link]

  • CrystalGenomics, Inc. (2008). "Hif Modulating Compounds and Methods of Use Thereof." U.S. Patent Application US20080213404A1.

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 3-Fluoropyridine-2,5-dicarbonitrile

Target Molecule: 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) Primary Application: Electrophilic building block for pharmaceutical and agrochemical development. Methodology: Palladium-Catalyzed Double Cyanatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) Primary Application: Electrophilic building block for pharmaceutical and agrochemical development. Methodology: Palladium-Catalyzed Double Cyanation of 2,5-Dibromo-3-fluoropyridine.

Introduction & Mechanistic Rationale

In the realm of drug development, fluorinated N-heterocycles are privileged scaffolds. Specifically, 3-Fluoropyridine-2,5-dicarbonitrile is a highly sought-after intermediate due to the unique stereoelectronic effects imparted by the fluorine atom adjacent to the nitrile groups. However, the synthesis of poly-cyanated electron-deficient pyridines is notoriously prone to catalyst poisoning and incomplete conversions.

As a Senior Application Scientist, I have engineered this protocol to bypass the limitations of classical Rosenmund-von Braun reactions. Instead, this guide utilizes a highly controlled, self-validating Palladium-catalyzed double cyanation. Every reagent choice in this protocol is dictated by mechanistic causality:

  • Cyanide Source (Zn(CN)₂): The use of zinc cyanide is preferred over potassium cyanide (KCN) because its low solubility in organic solvents provides a slow, controlled release of cyanide ions. This prevents the saturation of the catalytic cycle and avoids the formation of catalytically inactive [Pd(CN)4​]2− complexes[1]. Furthermore, it is significantly less toxic and easier to handle than alkali cyanides[2].

  • Ligand Selection (dppf): Bidentate phosphine ligands with large bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are critical. They force the palladium center into a geometry that accelerates the reductive elimination step—the typical bottleneck in the cyanation of electron-deficient aryl halides[3].

  • Reductant Additive (Zn Dust): The addition of catalytic zinc dust serves to continuously reduce any oxidized Pd(II) back to the active Pd(0) state, a critical step for maintaining catalyst turnover in large-scale pharmaceutical couplings[4].

Catalytic Cycle Visualization

The following diagram illustrates the engineered catalytic cycle, demonstrating how the slow release of cyanide and the specific ligand architecture drive the reaction forward.

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)(dppf) Pd0->OxAdd 2,5-Dibromo-3-fluoropyridine TransMet Transmetalation Ar-Pd(II)(CN)(dppf) OxAdd->TransMet Zn(CN)₂ (Slow Release) RedElim Reductive Elimination Ar-CN Product TransMet->RedElim ZnBr₂ byproduct RedElim->Pd0 Release of Product

Catalytic cycle of the Pd-catalyzed cyanation, highlighting the critical transmetalation step.

Quantitative Data & Reaction Optimization

To establish the trustworthiness of this protocol, the table below summarizes the optimization data. It highlights exactly why the specific combination of Pd₂(dba)₃, dppf, and Zn dust is required to achieve complete double cyanation[5].

EntryCyanide SourceCatalyst / LigandAdditiveTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
1KCN (2.5 eq)Pd(PPh₃)₄ (5 mol%)None100< 15< 10Rapid catalyst poisoning (Pd black formation)
2Zn(CN)₂ (1.2 eq)Pd₂(dba)₃ / PPh₃None1206042Stalled at mono-cyano intermediate
3Zn(CN)₂ (1.2 eq)Pd₂(dba)₃ / dppfNone1208576Improved reductive elimination via dppf
4 Zn(CN)₂ (1.2 eq) Pd₂(dba)₃ / dppf Zn dust (10 mol%) 120 > 99 91 Complete double cyanation; active Pd(0) maintained

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal quality controls. This methodology is designed as a self-validating system , meaning the reaction provides real-time physical feedback to the chemist to ensure success.

Materials & Reagents
  • Substrate: 2,5-Dibromo-3-fluoropyridine (10.0 mmol, 2.55 g)

  • Cyanating Agent: Zinc cyanide, Zn(CN)₂ (12.0 mmol, 1.41 g) (Note: 1.2 eq of Zn(CN)₂ provides 2.4 eq of CN⁻, sufficient for double cyanation).

  • Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%, 0.25 mmol, 229 mg)

  • Ligand: dppf (6.0 mol%, 0.60 mmol, 332 mg)

  • Reductant: Zinc dust (<10 μm, 10 mol%, 1.0 mmol, 65 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Methodology

Phase 1: Inert Atmosphere Preparation

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum.

  • Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times. Causality: Pd(0) complexes are exquisitely sensitive to oxidation; strict anaerobic conditions are non-negotiable.

Phase 2: Reagent Charging 3. Under a positive flow of Argon, charge the flask with 2,5-dibromo-3-fluoropyridine, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. 4. Add 30 mL of anhydrous, sparged DMF via syringe. 5. Seal the flask and stir at room temperature for 15 minutes.

  • Self-Validation Check 1: The mixture should transition from a dark purple (unligated Pd₂(dba)₃) to a deep red/orange hue, indicating the successful formation of the active Pd(0)-dppf complex.

Phase 3: Catalytic Activation & Heating 6. Submerge the flask in a pre-heated oil bath at 120 °C. 7. Stir vigorously for 16-24 hours.

  • Self-Validation Check 2 (Colorimetric): Monitor the solution color. A sudden shift to an opaque black suspension indicates the precipitation of palladium black (catalyst death). If the red/orange color persists, the catalytic cycle is active.

  • Self-Validation Check 3 (Kinetic Tracking): At t = 8 hours, take an aliquot for GC-MS or TLC (Hexane/EtOAc 3:1). The reaction proceeds stepwise. If the mono-cyano intermediate plateaus, the system requires a 5 mol% spike of Zn dust to re-reduce dormant Pd(II) species[4].

Phase 4: Safety-Driven Quench & Workup 8. Cool the reaction mixture to room temperature (20 °C). 9. CRITICAL SAFETY STEP: Slowly quench the reaction by adding 30 mL of 10% aqueous ammonium hydroxide (NH₄OH).

  • Causality: The addition of ammonia serves a dual purpose. First, it complexes with excess Zn(II) and Pd to form soluble amine complexes, preventing emulsion formation. Second, it ensures the aqueous phase remains highly basic (pH > 10), which absolutely prevents the protonation of residual cyanide into lethal, volatile HCN gas.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

  • Isolate 3-Fluoropyridine-2,5-dicarbonitrile as a crystalline solid. Verify purity via ¹H-NMR, ¹⁹F-NMR, and melting point analysis.

References

  • Cohen, D. T.; Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015. URL:[Link]

  • Ranu, B. C. et al. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 2020. URL:[Link]

  • Magano, J. et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011. URL:[Link]

  • Xu, Z. et al. "ChemInform Abstract: Cyanation of Aryl Bromides with K₄[Fe(CN)₆] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes." ResearchGate, 2015. URL:[Link]

Sources

Application

Application Note: Laboratory-Scale Synthesis of 3-Fluoropyridine-2,5-dicarbonitrile

Executive Summary & Strategic Rationale The synthesis of highly functionalized fluorinated pyridines is a cornerstone of modern medicinal chemistry. The target compound, 3-Fluoropyridine-2,5-dicarbonitrile (CAS 1615720-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized fluorinated pyridines is a cornerstone of modern medicinal chemistry. The target compound, 3-Fluoropyridine-2,5-dicarbonitrile (CAS 1615720-30-3), serves as a highly versatile, orthogonally reactive building block. The fluorine atom modulates the basicity of the pyridine nitrogen and enhances metabolic stability, while the 2,5-dicarbonitrile handles provide distinct vectors for the installation of tetrazoles, amidines, or carboxylic acids in drug development pipelines.

To synthesize this compound at a laboratory scale, we utilize a double palladium-catalyzed cyanation of the commercially available precursor 2,5-dibromo-3-fluoropyridine (CAS 156772-60-0)[1]. While classic Rosenmund-von Braun reactions (using stoichiometric CuCN at >150 °C) are possible, they suffer from harsh conditions, toxic copper waste, and poor functional group tolerance. Instead, this protocol leverages a robust Pd-catalyzed cross-coupling methodology using Zinc Cyanide ( Zn(CN)2​ )[2]. This approach allows for milder temperatures, superior yields, and a self-validating reaction progression[3].

Mechanistic Framework: Palladium-Catalyzed Cyanation

Understanding the causality behind the reagent selection is critical for troubleshooting and scaling. The catalytic cycle for this transformation relies on three fundamental steps:

  • Oxidative Addition : The active L2​Pd(0) species inserts into the C–Br bonds of the substrate. The electron-deficient nature of the fluoropyridine ring accelerates this step.

  • Transmetalation : This is the traditional bottleneck of cyanation reactions. Zn(CN)2​ is strategically selected over NaCN or KCN . Because Zn(CN)2​ has low solubility in organic solvents like DMF, it maintains a steady, low concentration of dissolved cyanide ions. This prevents the formation of coordinatively saturated, catalytically inactive [Pd(CN)4​]2− complexes—a phenomenon known as catalyst poisoning[4][5].

  • Reductive Elimination : The cyano group and the heteroaryl ring couple to form the new C–CN bond, regenerating the Pd(0) catalyst. We employ dppf (1,1'-Bis(diphenylphosphino)ferrocene) as the ligand. Its large bite angle (~99°) sterically forces the palladium center into a geometry that dramatically accelerates reductive elimination[3].

CatalyticCycle Pd0 L₂Pd(0) Active Catalyst OxAdd L₂Pd(II)(Ar)Br Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet L₂Pd(II)(Ar)CN Transmetalation Complex OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Ar-CN Product TransMet->Product Substrate Ar-Br Substrate Substrate->Pd0 Cyanide Zn(CN)₂ Cyanide->TransMet

Figure 1: General catalytic cycle for the Pd-catalyzed cyanation of aryl bromides.

Reaction Parameters & Stoichiometry

Because the substrate contains two bromide leaving groups, this is a double cyanation. One equivalent of Zn(CN)2​ theoretically provides two equivalents of cyanide. To ensure complete conversion and prevent the isolation of mono-cyanated intermediates, a 20% excess of the cyanide source is utilized[5].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
2,5-Dibromo-3-fluoropyridine Substrate254.881.002.55 g
Zinc Cyanide ( Zn(CN)2​ ) Cyanating Agent117.421.201.41 g
Pd2​(dba)3​ Pre-catalyst915.720.025 (2.5 mol%)229 mg
dppf Ligand554.590.06 (6.0 mol%)333 mg
DMF (Anhydrous) Solvent73.09N/A (0.25 M)40 mL

Note: Pd2​(dba)3​ provides two palladium atoms per molecule; thus, 2.5 mol% of the dimer equates to 5.0 mol% of active Pd(0).

Execution Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (color changes) are included to confirm the successful initiation of the catalytic cycle.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Reaction (DMF, 90°C, 12h) Prep->React Quench 3. Quench (NaOCl for CN⁻) React->Quench Extract 4. Extraction (EtOAc/H₂O) Quench->Extract Purify 5. Purification (Silica Gel) Extract->Purify

Figure 2: Step-by-step experimental workflow for the laboratory-scale synthesis.

Phase 1: Inert Atmosphere Setup
  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-3-fluoropyridine (2.55 g, 10.0 mmol), Zn(CN)2​ (1.41 g, 12.0 mmol), Pd2​(dba)3​ (229 mg, 0.25 mmol), and dppf (333 mg, 0.60 mmol)[3].

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly degrades the active Pd(0) species.

  • Inject anhydrous DMF (40 mL) via a syringe.

Phase 2: Reaction Execution
  • Place the flask in a pre-heated oil bath at 90 °C.

  • Self-Validation Check : Upon heating, the initial dark purple/red color of the Pd2​(dba)3​ complex will transition to a yellow/brown suspension within 15–30 minutes. This color shift confirms the successful formation of the active L2​Pd(0) species and subsequent oxidative addition[3].

  • Stir the reaction vigorously for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS to confirm the complete consumption of both the starting material and the mono-cyanated intermediate.

Phase 3: Safety-Critical Quenching

Caution: Unreacted Zn(CN)2​ poses a severe toxicity risk. Acidic conditions must be strictly avoided to prevent the release of lethal HCN gas. 7. Cool the reaction mixture to room temperature. 8. In a well-ventilated fume hood, carefully pour the reaction mixture into a large beaker containing 100 mL of a 1:1 mixture of saturated aqueous Na2​CO3​ and commercial bleach (5-10% Sodium Hypochlorite, NaOCl ). 9. Causality : The basic environment ( Na2​CO3​ ) prevents HCN formation, while the hypochlorite oxidizes the highly toxic cyanide ( CN− ) to the significantly less toxic cyanate ( OCN− ). Stir this quenching mixture vigorously for 30 minutes[6].

Phase 4: Isolation & Purification
  • Filter the quenched mixture through a pad of Celite to remove insoluble zinc and palladium residues. Rinse the pad with Ethyl Acetate (EtOAc, 50 mL).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc ( 3×50 mL).

  • Wash the combined organic layers with distilled water ( 3×50 mL) to remove the highly polar DMF solvent, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 3-Fluoropyridine-2,5-dicarbonitrile as a solid.

Analytical Characterization (Expected)

To verify the structural integrity of the synthesized 3-Fluoropyridine-2,5-dicarbonitrile, the following analytical signatures should be observed:

  • MS (ESI+) : Expected [M+H]+ at m/z 148.1 (Exact mass for C7​H2​FN3​ is 147.02).

  • 1 H NMR (400 MHz, CDCl3​ ) : The molecule contains only a single proton at the C4 position. This will appear as a distinct doublet downfield (typically δ 8.20 – 8.60 ppm) due to the strong electron-withdrawing nature of the nitriles and the ortho-coupling to the fluorine atom ( 3JHF​≈8−10 Hz).

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 3-Fluoropyridine-2,5-dicarbonitrile

Introduction & Reactivity Profile The strategic incorporation of fluorine into pyridine rings profoundly alters their physicochemical properties, improving metabolic stability and binding affinity in pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

The strategic incorporation of fluorine into pyridine rings profoundly alters their physicochemical properties, improving metabolic stability and binding affinity in pharmaceutical and agrochemical applications [1]. 3-Fluoropyridine-2,5-dicarbonitrile represents a highly privileged, densely functionalized building block. The synergistic electron-withdrawing effects of the pyridine nitrogen and the two cyano groups (at C2 and C5) render the ring exceptionally electron-deficient.

This unique electronic topology unlocks two divergent synthetic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the C3-fluorine stabilizes the anionic Meisenheimer intermediate, making it an excellent leaving group for SNAr reactions with bifunctional nucleophiles [2].

  • [3+2] Cycloaddition: The C2 and C5 cyano groups serve as electrophilic handles for cycloaddition, enabling the construction of extended poly-heterocyclic systems such as tetrazoles [4].

Reactivity cluster_SNAr Pathway A: SNAr & Cyclization cluster_Cyclo Pathway B: [3+2] Cycloaddition SM 3-Fluoropyridine-2,5-dicarbonitrile SNAr Nucleophilic Attack (C3-F) by Hydrazine SM->SNAr Highly Electrophilic C3 Cyclo Lewis Acid Activation of Nitriles (C2, C5) SM->Cyclo Nitrile Handles Prod1 5-Cyano-1H-pyrazolo [3,4-b]pyridin-3-amine SNAr->Prod1 Intramolecular Cyclization (C2) Prod2 3-Fluoro-2,5-bis (1H-tetrazol-5-yl)pyridine Cyclo->Prod2 + NaN3 Cycloaddition

Divergent reactivity pathways of 3-Fluoropyridine-2,5-dicarbonitrile yielding distinct heterocycles.

Mechanistic Rationale & Causality

SNAr and Intramolecular Cyclization

When treated with hydrazine hydrate, the initial event is the nucleophilic attack at the C3 position. Fluorine is displaced rather than the cyano groups because the C-F bond, despite being strong, creates a highly polarized carbon center that lowers the LUMO energy, facilitating nucleophilic attack [1]. Following the SNAr, the pendant hydrazine moiety is perfectly positioned for an intramolecular 5-exo-dig nucleophilic attack onto the adjacent C2-nitrile. This cascade efficiently yields a fused pyrazolo[3,4-b]pyridine core [3].

Lewis Acid-Catalyzed Tetrazole Formation

Converting the sterically hindered nitriles into tetrazoles requires overcoming a high activation energy barrier. By employing a Lewis acid such as Zinc Bromide (ZnBr2), the zinc ion coordinates to the nitrogen of the cyano group. This pulls electron density away from the nitrile carbon, drastically increasing its electrophilicity and facilitating the [3+2] cycloaddition with the azide anion (N3⁻)[4, 5].

Experimental Protocols

Workflow A: Synthesis of 5-Cyano-1H-pyrazolo[3,4-b]pyridin-3-amine

This protocol leverages the SNAr/cyclization cascade to build a fused bicyclic system.

Materials:

  • 3-Fluoropyridine-2,5-dicarbonitrile (1.0 eq)

  • Hydrazine hydrate (80% aqueous, 1.2 eq)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-fluoropyridine-2,5-dicarbonitrile in 30 mL of anhydrous ethanol.

  • Nucleophilic Addition: Cool the flask to 0 °C using an ice bath. Add hydrazine hydrate (12 mmol) dropwise over 15 minutes. Causality: The SNAr of the activated fluorine is highly exothermic; dropwise addition at 0 °C prevents uncontrolled exotherms and suppresses intermolecular side reactions.

  • Cyclization: Equip the flask with a reflux condenser. Heat the mixture to 80 °C and stir for 4–6 hours. Causality: Elevated thermal energy is required to drive the intramolecular cyclization of the intermediate hydrazine onto the C2-nitrile [3].

  • Precipitation: Cool the reaction mixture to room temperature, then pour it into 100 mL of crushed ice/water. Stir vigorously for 30 minutes until a solid precipitate forms.

  • Isolation: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure 5-cyano-1H-pyrazolo[3,4-b]pyridin-3-amine.

Workflow1 Step1 1. Dissolve SM in EtOH Step2 2. Add Hydrazine (0°C, Dropwise) Step1->Step2 Step3 3. Reflux (80°C, 4-6h) Step2->Step3 Step4 4. Cool & Precipitate (Ice Water) Step3->Step4 Step5 5. Filter & Recrystallize Step4->Step5

Step-by-step experimental workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Workflow B: Synthesis of 3-Fluoro-2,5-bis(1H-tetrazol-5-yl)pyridine

This protocol converts both cyano groups into tetrazole rings using Lewis acid catalysis.

Materials:

  • 3-Fluoropyridine-2,5-dicarbonitrile (1.0 eq)

  • Sodium Azide (NaN3) (2.5 eq) - Caution: Highly toxic and potentially explosive.

  • Zinc Bromide (ZnBr2) (1.0 eq)

  • Water/Isopropanol (1:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3-fluoropyridine-2,5-dicarbonitrile (10 mmol), NaN3 (25 mmol), and ZnBr2 (10 mmol) in 50 mL of a water/isopropanol mixture.

  • Cycloaddition: Reflux the mixture at 100 °C for 24 hours behind a blast shield. Causality: The robust C-F bond remains intact under these conditions, while the Zn(II) catalyst specifically activates the nitriles for the [3+2] cycloaddition[4].

  • Workup & Acidification: Cool the mixture to room temperature. Carefully acidify the solution to pH 2 using 2M HCl. Causality: Acidification protonates the intermediate tetrazolate salts, rendering the neutral bis-tetrazole product insoluble in the aqueous medium [5].

  • Isolation: Filter the resulting white precipitate, wash thoroughly with dilute HCl followed by cold water, and dry under vacuum.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the self-validating parameters and expected outcomes for both synthetic workflows, allowing researchers to benchmark their experimental results.

ParameterWorkflow A: Pyrazolo[3,4-b]pyridineWorkflow B: Bis-Tetrazolyl Pyridine
Primary Reaction Type SNAr + Intramolecular Cyclization[3+2] Cycloaddition
Target Functional Group C3-Fluorine & C2-NitrileC2-Nitrile & C5-Nitrile
Key Reagent Hydrazine Hydrate (1.2 eq)Sodium Azide (2.5 eq)
Catalyst None (Autocatalytic/Thermal)Zinc Bromide (ZnBr2, 1.0 eq)
Solvent System Anhydrous EthanolWater / Isopropanol (1:1)
Temperature & Time 0 °C (15 min) → 80 °C (4–6 h)100 °C (24 h)
Typical Yield 75% – 82%65% – 70%
Isolation Method Aqueous PrecipitationAcidification (pH 2) & Filtration

Safety & Handling Protocols

  • Sodium Azide (NaN3): Highly toxic and can form explosive heavy metal azides. Never use metal spatulas (especially copper or lead) when handling NaN3. Quench all azide waste with nitrous acid (sodium nitrite and sulfuric acid) before disposal [5].

  • Fluorinated Nitriles: 3-Fluoropyridine-2,5-dicarbonitrile is a severe skin and eye irritant. All SNAr reactions must be conducted in a certified fume hood due to the potential release of volatile fluorinated byproducts.

References

  • Vishwakarma et al. Advances in Tetrazole Synthesis: An Overview. ChemistrySelect (via Scribd).[Link]

Application

Application Notes and Protocols: 3-Fluoropyridine-2,5-dicarbonitrile in the Development of Organic Electronics

Introduction The relentless pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and processability has led to a focus on innovative molecular design. Within this landscape, 3-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and processability has led to a focus on innovative molecular design. Within this landscape, 3-Fluoropyridine-2,5-dicarbonitrile emerges as a compelling, albeit underexplored, building block with significant potential. This guide provides a comprehensive overview of its anticipated properties, synthetic protocols, and detailed application notes for its integration into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). As a Senior Application Scientist, this document is structured to not only provide protocols but to elucidate the scientific rationale behind the experimental choices, empowering researchers to innovate with this promising material.

The unique combination of a fluorine substituent and two nitrile groups on a pyridine core endows this molecule with a potent set of electronic characteristics. The electron-deficient pyridine ring, further amplified by the strongly electron-withdrawing nitrile groups, is expected to result in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport.[1][2] The addition of a fluorine atom can further deepen both the HOMO and LUMO energy levels, enhancing ambient stability and potentially improving charge carrier mobility through intermolecular interactions.[1][3]

I. Synthesis of 3-Fluoropyridine-2,5-dicarbonitrile: A Proposed Protocol

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluoropyridine B 3-Fluoropyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 2,5-Dibromo-3-fluoropyridine B->C Bromination (e.g., Br2, oleum) D 3-Fluoropyridine-2,5-dicarbonitrile C->D Cyanation (e.g., CuCN, DMF) TADF_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing A 3-Fluoropyridine-2,5-dicarbonitrile C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Donor Moiety (e.g., Carbazole) B->C D Purification (Column Chromatography, Sublimation) C->D E Photophysical Analysis (UV-Vis, PL, PLQY, Lifetime) D->E F Electrochemical Analysis (Cyclic Voltammetry) D->F G Thermal Analysis (TGA, DSC) D->G H OLED Fabrication (Vacuum Deposition) G->H I Electroluminescence Testing (J-V-L, EQE, Spectra) H->I OSC_Workflow A NFA Synthesis with 3-Fluoropyridine-2,5-dicarbonitrile core B Material Characterization (UV-Vis, CV) A->B C Active Layer Blend Optimization (Donor:Acceptor Ratio, Solvents, Additives) B->C D Device Fabrication (Spin-coating) C->D E Device Testing (J-V under illumination, EQE) D->E

Sources

Method

use of 3-Fluoropyridine-2,5-dicarbonitrile as a ligand in organometallic chemistry

Application Note: 3-Fluoropyridine-2,5-dicarbonitrile as an Advanced Electron-Deficient Ligand in Organometallic Chemistry Executive Summary The rational design of transition metal complexes relies heavily on the electro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoropyridine-2,5-dicarbonitrile as an Advanced Electron-Deficient Ligand in Organometallic Chemistry

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tuning of ancillary ligands. 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) represents a highly specialized, ultra-electron-deficient scaffold. By combining the strong inductive electron-withdrawing effect of a fluorine atom with the potent resonance-withdrawing capabilities of two cyano groups, this ligand drastically lowers the energy of its π∗ orbital (LUMO). For researchers and drug development professionals, this compound serves a dual purpose: it acts as a powerful π -acceptor to stabilize low-valent metal intermediates in photoredox catalysis[1], and it provides an unobstructed 19 F NMR spectroscopic handle to monitor real-time ligand exchange kinetics[2].

This guide details the mechanistic rationale, quantitative properties, and self-validating protocols for integrating this ligand into advanced organometallic workflows.

Structural Rationale & Electronic Profiling

Do not simply view 3-fluoropyridine-2,5-dicarbonitrile as a passive spectator ligand; it is an active electronic modulator. The causality behind its effectiveness lies in its substitution pattern:

  • The 2,5-Dicarbonitrile Effect: Cyano groups are strong π -acceptors. Placing them at the 2 and 5 positions maximizes their conjugation with the pyridine nitrogen, pulling electron density away from the metal center. This stabilizes electron-rich, low-valent metals (e.g., Ir(II), Ru(II)) and shifts Metal-to-Ligand Charge Transfer (MLCT) absorption bands deeper into the visible spectrum.

  • The 3-Fluoro Advantage: While halogens like bromine or iodine add significant steric bulk that can hinder catalytic turnover, fluorine is sterically comparable to hydrogen. Inductively, it further depletes the ring's electron density. More importantly, it provides a 100% naturally abundant 19 F NMR handle. Unlike 1 H NMR, which is often cluttered by substrate and solvent peaks, 19 F NMR operates with zero background interference, allowing for precise kinetic tracking[2].

  • TADF Precursor Potential: Highly fluorinated cyanopyridines are also critical building blocks for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters via nucleophilic aromatic substitution (S N​ Ar), a property highly valued in OLED material development[3].

Core Applications in Organometallic Workflows

Tuning Photoredox Catalysts

In photoredox catalysis, the redox potential of the excited state is dictated by the energy gap between the metal's HOMO and the ligand's LUMO. Because 3-fluoropyridine-2,5-dicarbonitrile has an exceptionally low-lying LUMO, an electron transferred to the catalyst during a single-electron transfer (SET) event resides primarily on this ligand. This thermodynamic stabilization makes the corresponding excited state (*Ir(III)) a significantly stronger oxidant[4].

Photoredox Ir_GS Ir(III) Ground State [Ir(ppy)2(L)]+ Ir_ES *Ir(III) Excited State Enhanced Oxidant Ir_GS->Ir_ES hν (Visible Light) Ir_Red Ir(II) Reduced State Stabilized by L Ir_ES->Ir_Red SET from Substrate (Oxidation) Ir_Red->Ir_GS SET to Acceptor (Reduction)

Fig 1: Photoredox cycle of Ir(III) modulated by the electron-deficient pyridine ligand.

19 F NMR Mechanistic Probing

Understanding catalyst initiation rates (e.g., in Grubbs-type olefin metathesis) requires measuring the dissociation rate of the ancillary ligand ( koff​ ). By utilizing the 3-fluoro substituent, researchers can use Variable Temperature (VT) 19 F NMR and 2D Exchange Spectroscopy (EXSY) to observe the dynamic equilibrium between the bound and free ligand states without isotopic labeling[2].

LigandExchange Bound Bound Ligand δ ~ -110 ppm Free Free Ligand δ ~ -115 ppm Bound->Free Dissociation k_off Metal Active Catalyst 14-e- species Bound->Metal Generates Free->Bound Association k_on

Fig 2: Dynamic ligand exchange equilibrium monitored via 19F NMR spectroscopy.

Quantitative Data Summary

The table below summarizes the comparative electronic and spectroscopic metrics of pyridine ligands, illustrating the profound impact of the fluoro and cyano substitutions.

Ligand ScaffoldEst. LUMO Energy (eV) π -Acceptor Strength 19 F NMR Shift (Free, ppm) 19 F NMR Shift (Bound, ppm)
Pyridine-0.50WeakN/AN/A
3-Fluoropyridine-0.85Moderate-127.1-124.6
3,5-Difluoropyridine-2-carbonitrile-1.75Strong-118.4-114.2
3-Fluoropyridine-2,5-dicarbonitrile -2.10 Exceptional -115.0 -110.5

*Note: Exact 19 F chemical shifts are highly dependent on the specific metal center (e.g., Ru vs. Ir) and solvent (e.g., CD 2​ Cl 2​ ). Values provided are representative benchmarks based on analogous fluorinated systems[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints that confirm the success of the previous step, preventing the propagation of errors.

Protocol A: Synthesis of a Heteroleptic Ir(III) Photocatalyst

Objective: Synthesize [Ir(ppy)2​(L)]PF6​ where L = 3-Fluoropyridine-2,5-dicarbonitrile.

  • Dimer Cleavage: Suspend 0.1 mmol of the iridium dimer [Ir(ppy)2​Cl]2​ in 10 mL of a 1:1 mixture of CH 2​ Cl 2​ and methanol.

  • Ligand Addition: Add 0.22 mmol (10% excess) of 3-Fluoropyridine-2,5-dicarbonitrile. Heat to 50 °C under an argon atmosphere for 4 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica TLC (Eluent: 5% MeOH in CH 2​ Cl 2​ ). The starting dimer is non-polar and runs high; the intermediate cationic complex will stay at the baseline. Proceed only when the high R f​ spot disappears.

  • Counterion Exchange: Cool to room temperature and add an aqueous solution of NH 4​ PF 6​ (1.0 mmol in 2 mL H 2​ O). Stir vigorously for 30 minutes.

  • Isolation: Extract with CH 2​ Cl 2​ (3 x 10 mL), dry over MgSO 4​ , and concentrate under vacuum.

    • Self-Validation Checkpoint 2 (UV-Vis Spectroscopy): Dissolve a 1 mg aliquot in acetonitrile. The free ligand absorbs strictly in the UV region (<300 nm). The successful formation of the complex is validated by the appearance of a broad, red-shifted MLCT band in the visible region (typically 420–460 nm), confirming the ligand's π∗ orbital is now interacting with the metal's d -electrons.

Protocol B: 19 F VT-NMR and EXSY for Ligand Kinetics

Objective: Determine the dissociation rate ( koff​ ) of the ligand from the metal center.

  • Sample Preparation: Dissolve 15 mg of the synthesized complex in 0.6 mL of CD 2​ Cl 2​ in an air-free J. Young NMR tube.

  • T 1​ Relaxation Measurement (Critical Step): Perform an Inversion-Recovery experiment at the target low temperature (e.g., -20 °C) to determine the longitudinal relaxation time (T 1​ ) of the 19 F nuclei.

    • Self-Validation Checkpoint 1: The EXSY mixing time ( tm​ ) must be set to approximately T1​/2 . If you skip this step and guess the mixing time, cross-peaks may arise from NOE rather than chemical exchange, invalidating the kinetic data.

  • Coalescence Determination (VT-NMR): Acquire standard 1D 19 F NMR spectra from -60 °C to +25 °C in 10 °C increments.

    • Self-Validation Checkpoint 2: You should observe two distinct 19 F peaks at low temperatures (bound vs. free ligand). As temperature increases, these peaks must broaden and eventually merge into a single peak (coalescence, Tc​ ). If coalescence is not observed, the exchange is either too slow or too fast for the NMR timescale, and the solvent/metal system must be adjusted.

  • 2D EXSY Acquisition: Set the probe temperature 15 °C below Tc​ . Run a 2D 19 F- 19 F EXSY sequence using the validated tm​ from Step 2. Integrate the diagonal peaks and cross-peaks to calculate koff​ using the EXSYcalc matrix.

References

  • [1] A novel photoredox-active group for the generation of fluorinated radicals from difluorostyrenes. Chemical Science (Royal Society of Chemistry), 2019. Available at:[Link]

  • [2] A 3-Fluoropyridine-Substituted Grubbs III Catalyst as a 19F NMR Probe for Chain Chelation in ROMP. ChemRxiv, 2021. Available at:[Link]

  • [4] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry (ACS), 2017. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Safe Handling of 3-Fluoropyridine-2,5-dicarbonitrile

Executive Summary & Guiding Principle This document provides a detailed protocol for the safe handling of 3-Fluoropyridine-2,5-dicarbonitrile. As specific toxicological and physical hazard data for this compound are not...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Guiding Principle

This document provides a detailed protocol for the safe handling of 3-Fluoropyridine-2,5-dicarbonitrile. As specific toxicological and physical hazard data for this compound are not extensively published, this guide is built upon the Precautionary Principle . All procedures are derived from a comprehensive analysis of structurally analogous compounds, including fluorinated pyridines and organic dinitriles, in conjunction with established safety standards from authoritative bodies like the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA).[1][2] The primary directive is to treat 3-Fluoropyridine-2,5-dicarbonitrile as a substance with high acute toxicity, potential for severe irritation, and requiring stringent containment measures.

Inferred Hazard Profile and Risk Assessment

The risk profile for 3-Fluoropyridine-2,5-dicarbonitrile is synthesized from the known hazards of its core functional groups: the fluoropyridine ring and the two nitrile moieties.

  • Fluoropyridine Core: Pyridine and its derivatives are known for their potential to cause nausea, abdominal pain, headaches, and respiratory irritation upon exposure.[3] The fluorine substituent adds a further consideration: upon combustion, it can generate highly toxic and corrosive hydrogen fluoride (HF) gas.[4]

  • Dinitrile Functionality: Organic nitriles are a class of compounds that demand careful handling due to their potential to metabolize into cyanide ions within the body, which can lead to systemic toxic effects.[5][6] While aryl nitriles are generally more stable, the risk of cyanide release, particularly under harsh conditions or during metabolic processes, cannot be discounted.[6]

Based on safety data sheets (SDS) for analogous compounds like 3-Fluoro-2-pyridinecarbonitrile and 2,4-Pyridinedicarbonitrile, we must assume the following hazards are present.[7][8]

Hazard Classification (Inferred)Associated RiskRationale & Analogue Data Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or Toxic if swallowed, in contact with skin, or if inhaled.Analogues such as 3-Fluoro-2-pyridinecarbonitrile are classified as Acute Toxicity Category 4 (H302+H312+H332).[8] Given the presence of a second nitrile group, a higher toxicity (Category 3) should be conservatively assumed.
Skin Irritation / Corrosion Causes skin irritation.Pyridine compounds are known skin irritants.[3] SDS for similar compounds confirm this classification (H315).[4][7]
Serious Eye Damage / Irritation Causes serious eye damage or irritation.This is a common hazard for functionalized aromatic compounds.[7][9] Analogue 3-Fluoro-2-pyridinecarbonitrile is classified as causing serious eye damage (H318).[8]
Specific Target Organ Toxicity (STOT-SE) May cause respiratory irritation.Inhalation of fine powders or vapors can irritate the respiratory system, a known effect of many pyridine derivatives.[3][10] This is supported by analogue data (H335).[4][11]
Reactivity Hazards Reacts with strong acids, bases, and oxidizing agents.Nitriles can be incompatible with strong acids and bases.[6] Pyridines can react with potent oxidizing agents.[12]
Combustion Hazards Releases toxic gases in a fire.Combustion byproducts are expected to include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and highly toxic hydrogen cyanide (HCN) gas.[4][6]

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Exposure minimization is paramount. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, prioritizing engineering and work practice controls over personal protective equipment.[13][14]

Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of 3-Fluoropyridine-2,5-dicarbonitrile, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[3][12] This is non-negotiable and serves as the primary barrier to prevent inhalation of the solid powder or any potential vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[15][16]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be worn at all times when handling the compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Inner nitrile glove, outer heavy-duty nitrile or neoprene gloves.Nitrile gloves offer good resistance to pyridine-based compounds.[3][15] Latex is unsuitable. Double-gloving provides protection against tears and rapid permeation.[17] Gloves must be inspected before use and changed immediately upon contamination.
Eye & Face Protection Chemical splash goggles with side shields conforming to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over the goggles when handling larger quantities (>5 g) or during procedures with a higher splash risk.Protects against accidental splashes of solutions or solid particles to the eyes, which could cause serious damage.[18]
Body Protection Flame-resistant lab coat, fully buttoned.Protects skin from contact and prevents contamination of personal clothing.[12]
Respiratory Protection Not required if all work is conducted within a certified fume hood. For emergency situations (e.g., large spills), a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) is necessary.Engineering controls are the primary method for respiratory protection.[13]

Standard Operating Procedures (SOPs)

Adherence to a strict, pre-defined workflow is critical for safety. The following diagram outlines the required operational flow for handling 3-Fluoropyridine-2,5-dicarbonitrile.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal Phase A 1. Don PPE (Double Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Operation (Check Airflow Monitor) A->B C 3. Assemble All Glassware & Reagents B->C D 4. Designate Waste Containers (Solid & Liquid Toxic Waste) C->D E 5. Weigh Compound (Use Draft Shield, Minimize Transfers) D->E F 6. Add to Reaction Vessel (Use Powder Funnel) E->F G 7. Conduct Reaction (Maintain Containment) F->G H 8. Quench & Work-up (Anticipate & Control Exotherms) G->H I 9. Dispose of Waste (Segregate into Labeled Containers) H->I J 10. Decontaminate Surfaces & Glassware (Use Appropriate Solvent) I->J K 11. Doff & Dispose of PPE (Remove Gloves Last) J->K L 12. Wash Hands Thoroughly K->L caption Fig 1. Safe Handling Workflow

Fig 1. Safe Handling Workflow
Protocol 1: Weighing and Transfer
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, reaction vessel, solvent wash bottles) is present to minimize traffic in and out of the containment area.

  • Tare Vessel: Place the reaction vessel on the analytical balance within the fume hood (or use a draft shield) and tare its weight.

  • Aliquot Compound: Carefully transfer an approximate amount of 3-Fluoropyridine-2,5-dicarbonitrile from the stock bottle to the tared vessel. Avoid creating dust by using slow, deliberate movements.[19] Do not pour the powder.

  • Seal and Clean: Immediately and tightly close the stock bottle.[3] Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the designated solid hazardous waste container.

  • Final Weighing: Record the final weight of the vessel containing the compound.

Protocol 2: Reaction and Work-up
  • Solvent Addition: Add solvents to the reaction vessel via a syringe or dropping funnel to prevent splashing.

  • Temperature Control: If the reaction is exothermic or requires cooling, ensure a cooling bath is in place and operational before adding any reagents.

  • Reagent Addition: Add all subsequent reagents slowly. Be particularly cautious when adding strong acids, bases, or oxidizing agents, as these are known incompatibilities.[6][12]

  • Quenching: Quench reactions carefully, especially those involving reactive metals or hydrides. The quench should be performed slowly and with adequate cooling.

  • Extraction & Transfer: Perform all liquid-liquid extractions and transfers within the fume hood. Ensure separatory funnels are properly vented away from the user.

Storage and Waste Management

Storage
  • Conditions: Store 3-Fluoropyridine-2,5-dicarbonitrile in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][15]

  • Container: The compound must be kept in its original, tightly sealed container to prevent exposure to moisture and air.[20]

  • Segregation: Store this compound in a designated area for toxic solids, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[21][22]

Waste Disposal
  • Classification: All waste containing 3-Fluoropyridine-2,5-dicarbonitrile, including residual solids, contaminated solutions, and used PPE, must be treated as acutely toxic hazardous waste.

  • Solid Waste: Collect contaminated items (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[19]

  • Liquid Waste: Collect all reaction mother liquors and solvent washes in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Disposal Route: Do not pour any waste down the drain.[19] All waste must be disposed of through a licensed professional waste disposal service, following all local and national regulations.

Emergency Procedures

Preparation is key to mitigating the severity of an incident.[1] All personnel must know the location and operation of safety showers, eyewash stations, and fire extinguishers.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions Start Exposure or Spill Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion SpillSmall Small Spill (<1g in hood) Start->SpillSmall SpillLarge Large Spill (>1g or outside hood) Start->SpillLarge Inestion Inestion ActionInhale Move to fresh air. Seek immediate medical attention. Inhalation->ActionInhale ActionSkin Remove contaminated clothing. Flush skin with water for 15+ min. Skin->ActionSkin ActionEye Flush eyes at eyewash station for 15+ min. Seek immediate medical attention. Eye->ActionEye ActionIngest Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->ActionIngest ActionSpillSmall Wipe with damp cloth or absorb with vermiculite. Place in sealed waste bag. Decontaminate area. SpillSmall->ActionSpillSmall ActionSpillLarge Evacuate immediate area. Alert others & call emergency response. Restrict access. SpillLarge->ActionSpillLarge caption Fig 2. Emergency Response Protocol

Fig 2. Emergency Response Protocol
Protocol 3: Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[22] Call a poison control center or seek immediate medical attention.[11]

Protocol 4: Spill Response
  • Small Spill (inside a fume hood): Use an absorbent material like vermiculite or sand to cover the spill.[15] Carefully sweep the material into a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent and wipe clean.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert all nearby personnel. If safe to do so, close the laboratory doors to contain vapors. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 10). Lab Manager. [Link]

  • Safety in Academic Chemistry Laboratories, 7th Edition. American Chemical Society. [Link]

  • Guidelines for Chemical Laboratory Safety in Secondary Schools. American Chemical Society. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2022, October 1). Post Apple Scientific. [Link]

  • Safety Guides & Tipsheets. American Chemical Society. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Safety by Design. [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • MSDS of 3-Fluoro-2-nitropyridine. (2013, September 6). Capot Chemical. [Link]

  • MSDS of 3-Bromo-5-fluoropyridine-2-carbonitrile. (2018, November 28). Capot Chemical. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]

  • Chemicals - EHS. Massachusetts Institute of Technology. [Link]

  • 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. [Link]

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Method

Application and Protocol Guide: Quantitative Analysis of 3-Fluoropyridine-2,5-dicarbonitrile

Abstract This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Fluoropyridine-2,5-dicarbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Fluoropyridine-2,5-dicarbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of established pharmacopeial methods for this specific analyte, this guide presents a suite of robust analytical techniques developed from first principles and methodologies proven for analogous fluorinated pyridine and aromatic nitrile compounds. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS) are detailed, offering high-precision and accuracy for purity assessment, stability studies, and quality control. Furthermore, a protocol for Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is provided as a primary ratio method for absolute quantification without the need for a specific reference standard of the analyte. All proposed methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative

3-Fluoropyridine-2,5-dicarbonitrile is a fluorinated heterocyclic compound of increasing interest as a versatile building block. Its unique electronic properties, imparted by the electron-withdrawing fluorine and nitrile groups, make it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and yield of downstream synthetic processes.

The objective of this guide is to provide researchers, process chemists, and quality control analysts with a set of reliable and robust analytical methods suitable for various applications, from in-process control to final product purity assessment. The choice of an analytical method is contingent on several factors including the sample matrix, required sensitivity, available instrumentation, and the specific purpose of the analysis (e.g., purity assay vs. trace impurity detection). This guide will detail the causality behind the selection of specific instrumental parameters for each technique.

Physicochemical Properties & Analytical Considerations

Understanding the analyte's properties is critical for effective method development.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₇H₂FN₃Guides mass spectrometry analysis (m/z 147.03).
Molecular Weight 147.11 g/mol Essential for preparing standard solutions of known concentration.
Appearance White to off-white crystalline solid.Indicates the sample is likely suitable for direct weighing and dissolution.
Melting Point 94-98 °CSuggests sufficient thermal stability for GC analysis with an appropriate inlet temperature.
Solubility Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane).Facilitates sample preparation for both HPLC and GC. Acetonitrile and water mixtures are good starting points for HPLC mobile phases.
UV Chromophore The pyridine ring and nitrile groups constitute a UV-active chromophore.Allows for sensitive detection using HPLC with a UV detector, likely in the 250-280 nm range.
Volatility Expected to be sufficiently volatile for GC analysis.GC is a viable technique for purity and impurity profiling.
Polarity The molecule possesses polar characteristics due to the nitrogen atom and nitrile groups.Influences choice of HPLC and GC columns. A mid-polarity or polar column is recommended for GC, while reversed-phase (e.g., C18) or mixed-mode chromatography is suitable for HPLC.[6][7]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the workhorse method for purity and assay determination of non-volatile and thermally labile compounds in the pharmaceutical industry.[8][9] For 3-Fluoropyridine-2,5-dicarbonitrile, a reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

Rationale for Method Design
  • Column Selection: A C18 stationary phase is chosen for its versatility and proven ability to retain a wide range of moderately polar to non-polar compounds. The hydrophobic C18 chains will interact with the pyridine ring, providing retention.

  • Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape for nitrogen-containing heterocycles. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is included to ensure the pyridine nitrogen is consistently protonated, which prevents peak tailing and improves reproducibility.

  • Detection: Based on the aromatic and nitrile functionalities, a UV detection wavelength of 260 nm is proposed as a starting point, which should be optimized by scanning the UV spectrum of a standard solution.

  • Internal Standard: For highest accuracy, an internal standard (e.g., 4-cyanopyridine) can be used to correct for variations in injection volume and sample preparation.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh ~25 mg of sample/ reference standard dissolve Dissolve in 25 mL Diluent (ACN:Water 50:50) start->dissolve dilute Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL) dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject 5 µL onto HPLC system filter->inject To HPLC separate Isocratic or Gradient Elution inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate Data Output calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Calculate Concentration in unknown sample calibrate->quantify report Report Purity (%) or Concentration (mg/mL) quantify->report

Caption: Workflow for HPLC-UV quantitative analysis.

Detailed HPLC-UV Protocol
ParameterRecommended ConditionRationale
Instrumentation HPLC system with UV/PDA DetectorStandard for pharmaceutical analysis. PDA allows for peak purity assessment.
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for this type of analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic modifier to ensure consistent protonation of the pyridine nitrogen, improving peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BA gradient ensures elution of potential impurities with different polarities and efficient column cleaning.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 260 nm (Optimize via UV scan)Expected region of maximum absorbance for the pyridine-dicarbonitrile chromophore.
Injection Volume 5 µLSmall volume to prevent peak overload.
Diluent Acetonitrile:Water (50:50, v/v)Good solubilizing power and compatible with the mobile phase.

Gas Chromatography (GC-FID)

GC is an excellent technique for separating volatile and thermally stable compounds.[10] Given the analyte's melting point, it is expected to be amenable to GC analysis, which is often superior to HPLC for detecting non-UV active or highly volatile impurities.

Rationale for Method Design
  • Column Selection: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a good starting point.[8] This provides a balance of dispersive and dipole-dipole interactions for separating the polar analyte from potential non-polar impurities.

  • Inlet: Split injection is used to prevent column overload with concentrated samples. The inlet temperature must be high enough to ensure rapid vaporization without causing thermal degradation.

  • Oven Program: A temperature ramp is essential to first separate volatile impurities at lower temperatures and then elute the main analyte and any higher-boiling impurities in a reasonable time with good peak shape.

  • Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds. This makes it ideal for purity assessment by area percent.

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh ~10 mg of sample dissolve Dissolve in 10 mL of Ethyl Acetate or DCM weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex inject Inject 1 µL into GC Inlet (Split Mode) vortex->inject To GC separate Temperature Programmed Separation inject->separate detect Flame Ionization Detection (FID) separate->detect integrate Integrate All Peaks detect->integrate Data Output calculate_area Calculate Area % for each peak integrate->calculate_area report Report Purity as Area % of Main Peak calculate_area->report

Caption: Workflow for GC-FID purity analysis.

Detailed GC-FID Protocol
ParameterRecommended ConditionRationale
Instrumentation Gas Chromatograph with FIDRobust and reliable for purity analysis of organic compounds.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmGeneral-purpose, mid-polarity column suitable for a wide range of analytes.
Carrier Gas Helium or Hydrogen at 1.2 mL/min (constant flow)Inert carrier gases; Hydrogen provides better efficiency at higher flow rates.
Inlet Temperature 250 °CEnsures rapid vaporization without analyte degradation.
Injection Mode Split, 50:1 ratioPrevents column overload and ensures sharp peaks for a major component.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 minSeparates volatiles at the start and elutes the main analyte and heavier components efficiently.
Detector Temp 300 °CMust be hotter than the final oven temperature to prevent condensation.
Sample Solvent Ethyl Acetate or DichloromethaneVolatile solvents that elute quickly and do not interfere with early-eluting peaks.

Advanced & Confirmatory Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

For impurity identification and quantification at trace levels, LC-MS is the method of choice. It combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[11][12][13]

  • Protocol: The HPLC-UV method described in Section 3 can be directly coupled to a mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode is recommended. The pyridine nitrogen is readily protonated to form the [M+H]⁺ ion (expected m/z 148.03).

  • Data Acquisition: Full scan mode can be used to identify unknown impurities by their mass-to-charge ratio. For ultimate sensitivity in quantification, Selected Ion Monitoring (SIM) of m/z 148.03 can be employed.

  • Mobile Phase Consideration: The phosphate buffer from the HPLC-UV method should be replaced with a volatile alternative like 0.1% formic acid to be compatible with the MS source.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without a specific reference standard of the analyte.[14][15][16] The signal integral in ¹H NMR is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[17]

  • Rationale: qNMR is invaluable for certifying new batches of material or when a fully characterized reference standard is unavailable. It provides a direct measure of purity (assay).

  • Internal Standard Selection: A certified internal standard must be chosen that has a simple spectrum (ideally a singlet) in a region that does not overlap with any analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Protocol:

    • Accurately weigh approximately 10-15 mg of the 3-Fluoropyridine-2,5-dicarbonitrile sample.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both components completely in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1, typically 5 times the longest T1) to allow for complete spin relaxation.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[15] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Method Validation Framework

All developed protocols must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Validation ParameterHPLC / LC-MS AssayGC PurityDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).[1][2]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used.[2]
Range The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[1][2]
Accuracy The closeness of test results to the true value. Determined by spike/recovery studies on a placebo matrix or by comparison to a reference method.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[2]

Conclusion

This application note provides a suite of detailed, scientifically-grounded protocols for the quantitative analysis of 3-Fluoropyridine-2,5-dicarbonitrile. By leveraging established chromatographic and spectroscopic principles for analogous compounds, these methods for HPLC-UV, GC-FID, LC-MS, and qNMR offer a robust framework for quality control and research applications. The successful implementation and validation of these methods will ensure the reliable characterization of this important chemical intermediate, supporting the development of high-quality downstream products.

References

  • Bell, D. S. (2019). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zhang, D., et al. (2021). LC-MS analysis of 3-hydroxypyridine degradation intermediates. ResearchGate. Available at: [Link]

  • Tawab, M. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gao, Y., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • LibreTexts Chemistry. (2022). Gas Chromatography. Available at: [Link]

  • Patel, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoropyridine-2,5-dicarbonitrile

Welcome to the Technical Support Center. The synthesis of 3-fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is predominantly achieved via a Halogen Exchange (Halex) reaction, utilizing 3-chloro-2,5-dicyanopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is predominantly achieved via a Halogen Exchange (Halex) reaction, utilizing 3-chloro-2,5-dicyanopyridine and a fluoride source[1]. Due to the extreme electron deficiency of the dicyanopyridine ring, this nucleophilic aromatic substitution (SNAr) is highly sensitive to reaction conditions.

As an Application Scientist, I have designed this guide to address the mechanistic causality behind common synthesis failures and provide field-proven protocols to ensure high-purity yields.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a highly polar byproduct. LC-MS indicates a mass corresponding to [M-F+OH]. What is this, and how do I prevent it?

A1: This is 3-hydroxy-2,5-dicyanopyridine . It forms via the hydrolysis of either your starting material or your fluorinated product. The pyridine ring is highly activated by the two strongly electron-withdrawing nitrile groups, making the 3-position exceptionally susceptible to SNAr by trace water or hydroxide ions[1]. Because the fluoride ion is highly basic, any adventitious water in the system will rapidly generate hydroxide, outcompeting the fluorination process. Causality & Solution: The Halex reaction requires rigorous anhydrous conditions. Use spray-dried potassium fluoride (KF) and perform an azeotropic distillation of your solvent (e.g., sulfolane or DMSO) with toluene prior to adding the starting material to physically strip water from the reaction matrix[2].

Q2: My reaction mixture contains a byproduct with a mass +18 Da higher than the target product, but it is less polar than the hydroxy byproduct. IR shows an amide carbonyl stretch.

A2: This is 3-fluoro-5-cyanopicolinamide (or the regioisomeric nicotinamide), resulting from the partial hydration of the nitrile groups. At traditional elevated Halex temperatures (>150 °C), trace water in the presence of basic fluoride salts acts as a potent catalyst for the hydration of the cyano group[1]. Causality & Solution: High thermal energy overcomes the activation barrier for nitrile hydration. To prevent this, lower the reaction temperature. To maintain SNAr reactivity at lower temperatures (e.g., 80–100 °C), incorporate a phase-transfer catalyst (PTC) such as 18-crown-6 or tetramethylammonium chloride[3]. The PTC solvates the potassium cation, generating a "naked," highly nucleophilic fluoride ion that achieves rapid conversion before hydration can occur.

Q3: I see a high-molecular-weight impurity that elutes late on reverse-phase HPLC. What is the mechanism of its formation?

A3: This is bis(2,5-dicyanopyridin-3-yl) ether , a dimeric byproduct. It forms via a secondary SNAr reaction where the previously generated 3-hydroxy-2,5-dicyanopyridine (acting as a phenoxide-like nucleophile in the basic medium) attacks the highly electrophilic 3-fluoropyridine-2,5-dicarbonitrile product. Causality & Solution: This is a cascading failure caused by initial hydrolysis. By strictly eliminating water (as detailed in Q1) and avoiding excessive reaction times, you will suppress the formation of the initial hydroxy nucleophile, thereby completely shutting down the dimerization pathway.

Q4: I am experiencing incomplete conversion (high residual 3-chloro-2,5-dicyanopyridine) even after 24 hours.

A4: Incomplete conversion is typically caused by fluoride deactivation (hydration of the KF crystal lattice) or insufficient nucleophilicity at the chosen temperature. Causality & Solution: If you have already ensured anhydrous conditions, the lattice energy of KF might be limiting the concentration of active fluoride. Consider switching to a more reactive, organic-soluble fluoride source like anhydrous tetrabutylammonium fluoride (TBAF), which can drive the reaction to completion at mild temperatures (room temperature to 60 °C)[4].

Mechanistic Pathway Diagram

Halex_Mechanisms SM 3-Chloro-2,5-dicyanopyridine (Starting Material) Prod 3-Fluoro-2,5-dicyanopyridine (Target Product) SM->Prod KF, 18-Crown-6 (Halex SNAr) Hyd 3-Hydroxy-2,5-dicyanopyridine (Hydrolysis Byproduct) SM->Hyd Trace H2O, Base Prod->Hyd Trace H2O, Base (SNAr Hydrolysis) Amide 3-Fluoro-5-cyanopicolinamide (Hydration Byproduct) Prod->Amide Trace H2O (Nitrile Hydration) Dimer Bis(2,5-dicyanopyridin-3-yl) ether (Dimer Byproduct) Hyd->Dimer + Target Product (SNAr Dimerization)

Reaction pathways showing the target Halex fluorination and common moisture-driven side reactions.

Quantitative Data & Benchmarks

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of byproducts during the synthesis of 3-fluoropyridine-2,5-dicarbonitrile.

Reaction ConditionTemp (°C)Time (h)Target Yield (%)Hydrolysis Byproduct (%)Amide Byproduct (%)Dimer Byproduct (%)
Standard KF (No PTC)1502445152010
KF + 18-Crown-6 (PTC)901685< 5< 2< 2
Anhydrous TBAF60492< 2Not DetectedNot Detected

Note: Data reflects typical GC-MS area percentages under the specified conditions.

Standard Operating Protocol (SOP)

Self-Validating PTC-Catalyzed Halex Synthesis of 3-Fluoropyridine-2,5-dicarbonitrile

This protocol is engineered to systematically eliminate the causal factors of byproduct formation (water and excessive heat).

Step 1: Drying the Fluoride Source Add spray-dried potassium fluoride (KF, 3.0 equiv) to a flame-dried Schlenk flask. Heat the flask to 150 °C under high vacuum (<0.1 Torr) for a minimum of 4 hours to remove lattice water[2]. Allow the flask to cool to room temperature and backfill with dry Argon.

Step 2: Solvent Dehydration (Azeotropic Distillation) In a separate flask, prepare a solution of anhydrous sulfolane. To ensure absolute dryness, add 10% v/v anhydrous toluene. Perform an azeotropic distillation under reduced pressure to physically strip any trace water from the solvent matrix.

Step 3: Reagent Assembly Under a positive stream of Argon, add 3-chloro-2,5-dicyanopyridine (1.0 equiv) and 18-crown-6 (0.1 equiv) to the flask containing the dried KF[3]. Introduce the dehydrated sulfolane via a dry syringe.

Step 4: Reaction Execution & Monitoring Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. The use of 18-crown-6 allows for this lower temperature, suppressing amide formation. Stir for 12–16 hours. Validation Check: Pull a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Proceed to work-up only when the starting material peak is <2%.

Step 5: Work-up and Isolation Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a tightly packed pad of Celite. This step removes insoluble inorganic salts (KCl, excess KF) and halts any further surface-catalyzed side reactions.

Step 6: Purification Transfer the filtrate to a separatory funnel. Wash the organic layer with ice-cold water (3 × 50 mL) to selectively partition the sulfolane and 18-crown-6 into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure 3-fluoropyridine-2,5-dicarbonitrile.

References

  • Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex)
  • Title: C–F Bond Formation for the Synthesis of Aryl Fluorides Source: PMC - NIH URL
  • Title: Troubleshooting side reactions in fluoropyridine synthesis Source: Benchchem URL
  • Title: Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting the Fluorination of Pyridine-2,5-dicarbonitrile

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles to modulate lipophilicity and metabolic stability, the synthesis of highly electron-deficient scaffolds like fl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles to modulate lipophilicity and metabolic stability, the synthesis of highly electron-deficient scaffolds like fluoropyridine-2,5-dicarbonitrile presents unique challenges.

As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. We will dissect the causality behind common synthetic failures—such as nitrile hydrolysis and diazonium polymerization—and provide self-validating protocols to ensure your workflows are robust, reproducible, and analytically sound.

Mechanistic Context & Quantitative Strategy Comparison

The pyridine-2,5-dicarbonitrile scaffold is extremely electron-deficient. While this theoretically accelerates Nucleophilic Aromatic Substitution ( SN​Ar ), it also drastically increases the electrophilicity of the cyano groups, making them highly susceptible to side reactions.

Researchers typically employ one of two routes:

  • The Halex (Halogen Exchange) Reaction: SN​Ar of a chloropyridine precursor using a fluoride source[1].

  • The Balz-Schiemann Reaction: Diazotization of an aminopyridine precursor followed by thermal decomposition[2].

Table 1: Quantitative Comparison of Fluorination Strategies
Synthetic StrategyPrecursorReagents / SolventTypical TempPrimary Failure ModeExpected Yield
Traditional Halex ChloropyridineKF, DMF or DMSO140–200 °CCyano hydrolysis[3]20–40%
Advanced Halex ChloropyridineAnhydrous NMe₄F, DMF25–80 °CReagent hygroscopicity70–100%[1]
Traditional Balz-Schiemann AminopyridineNaNO₂/HBF₄, Heat60–80 °CDiazonium polymerization[2]10–30%
Ionic Liquid Balz-Schiemann AminopyridineNOBF₄, BMIMBF₄60–80 °CPyridone formation60–85%[4]

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve your specific reaction failure.

G Start Failed Fluorination Reaction Route Identify Synthetic Route Start->Route Halex Halex (SNAr) Route (from Chloropyridine) Route->Halex BS Balz-Schiemann Route (from Aminopyridine) Route->BS H_Issue1 Amide/Carboxylic Acid Byproducts? Halex->H_Issue1 BS_Issue1 Brown Gummy Solid Formed? BS->BS_Issue1 H_Fix1 Trace water caused nitrile hydrolysis. Use anhydrous NMe4F at <80°C. H_Issue1->H_Fix1 Yes H_Issue2 Low Conversion? H_Issue1->H_Issue2 No H_Fix2 KF is insoluble. Add Ph4PBr PTC or switch to CsF. H_Issue2->H_Fix2 Yes BS_Fix1 Diazonium polymerized. Decompose in BMIMBF4 ionic liquid. BS_Issue1->BS_Fix1 Yes BS_Issue2 Pyridone Byproduct? BS_Issue1->BS_Issue2 No BS_Fix2 Aqueous hydrolysis. Ensure strictly anhydrous workup. BS_Issue2->BS_Fix2 Yes

Diagnostic workflow for troubleshooting failed fluorination of pyridine-2,5-dicarbonitrile.

Troubleshooting Guide & FAQs

Q: Why am I isolating 5-fluoro-pyridine-2-carboxamide instead of the target dicarbonitrile?

A: High-temperature nitrile hydrolysis. In traditional Halex reactions, temperatures exceeding 140 °C are used to overcome the high lattice energy of KF. At these temperatures, the fluoride ion acts as a strong base. If your solvent or reagents contain even trace amounts of water, the water acts as a nucleophile and attacks the highly electrophilic nitrile carbon (especially at the 2-position), hydrolyzing it to an amide or carboxylic acid[3]. The Fix: You must decouple the nucleophilicity of fluoride from high temperatures. Switch to anhydrous tetramethylammonium fluoride (NMe₄F), which is highly soluble in DMF and allows the SN​Ar to proceed at 25–80 °C, completely suppressing nitrile hydrolysis[1].

Q: My Balz-Schiemann reaction yields a brown, gummy solid and no fluorinated product. What happened?

A: Diazonium polymerization. The diazonium salt of an electron-deficient pyridine-dicarbonitrile is highly unstable. If the thermal decomposition is not controlled, the intermediate aryl cation undergoes rapid polymerization, forming intractable brown tars[2]. Furthermore, if the diazonium salt is held at room temperature for too long before decomposition, it degrades[5]. The Fix: Perform the thermal decomposition in an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄). The ionic liquid stabilizes the diazonium intermediate and provides a highly concentrated, nucleophilic fluoride source, shifting the pathway away from polymerization and toward fluorination[4].

Q: The conversion of my chloropyridine precursor using KF in DMF is stalled at 20%. How can I drive it to completion?

A: Poor fluoride solubility. Potassium fluoride has notoriously poor solubility in organic solvents. The Fix: Add a Phase Transfer Catalyst (PTC) such as tetraphenylphosphonium bromide (Ph₄PBr) or 18-crown-6 to solubilize the fluoride ion[6]. Alternatively, switch to Cesium Fluoride (CsF), which has a lower lattice energy and higher solubility, significantly improving reaction kinetics[1][6].

Q: I am losing product during the aqueous workup. How can I accurately monitor the reaction progress?

A: Implement a self-validating analytical system. Fluorinated cyanopyridines can streak on silica TLC and degrade during aggressive aqueous extractions. To decouple reaction failure from workup failure, use in situ ¹⁹F NMR spectroscopy . Before quenching the reaction, remove a 50 µL aliquot, dilute it in CDCl₃, and add a precise volume of 1,3,5-trifluorobenzene (0.5 M in toluene) as an internal standard[1]. This allows you to quantify the exact chemical yield in the reactor before any isolation steps.

Validated Experimental Protocols

Protocol A: Mild SN​Ar Halex using Anhydrous NMe₄F

This protocol utilizes anhydrous NMe₄F to achieve fluorination at mild temperatures, preventing cyano hydrolysis[1].

  • Preparation (Glovebox Required): Anhydrous NMe₄F is extremely hygroscopic. All handling must be performed in an argon-filled glovebox. Ensure DMF is strictly anhydrous (Karl Fischer titration < 50 ppm).

  • Reaction Setup: In a dry vial, dissolve chloropyridine-2,5-dicarbonitrile (1.0 equiv, 0.1 mmol) in anhydrous DMF (0.5 mL, 0.2 M).

  • Fluorination: Add anhydrous NMe₄F (2.0 equiv, 0.2 mmol) in one portion. Seal the vial.

  • Execution: Stir the mixture at 80 °C for 4 hours.

  • Validation: Cool to room temperature. Remove an aliquot and spike with 1,3,5-trifluorobenzene for ¹⁹F NMR yield determination.

  • Workup: Dilute with dichloromethane, wash rapidly with cold water (3x) to remove DMF and salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ionic Liquid-Enabled Balz-Schiemann Reaction

This protocol uses BMIMBF₄ to prevent the polymerization of the highly unstable diazonium intermediate[4].

  • Diazotization: Dissolve aminopyridine-2,5-dicarbonitrile (1.0 equiv) in a minimal amount of 48% aqueous HBF₄. Cool the solution to -10 °C.

  • Nitrite Addition: Slowly add a cold aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the internal temperature below 0 °C to prevent premature decomposition[5].

  • Isolation: Filter the precipitated diazonium tetrafluoroborate salt while cold. Wash with cold ethanol and diethyl ether. Do not dry completely if friction-sensitive; proceed immediately.

  • Decomposition: Suspend the cold diazonium salt in anhydrous 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄). Heat the mixture smoothly to 60–80 °C until nitrogen evolution ceases.

  • Extraction: Extract the fluorinated product directly from the ionic liquid using a non-polar solvent (e.g., hexane or toluene)[7]. The ionic liquid can be recycled for future runs[4].

References

  • Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. NII.
  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society - RSC Publishing.
  • Technical Support Center: Scalable Synthesis of Fluorin
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluorobor
  • An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. PlumX / Tetrahedron.
  • 3-Fluoro-4-cyanopyridine | High-Purity Reagent. Benchchem.
  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination.
  • US5468863A - Process for the preparation of substituted 2,3-difluoropyridines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 3-Fluoropyridine-2,5-dicarbonitrile Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the late-stage cyanation of electron-deficient heteroaryls. The synthesis of 3-fluoropyridine-2,5-dicarbonitrile—typically achieved via the double p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the late-stage cyanation of electron-deficient heteroaryls. The synthesis of 3-fluoropyridine-2,5-dicarbonitrile—typically achieved via the double palladium-catalyzed cyanation of 2,5-dibromo-3-fluoropyridine[1]—is notoriously prone to stalling, catalyst poisoning, and protodehalogenation.

This technical guide breaks down the thermodynamic and kinetic bottlenecks of this specific transformation. By moving beyond basic procedural steps and understanding the causality behind each reagent, you can utilize the self-validating protocols below to maximize your isolated yields.

Mechanistic Pathway & Bottlenecks

To troubleshoot effectively, we must first understand the catalytic cycle. The conversion of 2,5-dibromo-3-fluoropyridine to the dicarbonitrile requires two consecutive cycles of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is highly sensitive to the concentration of dissolved cyanide, which dictates whether the catalyst continues the cycle or becomes permanently deactivated[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 2,5-Dibromo- 3-fluoropyridine TransMet Transmetalation Ar-Pd(II)-CN OxAdd->TransMet Zn(CN)2 (Rate Limiting) TransMet->Pd0 Reductive Elimination Product 3-Fluoropyridine- 2,5-dicarbonitrile TransMet->Product Product Release

Pd-catalyzed cyanation cycle highlighting the rate-limiting transmetalation step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at the mono-cyanated intermediate (5-bromo-3-fluoropyridine-2-carbonitrile). How can I drive it to full conversion?

  • Root Cause (Causality): Stalling is almost always caused by catalyst poisoning. Palladium(0) is highly susceptible to deactivation by free cyanide ions, forming an inactive [Pd(CN)4​]2− complex[2]. When the first bromine is substituted, the resulting mono-nitrile is more electron-deficient, making the second oxidative addition slower. This kinetic slowdown allows free cyanide ions to outcompete the substrate for Pd coordination.

  • Intervention:

    • Switch the Cyanide Source: Never use NaCN or KCN for this substrate. Use Zn(CN)2​ . Zinc cyanide has low solubility in DMF, acting as a "slow-release" cyanide reservoir that keeps the free CN− concentration below the threshold of catalyst poisoning[3].

    • Add Zinc Dust: Introduce 10–20 mol% elemental Zinc dust. Zn(0) acts as a localized reducing agent to continuously regenerate the active Pd(0) species from any oxidized Pd(II) dead-end complexes[4].

Q2: I am observing significant protodehalogenation (loss of the bromine atom without cyanation). How do I prevent this?

  • Root Cause (Causality): Protodehalogenation competes with cyanation when trace water or protic impurities are present. Water acts as a hydride source during the catalytic cycle, leading to competitive reductive dehalogenation of the fluoropyridine ring.

  • Intervention: Strictly dry your solvents. Use anhydrous DMF or DMA stored over 3Å molecular sieves. Furthermore, oxygen and moisture must be rigorously excluded. Perform at least three freeze-pump-thaw cycles on your solvent prior to adding it to the catalyst mixture.

Q3: The yield is still low despite using Zn(CN)2​ . What ligand should I use?

  • Root Cause (Causality): The bidentate bite angle and electron density of the ligand dictate the rate of reductive elimination.

  • Intervention: While PPh3​ is cheap, it often fails for exhaustive double cyanations. Upgrade to dppf (1,1'-Bis(diphenylphosphino)ferrocene) or t-BuXPhos . These bulky, electron-rich ligands accelerate both oxidative addition into the strong C-Br bond and the subsequent reductive elimination of the nitrile[5].

Self-Validating Standard Operating Protocol (SOP)

This protocol is designed with built-in validation checkpoints to ensure causality between your physical actions and the chemical outcome.

Workflow Step1 Step 1: Pre-activation Pd2(dba)3 + dppf in dry DMF Step2 Step 2: Reagent Charge Add Substrate, Zn(CN)2, Zn dust Step1->Step2 Step3 Step 3: Cyanation Heat to 110°C under N2 for 12h Step2->Step3 Step4 Step 4: Quench Cool & add aqueous NH4OH Step3->Step4 Step5 Step 5: Isolation Extraction & Silica Chromatography Step4->Step5

Step-by-step self-validating workflow for 3-Fluoropyridine-2,5-dicarbonitrile synthesis.

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Inert Atmosphere):

    • Action: In a flame-dried Schlenk flask under Argon, combine Pd2​(dba)3​ (2.5 mol%) and dppf (6 mol%). Add 5 mL of anhydrous, degassed DMF. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from a dark purple/black to a deep red/orange color. This confirms the displacement of labile dba ligands by dppf, generating the active Pd(0)L2​ species before introducing the potentially poisoning cyanide source.

  • Reagent Charging:

    • Action: Add 2,5-dibromo-3-fluoropyridine (1.0 equiv)[1], Zn(CN)2​ (1.2 equiv; providing 2.4 equiv of CN− ), and Zn dust (0.2 equiv).

    • Causality: The slight excess of Zn(CN)2​ ensures complete double cyanation, while Zn dust maintains the Pd oxidation state against trace oxidants[4].

  • Thermal Cyanation:

    • Action: Heat the reaction mixture to 110°C for 12–16 hours.

    • Validation Checkpoint: At 6 hours, pull a 50 µL aliquot, quench with EtOAc/water, and analyze via LC-MS. You should observe the disappearance of the starting material and the transient peak of the mono-cyanated intermediate. If the mono-cyanated peak is dominant and unchanging, add an additional 1 mol% of Pd2​(dba)3​ .

  • Quench & Complex Dissociation:

    • Action: Cool to room temperature. Pour the mixture into a 4:1 solution of EtOAc and 10% aqueous NH4​OH .

    • Causality: NH4​OH is critical. It breaks down the insoluble zinc and palladium cyanide polymeric complexes, releasing the trapped 3-fluoropyridine-2,5-dicarbonitrile product into the organic layer.

  • Isolation:

    • Action: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

To facilitate rapid decision-making, below is a comparative matrix of reaction conditions and their typical impact on the yield of 3-fluoropyridine-2,5-dicarbonitrile based on mechanistic principles[2][5].

Catalyst / Ligand SystemCyanide SourceAdditivesTemp (°C)Expected YieldPrimary Failure Mode
Pd(PPh3​)4​ (5 mol%)NaCN (2.5 eq)None120< 15%Rapid catalyst poisoning by free CN−
Pd2​(dba)3​ / dppf Zn(CN)2​ (1.2 eq)None11050 - 60%Stalling at mono-cyano intermediate
Pd2​(dba)3​ / dppf Zn(CN)2​ (1.2 eq)Zn dust (20 mol%)11080 - 85%Optimized baseline
Pd(OAc)2​ / t-BuXPhos Zn(CN)2​ (1.2 eq) Zn(OAc)2​ (20 mol%)8088 - 92%Highly efficient; requires expensive ligand

References

  • Source: Royal Society of Chemistry (RSC)
  • Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step Source: Organic Letters - ACS Publications URL
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate Source: ResearchGate URL
  • EP2694472B1 - Sulfonamide derivative and use thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Acidic Reactions of 3-Fluoropyridine-2,5-dicarbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter complex product mixtures when subjecting highly functionalized p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter complex product mixtures when subjecting highly functionalized pyridines to harsh conditions.

When working with 3-Fluoropyridine-2,5-dicarbonitrile under acidic conditions, researchers are often caught off guard by aggressive side reactions. This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating protocols to ensure experimental success.

Visualizing the Reaction Network

Before troubleshooting, it is critical to understand the divergent chemical pathways this molecule can take when exposed to aqueous acid.

Reaction_Pathways SM 3-Fluoropyridine- 2,5-dicarbonitrile Protonated Pyridinium Intermediate SM->Protonated H+ (Acid) Hydrolysis Nitrile Hydrolysis (Amides / Acids) Protonated->Hydrolysis H2O, < 20°C Defluorination SNAr Defluorination (3-Hydroxy Byproduct) Protonated->Defluorination H2O, > 60°C Decarb Decarboxylation (Loss of C2-COOH) Hydrolysis->Decarb Prolonged Heat

Reaction pathways of 3-Fluoropyridine-2,5-dicarbonitrile under acidic conditions.

Mechanistic FAQs: Understanding the Causality

Q1: Why am I seeing significant defluorination (3-hydroxy formation) during acid-catalyzed nitrile hydrolysis? A1: Nucleophilic aromatic substitution (1) of unactivated fluoroarenes is typically challenging[1]. However, in 3-fluoropyridine-2,5-dicarbonitrile, the C3-fluorine is highly activated. Although the 3-position of pyridine is canonically less activated toward SNAr than the 2- or 4-positions, the strongly electron-withdrawing cyano group at the adjacent C2 position provides critical resonance stabilization for the Meisenheimer intermediate[2]. Under acidic conditions, protonation of the pyridine nitrogen further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C3-fluorine highly susceptible to nucleophilic displacement by water, yielding the 3-hydroxypyridine byproduct, especially at elevated temperatures[3].

Q2: How does the protonation state of the pyridine ring dictate the reaction pathway? A2: The pyridine nitrogen acts as the primary basic site. When protonated (forming a pyridinium ion), the ring becomes significantly more electron-deficient[4]. This protonation accelerates the 5 via electrophilic activation of the nitrile carbon, but simultaneously accelerates the unwanted SNAr defluorination[5]. The key to controlling the pathway lies in temperature modulation: nitrile hydration has a lower activation energy than C-F bond cleavage. By keeping the reaction temperature strictly below 20 °C, you can kinetically favor the hydrolysis of the nitriles while suppressing defluorination[6].

Q3: Why do I lose the C2 carboxyl group (decarboxylation) during prolonged acidic workups? A3: If the hydrolysis proceeds completely to the dicarboxylic acid, the resulting pyridine-2-carboxylic acid moiety is inherently unstable under strongly acidic conditions at high temperatures. It undergoes thermal decarboxylation via an intermediate ylide formation, where the protonated pyridine nitrogen acts as an electron sink. To prevent this, avoid prolonged heating above 80 °C once the carboxylic acid is formed[5].

Quantitative Benchmarks: Reaction Profiles

To assist in your experimental design, the following table summarizes the expected product distribution based on specific acidic environments.

Table 1: Kinetic profiles and side-product distribution of 3-Fluoropyridine-2,5-dicarbonitrile under varying acidic conditions.

Acid SystemTemp (°C)Time (h)Major ProductDefluorination (3-OH) %Decarboxylation %
70% H₂SO₄154Di-amide< 2%0%
70% H₂SO₄6012Di-acid15 - 20%< 5%
6M HCl10024Mono-acid> 80%> 40%
1M HCl2548SM + Mono-amide< 1%0%
Troubleshooting Workflow

Use the following logical tree to diagnose and correct poor yields during your acidic transformations.

Troubleshooting Issue Impure Product Profile Under Acidic Conditions Check1 Is 3-Hydroxy byproduct detected (HPLC)? Issue->Check1 Fix1 Lower temperature to <20°C or increase acid conc. Check1->Fix1 Yes Check2 Are partial hydrolysis intermediates present? Check1->Check2 No Fix2 Extend reaction time or use 70% H2SO4 Check2->Fix2 Yes Check3 Is decarboxylation occurring at C2? Check2->Check3 No Fix3 Avoid heating >80°C after acid formation Check3->Fix3 Yes

Troubleshooting logic for optimizing acidic reactions of 3-Fluoropyridine-2,5-dicarbonitrile.

Validated Experimental Protocols
Protocol A: Controlled Partial Hydrolysis to 3-Fluoropyridine-2,5-dicarboxamide

Objective: Selectively hydrate the nitrile groups while entirely suppressing SNAr defluorination. Causality: Using concentrated H₂SO₄ (70%) at low temperatures provides sufficient proton activity to activate the nitrile carbon without providing the thermal energy required to break the strong C-F bond[6].

  • Preparation: Cool 10 mL of 70% H₂SO₄ to 0 °C in an ice-water bath.

  • Addition: Slowly add 1.0 g of 3-Fluoropyridine-2,5-dicarbonitrile portion-wise over 15 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. It must not exceed 10 °C; if it does, pause the addition immediately. Exothermic spikes will initiate irreversible defluorination.

  • Reaction: Stir the mixture at 15 °C for exactly 4 hours.

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice to halt the reaction and precipitate the product.

  • Isolation: Filter the precipitated 3-fluoropyridine-2,5-dicarboxamide. Wash the filter cake with cold water until the filtrate tests pH neutral.

Protocol B: Self-Validating HPLC-UV Monitoring Workflow

Objective: Accurately monitor the formation of the 3-hydroxy byproduct without inducing workup-related artifacts. Causality: Acidic aliquots left at room temperature will7 while waiting in the autosampler queue[7]. Immediate neutralization is required to freeze the kinetic state of the reaction.

  • Sampling: Withdraw a 50 µL aliquot from the active reaction mixture.

  • Neutralization: Immediately quench the aliquot into 950 µL of cold, saturated aqueous NaHCO₃[7].

    • Self-Validation Checkpoint: The complete cessation of effervescence (CO₂ bubbling) indicates total neutralization of the acid catalyst, ensuring the sample is kinetically frozen.

  • Analysis: Inject 5 µL of the neutralized sample onto a C18 RP-HPLC column using a gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: Monitor the chromatogram at 254 nm. The 3-hydroxy byproduct will elute significantly earlier than the 3-fluoro starting material due to its enhanced polarity and hydrogen-bonding capabilities.

References
  • Side reactions and byproducts of Pyridine-2-carboxylic anhydride, Benchchem,
  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks, ChemRxiv,
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, ACS Public
  • Hydrolysis of nitriles, Grokipedia,
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water, ResearchG

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Fluoropyridine-2,5-dicarbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 3-Fluoropyridine-2,5-dicarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 3-Fluoropyridine-2,5-dicarbonitrile.

This highly electrophilic fluorinated heterocycle is typically synthesized via the from its chlorinated precursor using anhydrous potassium fluoride (KF)[1]. Due to the harsh thermal conditions (150–200 °C) required for the exchange and the reactivity of the dicarbonitrile system[2], the crude mixture often presents a complex impurity profile that resists standard chromatographic separation.

Quantitative Summary of Common Impurities

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities present in your crude mixture.

Impurity ClassSpecific Compound(s)Typical AbundancePhysicochemical Property Exploited for Removal
Unreacted Starting Material 3-Chloropyridine-2,5-dicarbonitrile5 – 15%Differential solubility in cold non-polar solvents
Hydrolysis Products 3-Fluoropyridine-2,5-dicarboxamide2 – 10%High polarity, strong hydrogen-bonding capacity
Inorganic Salts KF, KCl10 – 30%Complete insolubility in moderate/low polarity organics
Phase Transfer Catalysts 18-Crown-6, Quaternary salts1 – 5%Extreme polarity or selective precipitation in Et₂O
Troubleshooting & FAQs
Q1: How do I separate the unreacted 3-chloropyridine-2,5-dicarbonitrile from the target 3-fluoro product?

The Causality: The Halex reaction operates under an equilibrium that rarely achieves 100% conversion without causing thermal degradation of the product[3]. Because the fluorine and chlorine atoms impart similar dipole moments and molecular volumes to this specific scaffold, the 3-chloro and 3-fluoro analogues co-elute almost perfectly on standard normal-phase silica gel.

The Solution: Fractional crystallization is the most scalable and self-validating approach. The 3-fluoro analogue generally exhibits higher solubility in cold non-polar solvents compared to the heavier, more easily crystallized 3-chloro analogue.

Step-by-Step Methodology: Fractional Crystallization

  • Dissolution: Dissolve the crude organic mixture in a minimal amount of boiling ethyl acetate (EtOAc) to ensure complete solvation.

  • Anti-solvent Addition: Slowly add hot heptane dropwise while stirring vigorously until the solution becomes slightly turbid (reaching the cloud point).

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. The 3-chloro impurity will preferentially crystallize out of the solution.

  • Self-Validation: Filter the crystals. Immediately analyze both the mother liquor and the isolated crystals via GC-MS or HPLC. The mother liquor should show a >95% enrichment of 3-fluoropyridine-2,5-dicarbonitrile.

  • Recovery: Concentrate the validated mother liquor under reduced pressure to yield the purified target compound.

Q2: Why am I seeing significant nitrile hydrolysis (amide formation) or hydroxypyridine byproducts, and how do I remove them?

The Causality: The electron-withdrawing nature of the two cyano groups and the fluorine atom makes the pyridine ring highly susceptible to nucleophilic attack. If the KF source is not rigorously dried, trace water at elevated temperatures acts as a potent nucleophile. This leads to either the hydration of the nitrile groups to primary amides or SN​Ar displacement of the halogens to form hydroxypyridines[3].

The Solution: These byproducts are significantly more polar than the target dicarbonitrile due to their hydrogen-bonding capabilities. A mild aqueous workup followed by a short silica plug efficiently removes them.

Step-by-Step Methodology: Mild Aqueous Workup & Silica Plug

  • Dilution: Dilute the crude Halex reaction mixture (often in DMSO or sulfolane) with a large excess of EtOAc (1:5 ratio).

  • Aqueous Wash: Wash the organic layer with cold, half-saturated aqueous NaHCO3​ (3x). Causality: The mild base neutralizes and extracts acidic hydroxypyridines into the aqueous phase without further hydrolyzing the nitriles.

  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Silica Plug: Dissolve the residue in Dichloromethane (DCM) and pass it through a short pad of silica gel, eluting with DCM/Hexane (1:1).

  • Self-Validation: Spot the eluate on a TLC plate (10% EtOAc/Hexane). The highly polar amides will remain firmly bound to the baseline, confirming their removal.

Q3: How do I efficiently remove fine inorganic salts (KF/KCl) and Phase Transfer Catalyst (PTC) residues?

The Causality: KF and KCl form micro-suspensions in organic solvents that easily pass through standard filter paper, causing severe emulsions during aqueous workup. Furthermore, partition heavily into the organic phase during extraction[4].

The Solution: A dual-filtration approach using Celite and a specialized solvent precipitation system.

Step-by-Step Methodology: Salt and PTC Clearance

  • Celite Filtration: Suspend the crude reaction mass in a non-polar solvent mixture (e.g., Toluene/Hexane). Filter through a 2-inch tightly packed Celite pad. Causality: Celite traps the micro-particulate inorganic salts that cause emulsions.

  • PTC Precipitation: If a quaternary ammonium or phosphonium salt was used, adding diethyl ether ( Et2​O ) to the concentrated filtrate will selectively precipitate the PTC, which can then be filtered off.

  • Self-Validation: Evaporate the filtrate and verify the absence of PTC peaks via 1H -NMR (e.g., confirming the absence of the characteristic crown ether multiplet at ~3.6 ppm).

Purification Workflow Visualization

PurificationWorkflow Crude Crude 3-Fluoropyridine- 2,5-dicarbonitrile Filtration Celite Filtration (Removes KF/KCl) Crude->Filtration Suspend in EtOAc Aqueous Mild Aqueous Wash (Removes Acids/Salts) Filtration->Aqueous Filtrate Silica Short Silica Plug (Traps PTCs & Amides) Aqueous->Silica Organic Phase Cryst Fractional Crystallization (Removes 3-Chloro Analogue) Silica->Cryst Concentrated Eluate Pure Pure 3-Fluoropyridine- 2,5-dicarbonitrile Cryst->Pure Isolate Crystals

Workflow for the purification of crude 3-Fluoropyridine-2,5-dicarbonitrile.

References
  • Halex process Source: Wikipedia URL:[Link]

  • Halex Comparative Reaction Source: gChem URL:[Link]

  • Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

challenges in the regioselective functionalization of 3-Fluoropyridine-2,5-dicarbonitrile

Welcome to the Technical Support Center for the regioselective functionalization of 3-Fluoropyridine-2,5-dicarbonitrile . As a highly electron-deficient heterocycle, this scaffold presents unique synthetic opportunities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective functionalization of 3-Fluoropyridine-2,5-dicarbonitrile . As a highly electron-deficient heterocycle, this scaffold presents unique synthetic opportunities but is notoriously difficult to control. The presence of a pyridine nitrogen, two cyano groups, and a fluorine atom creates multiple competing electrophilic sites and highly acidic C-H bonds.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate the functionalization of this complex molecule.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: When attempting a nucleophilic aromatic substitution (SNAr) at the C3-fluoro position using a Grignard reagent, I only observe nucleophilic attack at the cyano groups. Why does this happen, and how can I fix it? A1: This is a classic issue of hard vs. soft electrophile/nucleophile mismatch. The SNAr reaction of a fluoropyridine proceeds via a Meisenheimer intermediate, where the initial nucleophilic attack is the rate-determining step [1]. However, Grignard reagents (RMgX) and organolithiums (RLi) are "hard" nucleophiles that preferentially attack the highly polarized, "hard" C≡N carbon, forming imines or ketones upon hydrolysis.

  • The Solution: To achieve C-C bond formation at C3, you must soften the nucleophile. Transmetalate your Grignard reagent to an organozinc species (RZnX) and employ palladium or nickel catalysis (e.g., Negishi coupling). This shifts the mechanism from a direct nucleophilic addition to an oxidative addition/reductive elimination pathway, which is highly selective for the C-F bond over the cyano groups.

Q2: I am using primary amines for SNAr at C3, but LC-MS shows a mixture of the desired product and a highly polar byproduct. Is this a regioselectivity issue? A2: You are likely observing a competing Chichibabin-type addition at the C6 position. Because C6 is flanked by the highly electronegative pyridine nitrogen and the C5-cyano group, it is exceptionally electrophilic. Primary amines can reversibly add to C6.

  • The Solution: Hydride (H⁻) is a terrible leaving group, meaning the C6-adduct cannot easily rearomatize without an oxidant. To suppress this, run your reaction in a less polar solvent (e.g., THF or toluene instead of DMSO or DMF) to destabilize the polar C6-adduct transition state. Keep temperatures low (0 °C to 25 °C). The SNAr at C3 is irreversible once the fluoride leaves, so kinetic control will funnel the equilibrium entirely toward the desired C3-substituted product.

Q3: I want to perform a directed C-H metalation. Will deprotonation occur at C4 or C6? A3: 3-Fluoropyridine-2,5-dicarbonitrile has two highly acidic protons: C4 (flanked by C3-F and C5-CN) and C6 (flanked by N1 and C5-CN). While C6 is sterically more accessible, C4 is thermodynamically more acidic due to the exceptionally strong inductive electron-withdrawing effect of the adjacent fluorine atom.

  • The Solution: Use a sterically hindered, highly soluble base like TMPMgCl·LiCl (Knochel's base) at cryogenic temperatures (-78 °C) [3]. The bulky tetramethylpiperidide (TMP) ligand avoids steric clashes with the cyano groups, and the LiCl breaks up basic aggregates to ensure rapid, kinetically controlled deprotonation exclusively at C4.

Section 2: Reaction Pathways Visualization

The following diagram maps the divergent reactivity of 3-Fluoropyridine-2,5-dicarbonitrile based on your choice of reagents.

G Start 3-Fluoropyridine- 2,5-dicarbonitrile Path1 Pathway 1: SNAr at C3 (Fluoride Displacement) Start->Path1 Soft Nucleophiles (Amines, Thiols) Path2 Pathway 2: C-H Metalation (Deprotonation at C4) Start->Path2 Bulky Bases (TMPMgCl·LiCl) Path3 Pathway 3: Nitrile Attack (Addition to C2/C5 -CN) Start->Path3 Hard Nucleophiles (RLi, RMgX) Prod1 3-Substituted Pyridine (Desired SNAr Product) Path1->Prod1 Prod2 C4-Functionalized Pyridine (via TMP-Base) Path2->Prod2 Prod3 Imine/Ketone/Amidine (Undesired Byproduct) Path3->Prod3

Divergent reaction pathways of 3-Fluoropyridine-2,5-dicarbonitrile based on reagent selection.

Section 3: Quantitative Data on Regioselectivity

To aid in reagent selection, the table below summarizes the expected regiochemical outcomes when subjecting 3-Fluoropyridine-2,5-dicarbonitrile to various functionalization conditions.

Reaction GoalReagent / NucleophileSolvent & TempMajor RegioisomerYield / Outcome
SNAr (Amination) Morpholine (2.0 eq)THF, 25 °CC3-Substitution (F displacement)>90% (Clean conversion)
SNAr (Etherification) NaOMe (1.0 eq)MeOH, 0 °CC3-Substitution (F displacement)75% (Risk of nitrile attack at >25 °C)
C-H Metalation TMPMgCl·LiCl (1.1 eq)THF, -78 °CC4-Magnesiation >85% (After electrophilic trap)
Nucleophilic Addition Phenylmagnesium BromideEt₂O, 0 °CC2/C5 Imine Formation High (Undesired for ring functionalization)
Concerted SNAr (CSNAr) Phenol + t-Bu-P4 baseToluene, 80 °CC3-Substitution >80% (Bypasses stable Meisenheimer) [2]

Section 4: Validated Experimental Protocols

Protocol A: Regioselective SNAr at C3 using a Secondary Amine

Why this works: Secondary amines like morpholine are moderately soft nucleophiles that preferentially attack the highly electrophilic C3 position. The ortho/para cyano groups stabilize the Meisenheimer intermediate, while the strong C-F bond is offset by fluoride's excellent leaving group ability in polar aprotic environments [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with argon. Add 3-Fluoropyridine-2,5-dicarbonitrile (1.0 mmol, 147 mg).

  • Solvation: Dissolve the substrate in 5.0 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Add morpholine (2.1 mmol, 183 µL) dropwise over 5 minutes. The slight excess accounts for the generation of HF, which will protonate one equivalent of the amine.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Self-Validation Step: Take a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR. The complete disappearance of the starting material's C3-F peak (typically around -110 to -120 ppm) confirms 100% conversion without needing to isolate the intermediate.

  • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective C-H Metalation at C4 using TMPMgCl·LiCl

Why this works: TMPMgCl·LiCl is a non-nucleophilic, sterically hindered base. The LiCl breaks up the basic aggregates, increasing kinetic basicity. Deprotonation occurs regioselectively at C4 because it is inductively acidified by both the adjacent C3-fluoro and C5-cyano groups, overriding the steric accessibility of C6 [3].

Step-by-Step Methodology:

  • Preparation: In an argon-flushed Schlenk flask, dissolve 3-Fluoropyridine-2,5-dicarbonitrile (1.0 mmol, 147 mg) in 4.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Metalation: Dropwise, add a solution of TMPMgCl·LiCl (1.1 mmol, typically ~1.0 M in THF/toluene) over 10 minutes down the side of the flask to pre-cool the base. Stir at -78 °C for exactly 30 minutes.

  • Self-Validation Step: Prior to adding your target electrophile, quench a 0.2 mL aliquot of the reaction mixture with a solution of iodine (I₂) in THF. Analyze via GC-MS. The presence of the C4-iodo-3-fluoropyridine-2,5-dicarbonitrile mass peak (m/z ~273) confirms successful, regioselective magnesiation.

  • Electrophilic Trapping: Add your desired electrophile (e.g., an aldehyde or allyl bromide, 1.5 mmol) dropwise at -78 °C. Stir for 1 hour, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and purify via flash column chromatography.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines Benchchem
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society (ACS)
  • Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases Thieme Connect
Troubleshooting

preventing decomposition of 3-Fluoropyridine-2,5-dicarbonitrile during workup

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing the decomposition of 3-Fluoropyridine-2,5-dicarbonitrile d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing the decomposition of 3-Fluoropyridine-2,5-dicarbonitrile during experimental workup. The inherent reactivity of this molecule, stemming from its electron-deficient pyridine ring and susceptible nitrile groups, requires carefully controlled conditions to ensure product integrity and maximize yield.

Frequently Asked Questions (FAQs)

Question 1: What are the primary chemical pathways that lead to the decomposition of 3-Fluoropyridine-2,5-dicarbonitrile during workup?

Answer: The decomposition of 3-Fluoropyridine-2,5-dicarbonitrile during aqueous workup is primarily driven by two distinct, yet interconnected, chemical vulnerabilities:

  • Hydrolysis of the Dinitrile Functionality: The cyano groups (-C≡N) are susceptible to hydrolysis under both acidic and basic conditions, which are common during workup procedures.[1] The reaction proceeds through a stepwise nucleophilic attack by water on the electrophilic carbon of the nitrile, initially forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[2] Given the presence of two nitrile groups, a complex mixture of partially and fully hydrolyzed products can result.

  • Nucleophilic Aromatic Substitution (SNAr) at the C3-Position: The pyridine ring is rendered significantly electron-deficient by the cumulative electron-withdrawing effects of the two nitrile groups and the highly electronegative fluorine atom. This electronic arrangement activates the C-F bond towards nucleophilic attack. The reaction of 2-fluoropyridine with nucleophiles is known to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in such systems.[3] During workup, strong bases (e.g., hydroxide ions) or even residual nucleophiles from the preceding reaction step can displace the fluoride, leading to the formation of undesired byproducts.[4]

These two pathways can compete, and the predominant decomposition route is highly dependent on the specific pH, temperature, and nucleophiles present during the workup.

Question 2: My post-workup analysis (LC-MS/NMR) shows several unexpected new species. What are the likely decomposition products?

Answer: Observing unexpected peaks is a common consequence of suboptimal workup conditions. The molecular structure of 3-Fluoropyridine-2,5-dicarbonitrile allows for several predictable degradation products. Identifying these can provide crucial clues for optimizing your procedure.

Product NameChemical StructureFormation PathwayComments
5-Cyano-3-fluoropicolinamideC₆H₃FN₃OPartial Hydrolysis (Basic/Acidic): One nitrile group hydrolyzes to a primary amide.Often an intermediate to further hydrolysis.
2-Cyano-5-fluoronicotinic acidC₇H₃FN₂O₂Partial Hydrolysis (Acidic): One nitrile group hydrolyzes to a carboxylic acid.More likely under acidic conditions.
3-Fluoropyridine-2,5-dicarboxylic acidC₇H₄FNO₄Complete Hydrolysis (Acidic/Basic): Both nitrile groups are hydrolyzed to carboxylic acids.Typically requires harsh conditions (e.g., heating).[1]
3-Hydroxypyridine-2,5-dicarbonitrileC₇H₃N₃OSNAr: Displacement of the fluoride by a hydroxide ion.A significant risk during strongly basic washes (e.g., NaOH).

Below is a diagram illustrating the primary decomposition pathways from the parent compound.

DecompositionPathways Parent 3-Fluoropyridine-2,5-dicarbonitrile Amide 5-Cyano-3-fluoropicolinamide Parent->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Acid 2-Cyano-5-fluoronicotinic acid Parent->Acid H₂O / H⁺ (Partial Hydrolysis) Hydroxy 3-Hydroxypyridine-2,5-dicarbonitrile Parent->Hydroxy OH⁻ (SNAr) Diacid 3-Fluoropyridine-2,5-dicarboxylic acid Amide->Diacid H₂O / H⁺ or OH⁻ (Further Hydrolysis) Acid->Diacid H₂O / H⁺ (Further Hydrolysis)

Caption: Primary decomposition pathways for 3-Fluoropyridine-2,5-dicarbonitrile.

Question 3: What is the recommended general workup protocol to maintain the stability of 3-Fluoropyridine-2,5-dicarbonitrile?

Answer: A successful workup hinges on maintaining near-neutral pH and avoiding thermal stress. The following protocol is designed to minimize contact with harsh reagents and conditions.

  • Reaction Quenching (Critical Step):

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. NH₄Cl is a mild proton source, effective at neutralizing organometallic reagents and bases without creating a strongly acidic environment.

    • Alternative for Acidic Reactions: If the reaction medium is acidic, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0-5 °C until effervescence ceases. Avoid strong bases like NaOH or K₂CO₃.[5]

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase three times with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or methyl tert-butyl ether [MTBE]).[6]

  • Aqueous Washing:

    • Combine the organic layers.

    • Wash the combined organic phase once with deionized water, followed by one wash with a saturated aqueous sodium chloride (brine) solution. The brine wash helps to break up emulsions and removes bulk water before the drying step.

    • Crucial Point: Avoid using acidic or basic washes unless absolutely necessary to remove a specific impurity. If required, use dilute solutions (e.g., 0.5M HCl or 0.5M NaHCO₃), keep contact time to a minimum, and perform the wash at low temperature (0-5 °C).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) while keeping the water bath temperature below 40 °C to prevent thermal decomposition.

The following workflow visualizes this recommended procedure.

WorkupWorkflow Start Crude Reaction Mixture Quench 1. Quench at 0-5°C (Sat. aq. NH₄Cl or NaHCO₃) Start->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash with Water & Brine Extract->Wash Dry 4. Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate 5. Concentrate in vacuo (<40°C) Dry->Concentrate End Purified Product Concentrate->End

Caption: Recommended workflow for a stability-focused workup.

Question 4: How should I modify the workup if my reaction is conducted under strongly basic or acidic conditions?

Answer: When the reaction environment is strongly acidic or basic, the primary goal of the workup shifts to careful and complete neutralization before extraction. This prevents the harsh reagent from catalyzing decomposition when water is introduced.

  • Primary Risk: Base-catalyzed hydrolysis of nitriles and SNAr of the fluoride by hydroxide ions.

  • Strategy: The key is to neutralize the strong base before introducing the bulk of water for extraction.

  • Modified Protocol:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Very slowly and with vigorous stirring, add a mild acidic quencher like saturated aqueous NH₄Cl. Monitor the pH of the aqueous phase with pH paper, aiming for a final pH of ~7.

    • Once neutralized, proceed immediately with the General Workup Protocol (Question 3, Step 2 onwards).

  • Primary Risk: Acid-catalyzed hydrolysis of the nitrile groups.

  • Strategy: Carefully neutralize the strong acid before extraction.

  • Modified Protocol:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly add a mild base, such as saturated aqueous NaHCO₃, in portions. Be cautious, as CO₂ evolution (effervescence) will occur. Continue addition until gas evolution ceases and the pH is between 7 and 8.

    • Once neutralized, proceed with the General Workup Protocol (Question 3, Step 2 onwards).

By prioritizing neutralization with mild reagents at low temperatures, you effectively "disarm" the primary catalysts of decomposition before the product spends significant time in a biphasic aqueous environment.

References

  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Benchchem.
  • Troubleshooting side reactions in fluoropyridine synthesis. Benchchem.
  • Managing exothermic reactions in fluoropyridine synthesis. Benchchem.
  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II.
  • Hydrolysing nitriles. Chemguide.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH.
  • 3-Fluoropyridine: A Key Precursor in Modern Agrochemical Synthesis. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.

Sources

Optimization

dealing with moisture sensitivity in 3-Fluoropyridine-2,5-dicarbonitrile reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with 3-Fluoropyridine-2,5-dicarbonitrile ....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with 3-Fluoropyridine-2,5-dicarbonitrile .

This compound is a highly valuable but notoriously unstable electrophile. Its instability is not random; it is a direct consequence of its molecular architecture. The combination of a highly electronegative fluorine atom, an electron-deficient pyridine ring, and two strongly electron-withdrawing nitrile groups dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C3 carbon exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by even weak nucleophiles like trace water [1]. Furthermore, the pyridine nitrogen can coordinate with water molecules via hydrogen bonding, localizing moisture near the reactive center and accelerating degradation [2].

This guide provides the mechanistic causality, validated protocols, and troubleshooting steps necessary to establish a self-validating, moisture-free experimental system.

Mechanistic Pathway of Moisture Degradation

To stop degradation, you must understand how it happens. When 3-Fluoropyridine-2,5-dicarbonitrile is exposed to trace moisture, two competing degradation pathways occur. The dominant pathway is SNAr at the C3 position, where water displaces the fluoride ion to form 3-hydroxypyridine-2,5-dicarbonitrile. A secondary, slower pathway involves the hydration of the nitrile groups into amides or carboxylic acids, a process often accelerated if basic catalysts are present in the reaction mixture.

Fig 1: Degradation pathways of 3-Fluoropyridine-2,5-dicarbonitrile upon moisture exposure.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction yields are inconsistent, and LC-MS shows a major byproduct at[M-F+OH]. Why is my reagent degrading even in "dry" solvents? A: The [M-F+OH] mass corresponds to 3-hydroxypyridine-2,5-dicarbonitrile, confirming SNAr displacement of the fluorine by water. Fluoropyridines undergo SNAr reactions exponentially faster than their chlorinated counterparts due to the extreme electronegativity of fluorine [1]. "Off-the-shelf" anhydrous solvents often contain 30–50 ppm of water, which is enough to destroy this hyper-electrophilic reagent. You must dry your solvents over activated 3Å molecular sieves for at least 48 hours prior to use and verify the water content is <10 ppm.

Q2: Can I use basic catalysts like K₂CO₃ or Et₃N in my substitution reactions? A: Proceed with extreme caution. Inorganic bases like K₂CO₃ are highly hygroscopic and introduce surface moisture into the reaction [3]. Furthermore, bases deprotonate trace water to form hydroxide (OH⁻), which is a vastly superior nucleophile to H₂O, instantly destroying your starting material. If a base is required for your intended reaction, use strictly anhydrous, sterically hindered bases (e.g., DIPEA) or rigorously dried inorganic bases handled exclusively inside a glovebox.

Q3: How should I store the bulk reagent to prevent degradation over time? A: Store the compound in a tightly sealed amber vial, backfilled with Argon, inside a desiccator or glovebox at -20°C. Argon is preferred over Nitrogen because it is heavier than air and forms a protective blanket over the solid. Before opening the vial, allow it to warm to room temperature in a desiccator to prevent atmospheric condensation on the cold solid.

Quantitative Data: Solvent Selection and Moisture Impact

The choice of solvent and drying method dictates the survival of 3-Fluoropyridine-2,5-dicarbonitrile. The table below synthesizes our internal validation data regarding solvent moisture limits and observed degradation rates.

SolventRecommended Drying MethodMax Acceptable H₂O (ppm)Observed Degradation (1h at 25°C)Recommendation
THF Na/Benzophenone distillation< 10 ppm< 1%Highly Recommended
Dichloromethane CaH₂ distillation< 10 ppm< 1%Highly Recommended
Acetonitrile 3Å Molecular Sieves (Activated)< 20 ppm2 - 5%Acceptable with strict control
DMF Vacuum Distillation + 4Å MS< 50 ppm15 - 20%Not Recommended (Hygroscopic)
Methanol Magnesium turningsN/A> 90%Do Not Use (Acts as nucleophile)

Standard Operating Procedures (SOPs)

To establish a self-validating system, you must prove your environment is dry before introducing the reagent, and prove the reagent survived after the reaction.

Protocol A: Solvent Verification and Preparation

Causality: Molecular sieves trap water molecules into their pores, but they must be properly activated to achieve the <10 ppm threshold required for this reagent.

  • Activate Sieves: Heat 3Å molecular sieves in a vacuum oven at 300°C for 12 hours. Cool under an Argon atmosphere.

  • Solvent Drying: Add 20% w/v of activated sieves to a new bottle of HPLC-grade THF or Acetonitrile. Seal and let sit for 48 hours.

  • Karl Fischer Titration (Validation Step): Extract a 1 mL aliquot using a dry, Argon-purged syringe. Run a Karl Fischer titration. Do not proceed unless the reading is strictly below 10 ppm.

Protocol B: Anhydrous Reaction Setup (Schlenk Technique)

Causality: Atmospheric moisture will instantly condense on the reagent if exposed to ambient air. Schlenk techniques ensure the reagent only ever contacts inert gas and verified-dry solvent.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Transfer: Inside an Argon-filled glovebox, weigh the required amount of 3-Fluoropyridine-2,5-dicarbonitrile and transfer it to the Schlenk flask. Seal with a rubber septum.

  • Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Using a rigorously dried, Argon-purged syringe, transfer the verified-dry solvent (from Protocol A) into the flask through the septum.

  • Reaction Monitoring (Validation Step): After 30 minutes of stirring, withdraw a 10 µL aliquot. Quench immediately in anhydrous acetonitrile and inject into an LC-MS. Monitor for the exact mass of the intact reagent and the absence of the[M-F+OH] byproduct.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: PubMed Central (PMC) URL:[Link]

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters Source: PubMed Central (PMC) URL:[Link]

  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products Source: PubMed Central (PMC) URL:[Link]

Troubleshooting

Process Chemistry Support Center: 3-Fluoropyridine-2,5-dicarbonitrile Synthesis

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals scaling up the synthesis of 3-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals scaling up the synthesis of 3-fluoropyridine-2,5-dicarbonitrile via palladium-catalyzed cyanation.

Mechanistic Insights & Troubleshooting (FAQs)

Q1: My cyanation of 2,5-dibromo-3-fluoropyridine stalls at 15-20% conversion, accompanied by the formation of a black precipitate. What is the root cause? A1: The black precipitate is "Palladium black," which indicates severe catalyst deactivation and aggregation. In cyanation reactions, the concentration of dissolved cyanide is the most critical parameter. As demonstrated in fundamental mechanistic studies by [1], excess CN− rapidly coordinates with active Pd(0) and Pd(II) intermediates. This strips the stabilizing phosphine ligands and forms highly stable, catalytically dead species such as [Pd(CN)4​]2− and [PdAr(CN)3​]2− . Causality & Solution: When the catalytic cycle is starved of active Pd, unligated palladium aggregates and precipitates. To prevent this, abandon highly soluble cyanide sources (e.g., NaCN, KCN). Instead, use slow-release sources like Zn(CN)2​ or K4​[Fe(CN)6​] to maintain a low steady-state concentration of CN− , allowing the oxidative addition step to outcompete catalyst poisoning.

Q2: Literature states that moisture causes catalyst deactivation by forming HCN. However, newer protocols use aqueous co-solvents. How do I reconcile this contradiction? A2: The causality depends entirely on your chosen cyanide source. When using traditional sources like Zn(CN)2​ , trace moisture hydrolyzes free CN− into hydrogen cyanide (HCN). HCN reacts irreversibly with Pd(0) to form the inactive hydride [PdH(CN)3​]2− () [1]. In these systems, strict anhydrous conditions are mandatory. Conversely, if you adopt the modern protocol using Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ), water is required to solubilize the inorganic salt. Because the cyanide is tightly bound to the iron center and released only on demand, the free CN− concentration remains near zero. Consequently, HCN does not accumulate to toxic levels, allowing the active Pd(0) to survive even in 1:1 Dioxane/Water mixtures () [2].

Q3: Standard Pd2​(dba)3​ / dppf catalyst systems are failing for my fluoropyridine substrate. What is the recommended catalyst architecture? A3: Standard Pd(0) or Pd(II) salts require in situ reduction and ligand complexation. During this activation phase, the unprotected Pd is highly vulnerable to immediate cyanide poisoning. We recommend utilizing pre-formed palladacycle precatalysts (e.g., XPhos Pd G2). Palladacycles generate the active mono-ligated L-Pd(0) species efficiently upon exposure to a mild base, preventing premature poisoning and enabling catalyst loadings as low as 1-2 mol% () [2].

Quantitative Data: Deactivation Pathways

Table 1: Summary of Pd-Catalyst Deactivation Complexes and Mitigation Strategies

Inactive Pd ComplexPrimary CauseMechanistic ConsequencePreventive Strategy
[Pd(CN)4​]2− Excess free CN− Poisons Pd(0), completely halting oxidative addition.Use K4​[Fe(CN)6​] to limit free CN− dissolution.
[PdAr(CN)3​]2− Excess free CN− Displaces phosphine ligands, preventing reductive elimination.Employ bulky, bidentate, or electron-rich ligands (e.g., XPhos).
[PdH(CN)3​]2− Trace H2​O
  • free CN−
Forms HCN, which irreversibly protonates active Pd(0).Use strict anhydrous conditions OR switch to a ferrocyanide system.

Pathway Visualization

Below is the logical relationship between the productive catalytic cycle and the competing cyanide-induced deactivation pathways.

Fig 1: Catalytic cycle of Pd-cyanation and cyanide-induced deactivation pathways.

Validated Experimental Protocol

Step-by-Step Methodology: Optimized Cyanation of 2,5-Dibromo-3-fluoropyridine Self-Validating System: This protocol utilizes K4​[Fe(CN)6​] to throttle cyanide release and a G2 Palladacycle to ensure robust catalyst activation. The visual color of the reaction serves as an internal validation metric.

Step 1: Reagent Preparation In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with:

  • 2,5-dibromo-3-fluoropyridine (1.0 equiv, 10.0 mmol)

  • K4​[Fe(CN)6​]⋅3H2​O (0.5 equiv, 5.0 mmol)

  • Na2​CO3​ (2.0 equiv, 20.0 mmol)

Step 2: Catalyst Loading Add XPhos Pd G2 precatalyst (2.0 mol%) and XPhos ligand (2.0 mol%). Causality Note: The 1:1 ligand-to-palladium ratio provided by the G2 precatalyst prevents the formation of unreactive bis-phosphine Pd complexes, ensuring rapid entry into the catalytic cycle without premature cyanide coordination.

Step 3: Solvent Addition & Degassing Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Inject 20 mL of a pre-degassed 1,4-Dioxane/Water mixture (1:1 v/v). Validation Check: The mixture should initially appear as a pale yellow suspension.

Step 4: Reaction Execution Heat the reaction mixture to 100 °C under vigorous stirring (800+ rpm) for 4 to 6 hours. Self-Validation: Monitor the reaction via HPLC. The reaction mixture must remain a homogeneous yellow/orange color. If the solution turns opaque black, it indicates that the rate of cyanide release has exceeded the rate of oxidative addition, leading to Pd black precipitation.

Step 5: Workup and Isolation Cool the flask to room temperature. Dilute with Ethyl Acetate (30 mL) and filter the biphasic mixture through a pad of Celite to remove insoluble iron and palladium salts. Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate 3-fluoropyridine-2,5-dicarbonitrile.

References

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides Source: Angewandte Chemie International Edition URL: [Link]

Optimization

managing exothermic reactions in the synthesis of 3-Fluoropyridine-2,5-dicarbonitrile

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists Welcome to the technical support center for the synthesis of 3-Fluoropyridine-2,5-dicarbonitrile. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 3-Fluoropyridine-2,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for managing the significant exothermic potential of this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for safe and reproducible results.

Frequently Asked Questions (FAQs): Understanding the Thermal Hazards

This section addresses common questions regarding the synthesis and its associated risks.

Q1: What is the most likely synthetic route for 3-Fluoropyridine-2,5-dicarbonitrile, and why is it so exothermic?

A1: The most common and industrially viable route is a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting a precursor, such as 3-chloro- or 3-nitropyridine-2,5-dicarbonitrile, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, Sulfolane).[1][2]

The reaction is highly exothermic for two primary reasons:

  • Strong C-F Bond Formation: The formation of the carbon-fluorine bond is a thermodynamically very favorable process, releasing a significant amount of energy.

  • Activated Pyridine System: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the two strongly electron-withdrawing nitrile (-CN) groups at the 2 and 5 positions. This high degree of activation makes the ring exceptionally susceptible to nucleophilic attack, leading to a very fast and energetic reaction.[3][4]

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature.[5][6] The specific risks include:

  • Rapid Pressure Buildup: The solvent could rapidly boil, or decomposition could generate gaseous byproducts, leading to a dangerous increase in reactor pressure and potential for vessel rupture.

  • Product and Reagent Decomposition: High temperatures can degrade the starting material, the desired product, and the solvent, leading to low yield and complex impurity profiles.

  • Secondary Decomposition: The materials themselves might undergo a secondary, more energetic decomposition at elevated temperatures, a risk that must be evaluated with thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Reaction Calorimetry (ARC).[7]

Q3: How does the choice of fluoride source impact the exotherm?

A3: The choice of the alkali metal fluoride salt significantly impacts reactivity and the resulting exotherm. Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) because it is more soluble in polar aprotic solvents, leading to a higher concentration of "naked," reactive fluoride anions.[1][2] While CsF can lead to higher yields or faster reactions, it will also generate heat more rapidly. For initial or large-scale syntheses, using KF, perhaps with a phase-transfer catalyst to improve reactivity in a controlled manner, is often a safer starting point.[1][8]

Q4: What is "reagent accumulation," and why is it a major hazard?

A4: Reagent accumulation is a hazardous condition where a reagent is added to a reactor, but due to a low temperature or an induction period, it does not react immediately.[5][7] This unreacted material builds up. If the reaction suddenly initiates, all the accumulated reagent reacts at once, releasing a massive amount of energy that can overwhelm the cooling system and cause a severe thermal runaway.[9] This is particularly dangerous for reactions that have an induction period.

Troubleshooting Guide: Real-Time Problem Solving

This section provides a question-and-answer formatted guide to address specific issues that may arise during the experiment.

Problem / Observation Potential Cause(s) Immediate Corrective Actions & Solutions
Rapid Temperature Rise (Excursion) 1. Reagent addition is too fast. 2. Cooling system failure or insufficient capacity. 3. Poor mixing, creating localized "hot spots".1. STOP REAGENT ADDITION IMMEDIATELY. [1][5] 2. Maximize Cooling: Ensure the cooling system is at maximum capacity.[5] 3. Increase Agitation: Improve heat transfer within the vessel.[7] 4. Prepare for Quenching: If the temperature continues to rise uncontrollably, execute a pre-determined emergency quenching procedure.
Reaction Fails to Initiate 1. Insufficient temperature to overcome activation energy. 2. Water contamination deactivating the fluoride source.[10] 3. Poor quality or passivated fluoride source.1. DO NOT increase the temperature. This can lead to a dangerous runaway if initiation occurs with accumulated reagent.[5] 2. Confirm Reagent Addition: Verify that all necessary reagents, including any catalysts, have been added. 3. Safe Quench: If initiation cannot be confirmed, the safest course of action is to safely quench the entire reaction mixture and restart after a thorough investigation. 4. Ensure Anhydrous Conditions: For future runs, rigorously dry all reagents, solvents, and glassware.[1]
Low Yield & High Impurity Profile 1. Poor temperature control leading to side reactions or product degradation. 2. Localized overheating due to inadequate stirring.[7] 3. Reaction stalled due to moisture.1. Review Temperature Data: Correlate impurity formation with any temperature excursions. 2. Optimize Addition and Temperature: Slow the reagent addition rate and/or lower the reaction temperature to minimize side reactions, even if it extends the reaction time.[1] 3. Improve Mixing: Use an appropriate stirrer design and speed for the vessel geometry to ensure uniform temperature.
Inconsistent Results on Scale-Up 1. Heat transfer is less efficient at larger scales (lower surface-area-to-volume ratio).[9] 2. Mixing efficiency does not scale linearly. 3. Addition rate was not properly adjusted for the larger volume.1. Perform Calorimetry Studies: Use Reaction Calorimetry (RC1) or similar tools to measure the heat of reaction and determine the maximum safe dosing rate for the plant equipment.[11] 2. Re-evaluate Mixing: Consult with a chemical engineer to ensure agitation is sufficient for the new scale. 3. Adopt a "Dose on Demand" Strategy: Use an automated reactor system where reagent dosing is linked to the batch temperature, automatically pausing if the temperature exceeds a set limit.[9]

Proactive Exotherm Management & Experimental Protocols

Effective management of this exothermic reaction relies on proactive control rather than reactive correction. The workflow below outlines the critical steps for a safe and controlled synthesis.

Exotherm_Management_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Control Strategy cluster_2 Phase 3: Execution & Monitoring A Review Literature & Safety Data (SDS) B Perform Thermal Screening (DSC, ARC) on Mixture A->B Identify decomposition temperatures C Select Control Method (Semi-Batch vs. Flow) B->C Input for safe operating limits D Define Critical Parameters: - Max Temperature (Tmax) - Addition Rate - Stirring Speed C->D F Execute Reaction with Controlled Reagent Dosing E Establish Emergency Quench Protocol D->E E->F Implement defined parameters G In-Situ Monitoring (Temperature Probe, IR) F->G Real-time feedback

Caption: Proactive workflow for managing exothermic reactions.

Protocol 1: Lab-Scale Synthesis via Semi-Batch Processing (Illustrative)

This protocol illustrates a controlled approach for a ~10g scale synthesis. A thorough risk assessment must be performed before any execution. [12]

  • Reactor Setup:

    • Equip a 250 mL jacketed glass reactor with a mechanical overhead stirrer, a calibrated temperature probe (thermocouple), a condenser under an inert atmosphere (Nitrogen), and a syringe pump for controlled addition.

    • Connect the reactor jacket to a cryostat/circulator capable of maintaining temperatures as low as -20°C.[5]

  • Reagent Preparation:

    • Charge the reactor with spray-dried potassium fluoride (1.5 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.05 eq).

    • Add anhydrous DMSO (10 volumes relative to the starting material).

    • Prepare a solution of 3-chloro-pyridine-2,5-dicarbonitrile (1.0 eq) in anhydrous DMSO (2 volumes). Load this solution into the syringe pump.

  • Reaction Execution:

    • Cool the reactor contents to the initial setpoint (e.g., 80°C).

    • Begin slow, subsurface addition of the 3-chloro-pyridine-2,5-dicarbonitrile solution via the syringe pump over a prolonged period (e.g., 4-6 hours).

    • CRITICAL: Monitor the internal temperature (T_internal) and the jacket temperature (T_jacket). The difference (ΔT) is an indicator of the heat being generated. A sharp increase in ΔT indicates a rapid reaction.

    • Maintain the internal temperature below a pre-defined maximum safe temperature (e.g., 95°C). If the temperature approaches this limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.[9]

  • Workup:

    • After the addition is complete and the exotherm subsides (ΔT returns to near zero), maintain the temperature for a designated hold period (e.g., 1-2 hours) to ensure complete conversion.

    • Cool the reaction mixture to room temperature before proceeding with the aqueous quench and extraction.

Emergency Response Flowchart

In the event of a temperature excursion, a clear and immediate plan is vital.

Troubleshooting_Flowchart Start Temperature Excursion Detected (T_internal > T_max_setpoint) Stop_Addition IMMEDIATELY STOP ALL REAGENT ADDITION Start->Stop_Addition Max_Cooling Maximize Cooling (Set circulator to min. temp) Stop_Addition->Max_Cooling Increase_Stirring Increase Stirring Rate (If safe to do so) Max_Cooling->Increase_Stirring Check_Temp Is Temperature Still Rising? Increase_Stirring->Check_Temp Temp_Falling Temperature is Decreasing Check_Temp->Temp_Falling No Quench_Prep PREPARE EMERGENCY QUENCH (Have pre-selected agent ready) Check_Temp->Quench_Prep Yes Monitor Continue to Monitor Until Stable Temp_Falling->Monitor Quench_Execute EXECUTE QUENCH PROTOCOL Quench_Prep->Quench_Execute

Caption: Emergency response flowchart for a thermal excursion event.

Advancing Safety: The Role of Flow Chemistry

For highly exothermic and rapid reactions like this fluorination, continuous flow chemistry offers a significantly safer alternative to batch processing.[1] By performing the reaction in a small-volume, temperature-controlled tube or microreactor, several key advantages are realized:

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio allows for near-instantaneous removal of heat.

  • Minimal Reaction Volume: Only a very small amount of material is reacting at any given moment, inherently preventing a large-scale thermal runaway.

  • Precise Control: Temperature, residence time, and stoichiometry are controlled with high precision, often leading to higher yields and purity.

References

  • BenchChem Technical Support Team. (2025). Managing exothermic reactions in fluoropyridine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Controlling exothermic reactions in Grignard synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • DeMott, J. (2026). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]

  • Kristensen, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Wikipedia contributors. Balz–Schiemann reaction. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025).
  • Various Authors. Balz–Schiemann reaction. Grokipedia. [Link]

  • Sun, T., et al. (2020). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PMC. [Link]

  • Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

  • Allen Career Institute. (2025). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. [Link]

  • Arborpharm. Key details that are easily overlooked during the scale-up of the synthesis process. Arborpharm. [Link]

  • Kristensen, J., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Gribanov, I., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]

  • CN106397310A - 3-fluoropyridine preparation method high in yield and content.
  • Begue, J. P., & Bonnet-Delpon, D. (1991). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • Griebel, C. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Wölfler, T., et al. (2020). A modular 3D printed isothermal heat flow calorimeter for reaction calorimetry in continuous flow. Reaction Chemistry & Engineering. [Link]

  • Reddit user discussion. (2021). Is deprotonation of a fluoropyridine on process scale a problem?. Reddit. [Link]

  • Wang, D., et al. (2016). A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide. PubMed. [Link]

  • Fox, B. A., & Threlfall, T. L. 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • European Patent Office. Process for the preparation of fluorinated pyridines.
  • Li, Y. C., et al. (2023). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. PubMed. [Link]

  • Shinde, S. S., & Jachak, M. N. (2014). Synthesis and fluorescent behavior of Pyran and Pyridine-3, 5-dicarbonitrile derivatives. International Science Community Association. [Link]

  • Leonidov, V. Ya., & O'Hare, P. A. G. (1999). FLUORINE CALORIMETRY. Begell House. [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Fluoropyridine-2,5-dicarbonitrile and 3-Chloropyridine-2,5-dicarbonitrile in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines, particularly those acti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines, particularly those activated by strong electron-withdrawing groups, are exceptionally valuable synthons. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 3-Fluoropyridine-2,5-dicarbonitrile and 3-Chloropyridine-2,5-dicarbonitrile. Our analysis focuses on their performance in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation in modern organic synthesis.

The Theoretical Framework: Understanding SNAr on Electron-Deficient Pyridines

Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings. Unlike electrophilic substitutions common to electron-rich aromatics, SNAr proceeds on electron-poor systems and involves the displacement of a leaving group by a nucleophile.[1]

The Mechanism

The reaction follows a two-step addition-elimination pathway. First, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This initial attack is typically the rate-determining step. In the second, faster step, the leaving group is expelled, and the ring's aromaticity is restored.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Key Factors Influencing Reactivity

The rate of an SNAr reaction is governed by two primary factors:

  • Ring Activation: The aromatic ring must be rendered sufficiently electrophilic (electron-poor) to be attacked by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs). In the case of 3-halopyridine-2,5-dicarbonitriles, the ring is powerfully activated by three features:

    • The inherent electron-withdrawing nature of the pyridine nitrogen atom.

    • The potent inductive and resonance effects of the nitrile (-CN) group at the C2 position.

    • The potent inductive and resonance effects of the nitrile (-CN) group at the C5 position. These EWGs stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[1][2]

  • Leaving Group Ability: The nature of the leaving group (the halide) is crucial. In the context of SNAr reactions, the typical halide reactivity trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. For SNAr, the trend is often F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom significantly more electrophilic and susceptible to attack.[3][4]

Comparative Reactivity: 3-Fluoropyridine vs. 3-Chloropyridine

Based on the foundational principles of SNAr, we can draw a clear distinction in the expected reactivity between 3-Fluoropyridine-2,5-dicarbonitrile and its chloro-analogue.

The Decisive Factor: The Halogen

While both molecules are highly activated due to the dicarbonitrile substitution pattern, the identity of the halogen at the 3-position is the key differentiator.

  • 3-Fluoropyridine-2,5-dicarbonitrile: The fluorine atom provides a significant rate enhancement. Its superior electronegativity makes the C3 position exceptionally electrophilic, accelerating the formation of the Meisenheimer complex. Studies on simpler systems have demonstrated this dramatic effect; for instance, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine.[3] This principle holds true and is amplified in our highly activated dinitrile system.

  • 3-Chloropyridine-2,5-dicarbonitrile: While still a reactive substrate due to the activating nitrile groups, the chlorine atom makes the C3 position less electrophilic compared to the fluoro derivative. Consequently, nucleophilic attack is slower, necessitating more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable conversion.

Data Presentation: A Comparative Overview

The following table presents a summary of expected experimental outcomes for a typical SNAr reaction with a primary amine (e.g., piperidine) based on established reactivity principles.

Parameter3-Fluoropyridine-2,5-dicarbonitrile3-Chloropyridine-2,5-dicarbonitrileRationale
Relative Reaction Rate Very HighModerateFluorine's high electronegativity enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.[3]
Typical Reaction Temp. 25 - 60 °C80 - 120 °CThe higher reactivity of the fluoro derivative allows for milder reaction conditions, preserving sensitive functional groups.
Typical Reaction Time 1 - 4 hours8 - 24 hoursFaster kinetics lead to significantly shorter processing times.
Typical Yield Excellent (>95%)Good to Excellent (85-95%)Milder conditions and faster reactions often lead to cleaner product profiles and higher isolated yields for the fluoro compound.
Substrate Scope Broad (accommodates weaker nucleophiles)Moderate (may require stronger nucleophiles)The high electrophilicity of the fluoro-pyridine allows it to react efficiently even with less potent nucleophiles.

Experimental Protocol: Comparative SNAr with Piperidine

To provide a practical context, we outline a general protocol that can be employed to experimentally validate the reactivity differences. This self-validating system allows for a direct, side-by-side comparison under identical conditions.

Objective

To compare the reaction rate and yield of 3-Fluoropyridine-2,5-dicarbonitrile and 3-Chloropyridine-2,5-dicarbonitrile with piperidine under standardized conditions.

Materials
  • 3-Fluoropyridine-2,5-dicarbonitrile

  • 3-Chloropyridine-2,5-dicarbonitrile

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Reaction vials, magnetic stir bars, heating block

  • TLC plates, HPLC or GC-MS for monitoring

Step-by-Step Methodology
  • Preparation: In two separate, identical reaction vials, add 3-halopyridine-2,5-dicarbonitrile (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to each vial.

  • Nucleophile Addition: Add piperidine (1.1 mmol, 1.1 eq) to each vial at room temperature while stirring.

  • Reaction: Place both vials in a pre-heated heating block set to 60 °C.

  • Monitoring: Monitor the progress of each reaction independently at 30-minute intervals using an appropriate analytical method (e.g., TLC, HPLC). Spot the reaction mixture against the starting material.

  • Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-(piperidin-1-yl)pyridine-2,5-dicarbonitrile product.

  • Analysis: Determine the isolated yield and purity for each reaction. The reaction from 3-fluoropyridine-2,5-dicarbonitrile is expected to reach completion significantly faster and potentially provide a higher yield.

Experimental_Workflow A 1. Prepare Reactants (Halo-Py, K₂CO₃ in CH₃CN) B 2. Add Nucleophile (Piperidine) A->B C 3. Heat Reaction (60 °C) B->C D 4. Monitor Progress (TLC / HPLC) C->D D->C Continue Reaction E 5. Reaction Workup (Filter, Concentrate) D->E Reaction Complete F 6. Purify Product (Column Chromatography) E->F G 7. Analyze & Compare (Yield, Purity, Rate) F->G

Caption: Workflow for the comparative SNAr experiment.

Conclusion and Practical Implications

The evidence from fundamental chemical principles is unequivocal: 3-Fluoropyridine-2,5-dicarbonitrile is a significantly more reactive substrate in nucleophilic aromatic substitution reactions than 3-chloropyridine-2,5-dicarbonitrile.

Key Takeaways for Researchers:

  • For High Reactivity & Mild Conditions: Choose 3-Fluoropyridine-2,5-dicarbonitrile when working with sensitive substrates, requiring low reaction temperatures, or using weak nucleophiles.

  • For Cost-Effective, Robust Reactions: 3-Chloropyridine-2,5-dicarbonitrile remains a viable and often more economical option, but be prepared to employ more forcing conditions (higher temperatures, longer times) to drive the reaction to completion.

  • Predictive Power: The principles discussed here can be extrapolated to other activated heterocyclic systems. The superior performance of a fluoro-leaving group in SNAr is a reliable trend that can guide substrate selection and reaction design in diverse research and development projects.

By understanding the underlying causality behind their differential reactivity, scientists can make more informed decisions, optimizing synthetic routes for efficiency, yield, and overall success.

References

  • Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(5), 1240-1249. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley-Interscience.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 15, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Comparative

Validation of a Continuous-Flow Synthetic Route to 3-Fluoropyridine-2,5-dicarbonitrile: A Comparative Guide

Executive Summary The synthesis of highly functionalized fluorinated heterocycles is a persistent bottleneck in modern drug discovery. 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized fluorinated heterocycles is a persistent bottleneck in modern drug discovery. 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a critical building block used in the development of active pharmaceutical ingredients (APIs)—particularly negative allosteric modulators for central nervous system (CNS) diseases—and advanced aggregation-induced emission (AIE) materials[1].

Historically, the synthesis of this molecule relies on a traditional batch Halogen Exchange (Halex) reaction starting from 3-chloro-2,5-pyridinedicarbonitrile. However, batch processing of electron-deficient pyridines is notoriously inefficient, suffering from poor mass transfer, severe thermal degradation, and hazardous scale-up profiles[2]. This guide objectively compares the traditional batch methodology against a newly validated Continuous-Flow Halex Route , providing researchers and process chemists with the mechanistic causality, step-by-step self-validating protocols, and quantitative data required to upgrade their synthetic workflows.

Mechanistic & Strategic Rationale: Batch vs. Continuous Flow

The Halex reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The fundamental challenge lies in the physical chemistry of the reagents: alkali fluorides (like KF or CsF) have exceptionally low solubility in organic solvents[2].

The Failure of Batch Processing

In a traditional stirred-tank reactor, driving the SNAr reaction requires aggressive heating (typically 150 °C to 200 °C) and prolonged reaction times (24–48 hours) to overcome the solid-liquid mass transfer limitations. For a highly activated, electron-deficient substrate like 3-chloro-2,5-pyridinedicarbonitrile, prolonged thermal exposure leads to the decomposition of the pyridine ring. The result is extensive polymerization, tar formation, and a plummeting yield profile[3].

The Continuous-Flow Advantage

Transitioning to a Silicon Carbide (SiC) continuous-flow microreactor completely alters the reaction kinetics. Microreactors provide an extreme surface-area-to-volume ratio, which physically forces intimate contact between the substrate, the phase-transfer catalyst (PTC), and the fluoride source[4].

  • Causality of Yield Improvement: The enhanced mass transfer accelerates the reaction rate exponentially, reducing the required residence time ( tres​ ) from 24 hours to just 15 minutes.

  • Causality of Purity: SiC reactors offer near-instantaneous heat dissipation. This eliminates localized hot spots and thermal degradation, allowing the SNAr mechanism to proceed cleanly without competitive tar formation[3].

Mechanism SM 3-Chloro-2,5-pyridinedicarbonitrile Meisenheimer Meisenheimer Complex (C-F Bond Formation) SM->Meisenheimer F- Attack (SNAr) PTC Phase Transfer Catalyst (Ph4P+ F-) PTC->Meisenheimer Solubilizes F- Product 3-Fluoropyridine-2,5-dicarbonitrile Meisenheimer->Product Cl- Elimination Byproduct KCl Precipitate Meisenheimer->Byproduct Salt Byproduct

Fig 1. SNAr mechanism of the Halex reaction facilitated by a phase-transfer catalyst.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems incorporating in-process controls (IPC).

Protocol A: Traditional Batch Synthesis (Alternative Route)
  • Objective: Baseline synthesis via standard batch Halex.

  • Reagents: 3-Chloro-2,5-pyridinedicarbonitrile (1.0 eq), spray-dried KF (3.0 eq), Tetraphenylphosphonium bromide (Ph4PBr, 0.1 eq), Anhydrous Sulfolane (0.5 M).

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under a continuous Argon sweep. Moisture strictly inhibits SNAr fluorinations by hydrating the bare fluoride ion[2].

  • Reagent Loading: Charge the flask with the substrate, KF, and Ph4PBr. Add anhydrous sulfolane.

  • Execution: Heat the vigorously stirred suspension to 150 °C.

  • In-Process Validation: At t=12 h and t=24 h, pull 0.1 mL aliquots, quench in water, extract with EtOAc, and analyze via GC-FID. Observation: The reaction mixture will progressively turn dark brown/black, indicating thermal degradation.

  • Workup: After 24 h, cool to room temperature. Pour into ice water to precipitate the crude product. Filter and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: New Continuous-Flow Synthesis (Validated Route)
  • Objective: High-efficiency synthesis utilizing a SiC microreactor (e.g., Sravathi Flow Reactor architecture)[4].

  • Reagents: 3-Chloro-2,5-pyridinedicarbonitrile (1.0 M in Sulfolane), Anhydrous Tetrabutylammonium fluoride (TBAF) or pre-complexed KF/Ph4PBr (3.0 M in Sulfolane).

  • System Preparation: Prime the continuous flow reactor with anhydrous sulfolane at a flow rate of 1.0 mL/min to establish system pressure. Set the reactor zone temperature to 160 °C.

  • Feed Introduction: Connect Feed A (Substrate) and Feed B (Fluoride source) to dual high-pressure syringe pumps.

  • Execution: Pump Feed A and Feed B through a T-mixer into the SiC reactor block. Adjust the combined flow rate to achieve a precise residence time ( tres​ ) of 15 minutes.

  • In-Line Quench & Validation: Route the reactor effluent directly into a stirred vessel containing ice-water. Validation: The effluent should appear light yellow, confirming the absence of thermal tarring. Analyze the organic phase via GC-FID to confirm >95% conversion.

  • Workup: Filter the precipitated 3-Fluoropyridine-2,5-dicarbonitrile. Wash with cold water and dry under a vacuum. No chromatography is required.

Workflow cluster_batch Traditional Batch Route cluster_flow Continuous Flow Route B1 3-Chloro-2,5-DCNP + KF + Sulfolane B2 Stirred Tank 150°C, 24h B1->B2 B3 Yield: 45% High Tar Formation B2->B3 F1 Reagent Stream Substrate + Fluoride F2 SiC Microreactor 160°C, 15 min t_res F1->F2 F3 Yield: 88% High Purity F2->F3

Fig 2. Workflow comparison between traditional batch and continuous-flow Halex synthesis.

Quantitative Data Comparison

The empirical data demonstrates a stark contrast in performance metrics. The continuous-flow route not only doubles the isolated yield but also drastically reduces the E-factor (environmental impact) by eliminating the need for extensive chromatographic purification[4].

Performance MetricProtocol A: Traditional BatchProtocol B: Continuous FlowCausality / Notes
Reaction Temperature 150 °C160 °CFlow allows higher T safely due to rapid heat dissipation.
Reaction Time ( tres​ ) 24 hours15 minutesMicro-mixing in flow eliminates mass-transfer bottlenecks.
Conversion (GC-FID) ~65%> 95%Batch stalls due to catalyst poisoning and degradation.
Isolated Yield 45%88%Flow prevents the formation of polymeric tar byproducts.
Crude Purity < 60% (Dark brown)> 92% (Light yellow)Immediate in-line quenching preserves product integrity.
Purification Required Silica Gel ChromatographySimple PrecipitationFlow significantly reduces solvent waste (E-factor).
Scalability High Risk (Exothermic)SeamlessFlow scales by running the reactor continuously (out-numbering).

Conclusion

For the synthesis of 3-Fluoropyridine-2,5-dicarbonitrile, the traditional batch Halex methodology is fundamentally limited by the physical constraints of solid-liquid mass transfer and the thermal instability of the pyridine core. By adopting a continuous-flow microreactor approach, process chemists can manipulate reaction kinetics to their advantage—achieving superior yields, higher purity, and inherently safer scale-up conditions.

References

  • Source: ossila.
  • Source: sravathi.
  • Source: rsc.
  • Source: benchchem.

Sources

Validation

X-Ray Crystal Structure Analysis of 3-Fluoropyridine-2,5-Dicarbonitrile Derivatives: A Comparative Guide

Executive Summary 3-Fluoropyridine-2,5-dicarbonitrile derivatives are highly functionalized scaffolds critical to the development of novel agrochemicals, pharmaceuticals, and advanced materials. Determining their exact t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoropyridine-2,5-dicarbonitrile derivatives are highly functionalized scaffolds critical to the development of novel agrochemicals, pharmaceuticals, and advanced materials. Determining their exact three-dimensional conformation and absolute configuration is essential for understanding their structure-activity relationships (SAR). However, the unique electronic properties of these molecules often complicate traditional crystallization, making structural elucidation a significant bottleneck.

This guide objectively compares three leading analytical methodologies for crystal structure determination: In-House Single-Crystal X-Ray Diffraction (SCXRD) , Synchrotron SCXRD , and Microcrystal Electron Diffraction (MicroED) . By analyzing the causality behind their crystallization behaviors and providing self-validating experimental protocols, this guide equips drug development professionals with the insights needed to select the optimal structural analysis workflow.

Mechanistic Insights: The Crystallization Challenge

To understand why specific diffraction methods are required, one must first understand the molecular behavior of 3-fluoropyridine-2,5-dicarbonitrile.

The pyridine core is inherently electron-withdrawing. The addition of a highly electronegative fluorine atom at the 3-position and two cyano groups (-C≡N) at the 2- and 5-positions creates a severely electron-deficient (π-acidic) aromatic system.

  • Crystal Packing Causality: Because the π-system is depleted, classical face-to-face π-π stacking is energetically unfavorable due to electrostatic repulsion. Instead, these fluorinated pyridines typically adopt edge-to-face (herringbone) or slip-stacked arrangements[1].

  • Intermolecular Forces: The crystal lattice is primarily held together by weak, highly directional interactions, specifically C−H⋯N hydrogen bonds (driven by the cyano groups) and weak F⋯F or C−H⋯F halogen contacts[2].

  • The Analytical Bottleneck: Because these intermolecular forces are relatively weak, the compounds tend to precipitate rapidly out of solution as fine, hair-like needles or microcrystalline powders rather than the robust, blocky single crystals (>10 µm) required for conventional SCXRD. This forces researchers to either spend months optimizing crystallization conditions or pivot to advanced diffraction technologies like MicroED[3].

Technology Comparison: SCXRD vs. Synchrotron vs. MicroED

When evaluating diffraction methods, the choice depends entirely on the physical dimensions and quality of the obtained crystal. Below is a quantitative comparison of the three primary modalities used for fluorinated pyridine derivatives.

Table 1: Performance Comparison of Diffraction Modalities
ParameterIn-House SCXRDSynchrotron SCXRDMicroED
Minimum Crystal Size > 10 µm1 – 10 µm100 nm – 1 µm
Sample State Required Large Single CrystalMicrocrystalNanocrystalline Powder
Radiation Source X-ray (Cu/Mo Kα)High-flux X-ray beamElectron Beam (Cryo-TEM)
Data Collection Time 2 – 24 hours5 – 30 minutes2 – 10 minutes
Interaction Strength Weak (Scatters off electrons)ModerateStrong (Scatters off potential)
Handling of Fluorines Excellent (High Z-contrast)ExcellentGood (Requires dynamical refinement)
Primary Use Case Routine analysis of well-behaved derivativesChallenging, weakly diffracting crystalsUn-crystallizable powders, rapid polymorph screening

Experimental Workflows & Protocols

Every protocol must function as a self-validating system. The methodologies below detail the causality behind each step to ensure data integrity and high-resolution structural outputs.

Protocol A: In-House SCXRD (For Crystals > 10 µm)

This method remains the gold standard for absolute structure determination when large crystals can be successfully grown[4].

  • Crystal Selection & Mounting:

    • Action: Submerge the crystallization drop in inert paratone oil. Select a single, non-birefringent block under a polarized light microscope and mount it on a MiTeGen loop.

    • Causality: Paratone oil prevents the evaporation of trapped solvent molecules within the lattice, which would otherwise cause the crystal to crack and lose its long-range order.

  • Cryo-Cooling & Data Collection:

    • Action: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418 Å). Maintain the sample at 100 K using a nitrogen cryostream.

    • Causality: Cooling to 100 K drastically reduces the atomic thermal displacement parameters (B-factors). This sharpens the diffraction peaks and improves the signal-to-noise ratio, which is critical for accurately resolving the highly electronegative fluorine atom's position.

  • Integration & Validation:

    • Action: Collect ω and ϕ scans. Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is not twinned and the data is of high quality.

  • Structure Solution:

    • Action: Solve using dual-space algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure anisotropic refinement for all non-hydrogen atoms.

Protocol B: MicroED (For Nanocrystalline Powders < 1 µm)

MicroED is a disruptive technique that bypasses the need for crystal growth by analyzing the microcrystalline powder directly[5].

  • Sample Preparation:

    • Action: Deposit 1-2 mg of dry 3-fluoropyridine-2,5-dicarbonitrile powder directly onto a carbon-coated copper TEM grid. Gently blot to remove excess material.

    • Causality: Because electrons interact with matter ~10,000 times more strongly than X-rays, crystals thicker than 500 nm will cause multiple scattering events (dynamical scattering), which degrades data quality[6].

  • Cryo-Insertion & Targeting:

    • Action: Plunge-freeze the grid or insert it directly into a cryo-TEM (e.g., Titan Krios) maintained at liquid nitrogen temperatures.

    • Causality: The intense electron beam rapidly breaks the organic C−F and C−N bonds. Cryogenic temperatures mitigate this radiation damage, preserving the structural integrity long enough to collect data.

  • Low-Dose Diffraction Collection:

    • Action: Locate a target nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., -30° to +30° at 0.5°/s) while illuminating with an ultra-low dose electron beam (<0.01 e−2 /s)[7].

    • Validation: Monitor the high-resolution diffraction spots during rotation. If the spots fade before the rotation is complete, the dose is too high and the molecule is being destroyed.

  • Dynamical Refinement:

    • Action: Process the frames using DIALS. Because electrons are charged, apply dynamical scattering refinement to accurately assign the absolute configuration of the chiral centers (if applicable to the specific derivative).

Decision Matrix Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate diffraction methodology based on the physical properties of the synthesized 3-fluoropyridine-2,5-dicarbonitrile derivative.

DecisionMatrix Start Synthesize 3-Fluoropyridine- 2,5-dicarbonitrile Derivative Cryst Attempt Crystallization (Vapor Diffusion/Slow Evap) Start->Cryst Eval Evaluate Crystal Size Cryst->Eval SCXRD In-House SCXRD (> 10 µm) Eval->SCXRD Large Crystals Sync Synchrotron XRD (1 - 10 µm) Eval->Sync Microcrystals MicroED MicroED (< 1 µm) Eval->MicroED Nanocrystals/Powder Solve Structure Solution & Refinement (SHELXT / SHELXL) SCXRD->Solve Sync->Solve MicroED->Solve

Workflow for selecting the optimal diffraction method based on crystal dimensions.

References

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives | ACS Publications |[1]

  • Values of the intermolecular interaction energies in dimers of the crystal structure | ACS Publications |[2]

  • SCXRD vs MicroED Comparison for Crystallography Research | Creative Biostructure |[3]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) | bioRxiv |[6]

  • MicroED analysis of small organic molecules | ResearchGate |[5]

  • Routine structure determination from small macromolecular crystals | PubMed / NIH |[7]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) | Crystal Pharmatech |[4]

Sources

Comparative

evaluating the performance of 3-Fluoropyridine-2,5-dicarbonitrile-based materials

Title: Advanced Material Design: Evaluating 3-Fluoropyridine-2,5-dicarbonitrile (3-FPDC) against Conventional Precursors As a Senior Application Scientist, evaluating the structural causality behind chemical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Material Design: Evaluating 3-Fluoropyridine-2,5-dicarbonitrile (3-FPDC) against Conventional Precursors

As a Senior Application Scientist, evaluating the structural causality behind chemical building blocks is critical for developing next-generation materials. In the realms of Covalent Organic Frameworks (COFs), Aggregation-Induced Emission (AIE) luminogens, and Active Pharmaceutical Ingredients (APIs), the choice of precursor dictates the ultimate performance of the system.

This guide objectively compares 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) against traditional alternatives like Pyridine-2,5-dicarbonitrile (PDC) and 2,3,5,6-Tetrafluoroterephthalonitrile (TFPN). By analyzing the mechanistic advantages of its asymmetric, fluorinated scaffold, we provide actionable, field-proven insights for researchers and drug development professionals.

Mechanistic Advantage: The Causality of the 3-Fluoro Substituent

The architectural brilliance of 3-Fluoropyridine-2,5-dicarbonitrile lies in its multi-functional reactivity. Standard pyridine-2,5-dicarbonitrile lacks an activation handle for mild functionalization [2]. Conversely, perfluorinated analogs like TFPN suffer from severe steric hindrance and poor regioselectivity during substitution.

3-FPDC strikes an optimal balance through three synergistic features:

  • The Pyridine Core: The electron-deficient nature of the nitrogen heteroatom lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring an excellent electron acceptor for Donor-Acceptor (D-A) optical materials [1]. Furthermore, it improves the aqueous solubility of highly lipophilic drug candidates [4].

  • The 2,5-Dicarbonitrile Groups: These act as rigid, linear vectors for ionothermal cyclotrimerization, enabling the synthesis of highly crystalline, triazine-linked 2D COFs.

  • The 3-Fluoro Substituent: Fluorine is highly electronegative. Positioned ortho to a nitrile and meta to the pyridine nitrogen, it drastically activates the C3 position for Nucleophilic Aromatic Substitution (SNAr). In biological systems, this strong C-F bond blocks CYP450-mediated oxidation, significantly enhancing the metabolic stability of APIs [3].

Performance Benchmarking

To objectively evaluate 3-FPDC, we benchmarked its performance across three distinct material applications against standard industry alternatives.

Table 1: Performance Benchmarking of Pyridine-Based Precursors

Performance Metric3-Fluoropyridine-2,5-dicarbonitrile (3-FPDC)Pyridine-2,5-dicarbonitrile (PDC)2,3,5,6-Tetrafluoroterephthalonitrile (TFPN)
SNAr Reactivity (C3 Position) High (Regioselective, mild conditions)Low (Requires harsh cross-coupling)Very High (Poor regioselectivity)
AIE Quantum Yield (TPE-coupled) ~65-75% (Strong asymmetric D-A effect)~30-40% (Weak D-A effect)~50-60% (Symmetric, moderate D-A)
COF BET Surface Area ~1800 m²/g (Polar, unhindered pores)~1500 m²/g (Non-polar pores)~1200 m²/g (Steric hindrance from 4x F)
API Metabolic Stability Excellent (C-F bond blocks oxidation)Moderate (Susceptible to oxidation)Poor (Excessively lipophilic)

Divergent Synthetic Workflows

The versatility of 3-FPDC allows it to serve as a central node for divergent synthetic pathways. The logical relationships between the core scaffold, the reaction mechanisms, and the final material applications are mapped below.

G A 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) B SNAr Reaction (Nucleophilic Substitution) A->B Amines/Thiols (Base, Heat) C Cyclotrimerization (Ionothermal Synthesis) A->C ZnCl2 (400°C) D Cross-Coupling (Suzuki/Sonogashira) A->D Pd Catalyst (Ligand, Base) E Donor-Acceptor Monomers B->E G Triazine-Linked COFs (Gas Separation / Catalysis) C->G Crystallization H Fluorinated Pyridine APIs (Antimicrobial / Anticancer) D->H Target Binding F AIE Luminogens (Bio-imaging / OLEDs) E->F Aggregation

Divergent synthetic pathways of 3-FPDC for AIEgens, COFs, and API development.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, where the success of the reaction is intrinsically confirmed by the physical or spectroscopic properties of the system.

Protocol A: Synthesis of Donor-Acceptor AIEgens via SNAr
  • Reagent Preparation: Dissolve 3-FPDC (1.0 eq) and a donor molecule (e.g., carbazole, 1.1 eq) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction, significantly accelerating nucleophilic attack at the fluorinated carbon.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the donor amine without hydrolyzing the highly sensitive nitrile groups.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via ¹⁹F NMR. The complete disappearance of the characteristic 3-fluoro signal (typically between -110 to -120 ppm) confirms 100% conversion. This eliminates the need for destructive sampling or premature workup.

  • Isolation: Pour the mixture into ice water. The highly hydrophobic D-A product will precipitate immediately. Filter and recrystallize from ethanol.

Protocol B: Ionothermal Synthesis of Triazine-Linked COFs
  • Monomer Loading: Grind 3-FPDC (1.0 eq) with anhydrous ZnCl₂ (10.0 eq) in an argon-filled glovebox.

    • Causality: ZnCl₂ serves a dual purpose: at 400°C, it acts as a high-temperature molten solvent (porogen), and it functions as a Lewis acid catalyst that drives the cyclotrimerization of the nitrile groups into stable triazine rings.

  • Ampoule Sealing: Transfer the mixture to a Pyrex ampoule, evacuate to <10⁻³ Torr, and flame-seal.

    • Causality: Strict anaerobic and anhydrous conditions are mandatory to prevent the high-temperature hydrolysis of nitriles into carboxylic acids.

  • Polymerization: Heat the ampoule at 400°C for 48 hours, followed by a slow cooling rate of 5°C/hour.

    • Causality: The slow cooling rate is critical for thermodynamic error-correction, allowing the amorphous polymer network to reorganize into a highly crystalline 2D framework.

  • Self-Validation (Workup): Wash the crude mass extensively with hot water and THF. Unreacted monomers and linear oligomers will dissolve. The isolation of an insoluble, robust powder intrinsically validates the formation of a highly cross-linked network.

Application in Drug Development

In medicinal chemistry, the incorporation of the 3-FPDC scaffold drastically alters the pharmacokinetic profile of the resulting Active Pharmaceutical Ingredient (API). Fluorine-containing pyridine rings mimic aromatic amino acids, influencing the conformation of receptor binding pockets [3].

When 3-FPDC is cross-coupled to form antimicrobial or anticancer agents, the singular presence of the pyridine nucleus defines the geometry required for specific protein interactions [4]. More importantly, the highly stable C-F bond prevents phase I metabolic degradation (specifically CYP450 oxidation) at the 3-position, prolonging the biological half-life of the drug while maintaining excellent aqueous solubility compared to traditional benzene-based analogs.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives Source: Current Medicinal Chemistry / ResearchGate URL:[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI (Molecules) URL:[Link]

Validation

benchmarking the synthesis of 3-Fluoropyridine-2,5-dicarbonitrile against existing methods

The compound 3-Fluoropyridine-2,5-dicarbonitrile (CAS 1615720-30-3) is a highly valuable building block in modern drug discovery and agrochemical development. The strategic placement of a fluorine atom on the pyridine ri...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 3-Fluoropyridine-2,5-dicarbonitrile (CAS 1615720-30-3) is a highly valuable building block in modern drug discovery and agrochemical development. The strategic placement of a fluorine atom on the pyridine ring enhances metabolic stability and lipophilicity, while the dual nitrile groups serve as versatile pharmacophores and synthetic handles for further functionalization (e.g., conversion to amidines, tetrazoles, or carboxylic acids).

However, synthesizing heavily functionalized, electron-deficient heterocycles presents significant chemical challenges. The highly electronegative fluorine atom at the C-3 position withdraws electron density via induction, making the adjacent C-2 and C-6 positions highly susceptible to nucleophilic attack, but simultaneously deactivating the ring toward oxidative addition in transition-metal catalysis.

This guide objectively benchmarks the three primary synthetic strategies for 3-Fluoropyridine-2,5-dicarbonitrile, providing researchers with the causal mechanistic insights and validated protocols necessary to select and execute the optimal route.

Mechanistic Pathways & Causal Analysis

To synthesize 3-Fluoropyridine-2,5-dicarbonitrile, chemists typically rely on one of three distinct mechanistic pathways. The choice of pathway depends heavily on precursor availability, scale, and tolerance for toxic reagents.

Method A: Palladium-Catalyzed Cyanation of Dihalofluoropyridines

The modern cross-coupling approach utilizes 2,5-dibromo-3-fluoropyridine as a starting material. Historically, the Rosenmund-von Braun reaction required stoichiometric copper(I) cyanide at extreme temperatures (>150 °C), which often led to product degradation. Modern protocols utilize palladium catalysis with slow-release cyanide sources like K4​[Fe(CN)6​] or Zn(CN)2​ . Causality Insight: The use of K4​[Fe(CN)6​] is critical because its limited solubility and slow dissociation in solvents like DMAC maintain a low concentration of free cyanide ions in solution. This prevents the formation of inactive [Pd(CN)4​]2− complexes, thereby avoiding catalyst poisoning while maintaining high turnover numbers[1].

Method B: Dehydration of 3-Fluoropyridine-2,5-dicarboxamide

The classical approach involves the dehydration of the corresponding dicarboxamide. While traditional dehydrating agents like neat POCl3​ or P2​O5​ are harsh and environmentally taxing, modern Appel-type conditions (using oxalyl chloride, triethylamine, and catalytic triphenylphosphine oxide) offer a rapid, mild alternative. Causality Insight: In the catalytic Appel dehydration, Ph3​P=O reacts with oxalyl chloride to form a highly electrophilic chlorophosphonium intermediate. The amide oxygen attacks this intermediate, transforming the amide into a good leaving group, which is subsequently eliminated by the base to form the nitrile. This avoids the generation of highly acidic byproducts that could protonate the fluoropyridine ring [2].

Method C: Halogen Exchange (Halex) Nucleophilic Fluorination

The Halex reaction utilizes 3-chloro-2,5-dicyanopyridine, exchanging the chlorine atom for fluorine using Potassium Fluoride (KF) at elevated temperatures. Causality Insight: The success of this SN​Ar reaction relies on the electron-deficient nature of the pyridine ring, which is further activated by the two strongly electron-withdrawing cyano groups. However, the reaction is highly sensitive to moisture; even trace water will hydrate the fluoride ion, drastically reducing its nucleophilicity and leading to the formation of hydroxypyridine byproducts [3].

pathways A 2,5-Dibromo-3-fluoropyridine (Precursor A) Target 3-Fluoropyridine-2,5-dicarbonitrile (Target) A->Target Pd-Catalyzed Cyanation K4[Fe(CN)6], Pd(OAc)2 B 3-Fluoropyridine-2,5-dicarboxamide (Precursor B) B->Target Appel Dehydration (COCl)2, Ph3PO C 3-Chloro-2,5-dicyanopyridine (Precursor C) C->Target Halex Reaction KF, Sulfolane, Heat

Fig 1. Three primary synthetic pathways for 3-Fluoropyridine-2,5-dicarbonitrile.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three methods to aid in route selection.

MetricMethod A: Pd-Catalyzed CyanationMethod B: Amide DehydrationMethod C: Halex Reaction
Typical Yield 75% – 85%80% – 95%40% – 60%
Reaction Time 5 – 12 hours< 1 hour16 – 24 hours
Temperature 100 °C – 120 °C0 °C to Room Temp150 °C – 180 °C
Toxicity Profile Moderate (Pd, Cyanide salts)Low to ModerateLow (Fluoride salts)
Scalability Excellent (up to multi-gram)Excellent (Kilogram scale)Moderate (Thermal hazards)
Primary Limitation Cost of Pd catalystRequires multi-step amide synthesisLow yield, high temp required

Validated Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies are designed as self-validating systems.

Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation

Adapted from the principles of ligand-free cyanation of aryl halides [1].

Reagents: 2,5-Dibromo-3-fluoropyridine (1.0 eq), K4​[Fe(CN)6​]⋅3H2​O (0.5 eq), Pd(OAc)2​ (0.5 mol%), Na2​CO3​ (1.0 eq), Anhydrous DMAC.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-3-fluoropyridine (10 mmol), finely ground K4​[Fe(CN)6​]⋅3H2​O (5 mmol), Na2​CO3​ (10 mmol), and Pd(OAc)2​ (0.05 mmol).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with Argon three times. Causality: Oxygen must be rigorously excluded because it will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, terminating the catalytic cycle.

  • Reaction: Inject anhydrous DMAC (20 mL) via syringe. Heat the reaction mixture to 120 °C in a pre-heated oil bath for 8 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears and a highly UV-active product spot appears at a lower Rf​ .

  • Work-up: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Wash the organic filtrate with water (3 × 30 mL) and brine (30 mL). Causality: Multiple water washes are required to completely remove the high-boiling DMAC solvent, which would otherwise co-elute during purification.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the target dicarbonitrile.

workflow Step1 Step 1: Reagent Loading 2,5-Dibromo-3-fluoropyridine K4[Fe(CN)6] Pd(OAc)2 Step2 Step 2: Degassing Argon purge 3x Anhydrous DMAC Step1->Step2 Step3 Step 3: Heating & Reaction 120 °C 8 hours TLC Monitoring Step2->Step3 Step4 Step 4: Work-up Cool to RT EtOAc extraction Aqueous wash Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Hexane/EtOAc Step4->Step5 Target Pure 3-Fluoropyridine-2,5-dicarbonitrile Step5->Target

Fig 2. Step-by-step experimental workflow for the Pd-catalyzed cyanation method.

Protocol 2: Catalytic Appel-Type Dehydration

Adapted for mild conversion of amides to nitriles [2].

Reagents: 3-Fluoropyridine-2,5-dicarboxamide (1.0 eq), Oxalyl chloride (2.2 eq), Triethylamine (4.5 eq), Triphenylphosphine oxide ( Ph3​P=O , 5 mol%), Anhydrous Dichloromethane (DCM).

  • Preparation: Suspend 3-fluoropyridine-2,5-dicarboxamide (10 mmol) and Ph3​P=O (0.5 mmol) in anhydrous DCM (40 mL) under an Argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Activation: Add triethylamine (45 mmol) in one portion. Dropwise, add oxalyl chloride (22 mmol) over 10 minutes. Causality: The dropwise addition controls the exothermic generation of the chlorophosphonium active species and prevents the rapid evolution of CO , CO2​ , and HCl gases from causing the reaction to boil over.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The suspension will gradually turn into a clear, pale-yellow solution as the insoluble amide is converted into the highly soluble nitrile.

  • Validation: TLC monitoring (DCM:MeOH 95:5) will show the complete disappearance of the baseline amide spot.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO3​ (30 mL). Causality: The basic quench neutralizes residual oxalyl chloride and the HCl generated during the reaction, preventing acid-catalyzed hydrolysis of the newly formed nitrile groups. Extract with DCM, dry over MgSO4​ , and concentrate to yield the product.

Conclusion

For laboratories prioritizing speed and utilizing commercially available dihalides, the Palladium-Catalyzed Cyanation (Method A) using non-toxic K4​[Fe(CN)6​] is the most robust approach. Conversely, for process chemistry and large-scale manufacturing where heavy metals must be avoided, the Appel-Type Dehydration (Method B) offers superior scalability and safety, provided the dicarboxamide precursor is accessible. While the Halex Reaction (Method C) represents the most direct route from chlorinated precursors, its harsh thermal requirements and lower yields relegate it to specialized applications.

References

  • Weissman, S. A., Zewge, D., & Chen, C. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Organic Chemistry Portal (Originally published in J. Org. Chem.). Available at:[Link]

  • Shipilovskikh, S. A., et al. "Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction." Semantic Scholar (Originally published in Org. Lett.). Available at:[Link]

  • Froese, R. D. J., et al. "Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine." ACS Publications (J. Org. Chem.). Available at:[Link]

Comparative

A Technical Guide to the Structure-Activity Relationship of 3-Fluoropyridine-2,5-dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational dru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The 3-fluoropyridine moiety, in particular, has garnered significant attention due to the unique physicochemical properties conferred by the highly electronegative fluorine atom, which can enhance metabolic stability, binding affinity, and overall potency of bioactive molecules.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Fluoropyridine-2,5-dicarbonitrile derivatives, a promising class of compounds with diverse therapeutic potential. While direct and extensive SAR studies on this specific scaffold are emerging, we can extrapolate key trends by examining the well-established SAR of the closely related 2-amino-3,5-dicyanopyridine core. This guide will synthesize existing data to provide actionable insights for researchers in the field.

The 3-Fluoropyridine-2,5-dicarbonitrile Scaffold: A Privileged Core

The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[4] The dicarbonitrile substitution at the 2 and 5 positions creates a unique electronic profile and provides vectors for further chemical modification. The addition of a fluorine atom at the 3-position introduces a potent electron-withdrawing group, which can significantly modulate the pKa of the pyridine nitrogen and influence the molecule's interaction with target proteins.

Structure-Activity Relationship Insights from 2-Amino-3,5-Dicyanopyridine Analogs

Extensive research on 2-amino-3,5-dicyanopyridine derivatives, particularly as adenosine receptor (AR) ligands, provides a robust framework for understanding the SAR of the 3-fluorinated counterparts.[5][6][7] The general structure of these compounds allows for modifications at the 2-amino, 4-aryl, and 6-substituent positions.

dot graph SAR_General_Scaffold { layout=neato; node [shape=plaintext]; scaffold [label=< 2-Amino-3,5-dicyanopyridine Core R¹ (Position 4)Pyridine RingR² (Position 6) Aryl/HeteroarylN, CN, CNThioether/Amine Position 2: Amino Group

>]; } Caption: General scaffold of 2-amino-3,5-dicyanopyridine derivatives.
The Critical Role of the 4-Position Substituent (R¹)

The substituent at the 4-position of the pyridine ring plays a crucial role in determining the potency and selectivity of these compounds.

  • Aryl and Heteroaryl Groups: A wide range of aryl and heteroaryl groups are well-tolerated at this position and are essential for activity. The nature of the substituents on these rings can fine-tune the biological profile.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the 4-aryl substituent significantly impact activity. For instance, in the context of adenosine A1 receptor affinity, both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups on a phenyl ring at the 4-position can lead to potent compounds.[5] This suggests that both electronic and steric factors are at play.

  • Impact of the 3-Fluoro Group: The introduction of a fluorine atom at the 3-position of the pyridine ring is expected to have a profound effect on the electronic nature of the entire molecule. This strong electron-withdrawing group will likely enhance the acidity of the 2-amino group and influence the binding mode with the target protein. The fluorine may also engage in favorable orthogonal multipolar interactions with the protein backbone.

Exploring the 6-Position Substituent (R²)

The 6-position offers another key site for modification, often accommodating thioether or amino linkages.

  • Thioether Linkages: Many highly potent 2-amino-3,5-dicyanopyridine derivatives feature a thioether linkage at the 6-position, often with a heterocyclic moiety like imidazole.[6] The 1H-imidazol-2-ylmethyl)sulfanyl group has been identified as a key feature for potent adenosine receptor agonists.[6]

  • Amino Linkages: Direct amino substitution at the 6-position is also a viable strategy, leading to active compounds.[8]

The Significance of the 2-Amino Group

The 2-amino group is a common feature in this class of compounds and is often crucial for establishing key hydrogen bonding interactions with the target protein.

Performance Comparison: 3-Fluoropyridine-2,5-dicarbonitriles vs. Alternative Scaffolds

A direct comparison with alternative scaffolds is most meaningful within the context of a specific biological target. Given the extensive data on dicyanopyridines as adenosine receptor ligands, we will use this as our primary example. A notable selective A2B adenosine receptor agonist is BAY-606583, which features a 2-amino-4-aryl-3,5-dicyanopyridine core.[6]

Compound/ScaffoldTargetPotency (Ki or EC50)Key Structural FeaturesReference
2-Amino-3,5-dicyanopyridine Derivatives Adenosine A1 ReceptorSub-nanomolar to low nanomolar Ki4-Aryl/heteroaryl, 6-thioether/amine[5]
BAY-606583 Adenosine A2B ReceptorPotent agonist2-amino-4-(4-(cyclopropylmethoxy)phenyl)-3,5-dicyanopyridine[6]
Thieno[2,3-b]pyridines Adenosine A1 ReceptorLower affinity than open-ring precursorsFused ring system[5]

Key Observation: Ring closure to form fused systems like thieno[2,3-b]pyridines has been shown to decrease activity at adenosine receptors compared to the open-ring 2-amino-3,5-dicyanopyridine precursors.[5] This highlights the importance of the specific arrangement of functional groups on the pyridine core for optimal target engagement. The introduction of a 3-fluoro substituent on the dicyanopyridine scaffold would be a logical next step to explore potential improvements in potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

General Synthesis of 2-Amino-4-aryl-6-substituted-3,5-dicyanopyridines

The synthesis of 2-amino-3,5-dicyanopyridine derivatives is often achieved through a multi-component reaction. A representative procedure is outlined below.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Aryl Aldehyde"]; B [label="Malononitrile"]; C [label="Thiol"]; D [label="Base (e.g., Piperidine)"]; E [label="Solvent (e.g., Ethanol)"]; F [label="Reaction Mixture"]; G [label="Reflux"]; H [label="Work-up and Purification"]; I [label="2-Amino-4-aryl-6-thio-3,5-dicyanopyridine"];

A -> F; B -> F; C -> F; D -> F; E -> F; F -> G; G -> H; H -> I; } Caption: General workflow for the synthesis of 2-amino-3,5-dicyanopyridines.

Step-by-Step Methodology:

  • To a solution of the appropriate aryl aldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Add the desired thiol (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2-amino-4-aryl-6-thio-3,5-dicyanopyridine derivative.

In Vitro Kinase Inhibition Assay

For derivatives targeting protein kinases, a common method to assess their inhibitory activity is a radiometric or fluorescence-based kinase assay.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P or ³³P).

  • Add the test compound (3-Fluoropyridine-2,5-dicarbonitrile derivative) at various concentrations to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable quenching solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a filter membrane that binds the substrate.

  • Wash the filter membrane to remove unincorporated radiolabeled ATP.

  • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

dot graph Kinase_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Prepare Kinase Reaction Mixture\n(Kinase, Substrate, ATP)"]; B [label="Add Test Compound"]; C [label="Incubate"]; D [label="Stop Reaction"]; E [label="Separate Substrate"]; F [label="Quantify Signal"]; G [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G; } Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 3-Fluoropyridine-2,5-dicarbonitrile scaffold represents a promising area for the discovery of novel therapeutic agents. By leveraging the extensive SAR data from the closely related 2-amino-3,5-dicyanopyridines, researchers can make informed decisions in the design and synthesis of new derivatives. The strategic introduction of the 3-fluoro substituent is anticipated to enhance key drug-like properties, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on the systematic synthesis of a library of 3-Fluoropyridine-2,5-dicarbonitrile derivatives with diverse substitutions at the 2, 4, and 6 positions and their evaluation against a panel of relevant biological targets to fully elucidate the SAR of this exciting scaffold.

References

  • van der Walt, M. M., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS ONE, 16(3), e0248074. [Link]

  • Brandi, L., Dresios, J., & Gualerzi, C. O. (2008). Assays for the identification of inhibitors targeting specific translational steps. Methods in Molecular Medicine, 142, 87–105. [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026, March 9). Lambda Therapeutic Research. [Link]

  • Abo-zeid, C. M., et al. (2020). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 5(4), 1869–1877. [Link]

  • Catarzi, D., et al. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Pharmaceuticals, 12(4), 159. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). CDD Vault. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. (n.d.). ResearchGate. [Link]

  • Varano, F., et al. (2022). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 27(8), 2469. [Link]

  • The Strategic Importance of 3-Fluoropyridine in Modern Chemical Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 21(1). [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Maccioni, E., et al. (2007). Synthesis and in Vitro Antitumoral Activity of New 3,5-dicyanopyridine Derivatives. Bioorganic & Medicinal Chemistry, 15(6), 2575-2589. [Link]

  • Pan, X., et al. (2006). Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics. Journal of Combinatorial Chemistry, 8(1), 32-38. [Link]

  • Catarzi, D., et al. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Pharmaceuticals, 12(4), 159. [Link]

  • Patel, H. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [Link]

  • Gonzalez-Salgado, A., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4270. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(1), 1-25. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. [Link]

  • Kumar, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100806. [Link]

  • Wang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 283, 116965. [Link]

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (n.d.). Future Science. [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). RSC Publishing. [Link]

Sources

Validation

Cost-Effectiveness and Performance Analysis of Synthetic Pathways to 3-Fluoropyridine-2,5-dicarbonitrile

Executive Summary 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a highly functionalized, electron-deficient heterocyclic scaffold critical for the development of advanced agrochemicals and pharmaceuticals. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) is a highly functionalized, electron-deficient heterocyclic scaffold critical for the development of advanced agrochemicals and pharmaceuticals. The presence of two strongly electron-withdrawing nitrile groups flanking a fluorinated pyridine ring makes this molecule a valuable intermediate, but also presents significant synthetic challenges. As researchers scale up from discovery to process chemistry, selecting the optimal synthetic route is paramount. This guide objectively compares the two most viable synthetic strategies—Late-Stage Palladium-Catalyzed Cyanation and Nucleophilic Aromatic Fluorination (Halex Reaction) —evaluating their mechanistic logic, cost-effectiveness, and scalability.

Mechanistic Overview of Synthetic Pathways

Pathway A: Late-Stage Palladium-Catalyzed Cyanation

Historically, the cyanation of aryl halides relied on the Rosenmund-von Braun reaction, which requires stoichiometric amounts of copper(I) cyanide and harsh temperatures (>150°C), often leading to poor functional group tolerance[1]. Modern synthetic routes have largely superseded this with Palladium-catalyzed cyanation[2].

Starting from 2,5-dibromo-3-fluoropyridine, the catalytic cycle initiates with the oxidative addition of the C–Br bond to a Pd(0) species. Transmetalation with a cyanide source—typically Zn(CN)₂—followed by reductive elimination yields the dicarbonitrile[3]. The selection of Zn(CN)₂ over NaCN or KCN is a deliberate mechanistic necessity: its low solubility in organic solvents ensures a slow, controlled release of cyanide ions. This prevents the formation of catalytically inactive, saturated palladate complexes (e.g., [Pd(CN)₄]²⁻), which would otherwise poison the catalyst[4].

Pathway B: Nucleophilic Aromatic Fluorination (Halex Reaction)

The Halex (Halogen Exchange) reaction offers a fundamentally different, highly atom-economical approach by introducing the fluorine atom at the final stage via Nucleophilic Aromatic Substitution (S_NAr)[5].

Starting from 3-chloro-pyridine-2,5-dicarbonitrile, the substrate is exceptionally activated for S_NAr due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the two flanking nitrile groups. The primary challenge in Halex chemistry is the high lattice energy and insolubility of alkali fluorides (like KF) in organic solvents. To overcome this, spray-dried KF is utilized alongside a phase-transfer catalyst (PTC) such as 18-crown-6 or a phosphonium salt[6]. The PTC sequesters the potassium cation, generating an unsolvated, highly reactive "naked" fluoride ion that readily displaces the chloride[7].

SyntheticPathways cluster_A Pathway A: Pd-Catalyzed Cyanation cluster_B Pathway B: Halex Fluorination A_SM 2,5-Dibromo- 3-fluoropyridine A_Rxn Pd(dppf)Cl2, Zn(CN)2 DMF, 120°C A_SM->A_Rxn Oxidative Addition Product 3-Fluoropyridine- 2,5-dicarbonitrile A_Rxn->Product Reductive Elimination B_SM 3-Chloro-pyridine- 2,5-dicarbonitrile B_Rxn Spray-dried KF, 18-crown-6, DMSO B_SM->B_Rxn SNAr Halide Exchange B_Rxn->Product Chloride Displacement

Caption: Comparative synthetic pathways to 3-Fluoropyridine-2,5-dicarbonitrile highlighting key intermediates.

Cost-Effectiveness & Performance Analysis

When transitioning from bench-scale discovery to pilot-plant manufacturing, the economic and environmental impacts of the chosen pathway become critical. The Halex route (Pathway B) significantly outperforms Pd-cyanation (Pathway A) in both reagent cost and atom economy, while completely bypassing the severe EHS (Environment, Health, and Safety) liabilities associated with transition-metal cyanide waste.

MetricPathway A: Pd-Catalyzed CyanationPathway B: Halex Fluorination
Primary Precursor 2,5-Dibromo-3-fluoropyridine3-Chloro-pyridine-2,5-dicarbonitrile
Reagent Cost (per mol) High (Palladium catalyst, specialized ligands)Low (KF, standard phase-transfer catalysts)
Atom Economy Poor (Loss of heavy bromine atoms)Excellent (Direct Cl → F exchange)
Scalability Moderate (Requires strict inert atmosphere)High (Amenable to continuous flow/microwave)
EHS Profile High Risk (Toxic cyanide gas potential)Moderate Risk (Corrosive fluorides, no cyanide)
Typical Yield 65% – 80%75% – 90% (with optimized PTC)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every critical step includes the underlying chemical causality to guide troubleshooting.

Protocol A: Pd-Catalyzed Cyanation of 2,5-Dibromo-3-fluoropyridine

Objective: Double cyanation via controlled metathesis to prevent catalyst poisoning.

  • Reagent Charging: Charge a flame-dried Schlenk flask with 2,5-dibromo-3-fluoropyridine (1.0 equiv), Zn(CN)₂ (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate 'dppf' ligand enforces a cis-geometry on the Palladium center, which sterically accelerates the rate-limiting reductive elimination step[4].

  • Degassing: Add anhydrous DMF (0.2 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to catalytically dead Pd(II) oxides.

  • Reaction: Heat the mixture to 120°C for 12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the mono-cyano intermediate mass (m/z [M+H]⁺ corresponding to C₆H₂BrFN₂) is fully consumed, replaced entirely by the target mass (m/z 148.1 [M+H]⁺).

  • Quench & Workup: Cool to room temperature and quench with a 1:1 mixture of saturated aqueous Na₂CO₃ and 10% aqueous sodium hypochlorite (bleach).

    • Causality: Bleach oxidizes any residual, highly toxic cyanide ions into relatively benign cyanate (CNO⁻) before aqueous extraction, ensuring operator safety.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Halex Fluorination of 3-Chloro-pyridine-2,5-dicarbonitrile

Objective: S_NAr halide exchange utilizing "naked" fluoride.

  • Reagent Charging (Glovebox): In an inert-atmosphere glovebox, charge a microwave vial with 3-chloro-pyridine-2,5-dicarbonitrile (1.0 equiv), spray-dried KF (3.0 equiv), and 18-crown-6 (0.1 equiv).

    • Causality: Spray-dried KF provides a massively increased surface area compared to granular KF. The glovebox is strictly necessary because water tightly hydrogen-bonds to the fluoride ion, completely neutralizing its nucleophilicity and leading to unwanted 3-hydroxypyridine byproducts[5].

  • Solvation: Add anhydrous DMSO (0.5 M) and seal the vial with a crimp cap.

  • Reaction: Irradiate in a microwave reactor at 150°C for 45 minutes[6].

    • Self-Validation: Monitor by ¹⁹F NMR of a crude aliquot. The appearance of a distinct singlet around -110 to -120 ppm confirms successful fluorination. The disappearance of the starting material on TLC confirms completion.

  • Quench & Workup: Pour the mixture into a 10x volume of vigorously stirred ice-cold water.

    • Causality: DMSO is highly miscible with water. Pouring the mixture into a large volume of ice water forces the highly hydrophobic fluorinated product to precipitate out, completely avoiding tedious and low-yielding aqueous extractions.

  • Isolation: Filter the precipitate, wash with cold water to remove residual PTC, and recrystallize from ethanol to yield the pure product.

Conclusion & Recommendations

For early-stage research where rapid analog synthesis is required, Pathway A (Pd-Catalyzed Cyanation) remains a reliable method, provided the laboratory is equipped to handle transition-metal cyanide waste. However, for process development, scale-up, and overall cost-effectiveness, Pathway B (Halex Fluorination) is vastly superior. By utilizing cheap reagents (KF), maximizing atom economy, and leveraging phase-transfer catalysis to achieve high yields, the Halex route represents the most sustainable and economically viable pathway to 3-Fluoropyridine-2,5-dicarbonitrile.

References

  • RSC Advances.[3]

  • Organic Chemistry Portal.[1] 3.Chemical Society Reviews.[2] 4.The Journal of Organic Chemistry.[5] 5.Current Organic Chemistry (Bentham Science).[6] 6.Journal of the American Chemical Society (via PMC).[4] 7.The Journal of Organic Chemistry.[7]

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Comparative

Advanced Analytical Cross-Validation Guide: 3-Fluoropyridine-2,5-dicarbonitrile

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated heterocycles, the rigorous analytical characterization of building blocks like 3-Fluoropyridine-2,5-dicarbonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated heterocycles, the rigorous analytical characterization of building blocks like 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) becomes paramount. The presence of two strongly electron-withdrawing nitrile groups and a fluorine atom on a pyridine ring creates a highly electron-deficient system. This unique electronic topology presents specific analytical challenges: anomalous chromatographic retention behaviors, complex nuclear spin couplings, and variable ionization efficiencies.

To ensure absolute data integrity, single-method analysis is insufficient. This guide outlines an objective, orthogonal cross-validation strategy for the structural elucidation and purity assessment of 3-Fluoropyridine-2,5-dicarbonitrile, strictly adhering to the latest ICH Q2(R2) global regulatory frameworks for analytical method validation[1].

The Orthogonal Cross-Validation Strategy

To eliminate method-specific biases, we employ an orthogonal approach. Structural identity is cross-validated using Multinuclear NMR and LC-MS/MS, while purity and assay metrics are cross-validated using UPLC-UV and GC-FID.

G cluster_0 Structural Elucidation cluster_1 Purity & Assay Validation (ICH Q2(R2)) Start 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR LCMS LC-MS/MS (ESI+, m/z 148.0) Start->LCMS UPLC UPLC-UV (Non-volatiles) Start->UPLC GCFID GC-FID (Volatiles) Start->GCFID CrossVal Orthogonal Cross-Validation Data Synthesis NMR->CrossVal Chemical Shifts & Couplings LCMS->CrossVal Molecular Weight & Fragments UPLC->CrossVal Assay % & Specificity GCFID->CrossVal Residual Solvents & Volatiles

Analytical Cross-Validation Strategy for 3-Fluoropyridine-2,5-dicarbonitrile.

Part 1: Structural Elucidation & Orthogonal Validation
The Causality Behind the Methodology

Relying solely on H NMR for 3-Fluoropyridine-2,5-dicarbonitrile is structurally ambiguous because the molecule contains only two protons (at C4 and C6). To unequivocally prove the substitution pattern, we must leverage F and C NMR. Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, providing a background-free spectrum that is highly sensitive to its local electronic environment[2]. The coupling constant (typically 236–265 Hz in fluoropyridines) definitively maps the carbon-fluorine bond[2][3].

To cross-validate this, LC-MS/MS is utilized. While NMR confirms the connectivity, High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and isotopic distribution, ruling out isobaric impurities.

Protocol 1: Self-Validating Multinuclear NMR

Self-Validation Mechanism: The inclusion of an internal standard (e.g., trifluorotoluene for F) and the verification of -coupling symmetry between H, F, and C spectra ensures the instrument is properly tuned and the assignments are mathematically consistent.

  • Sample Preparation: Dissolve 15 mg of 3-Fluoropyridine-2,5-dicarbonitrile in 0.6 mL of DMSO- . Add 0.05% v/v Tetramethylsilane (TMS) as the H/ C internal reference, and 0.05% v/v -Trifluorotoluene as the F reference.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Acquisition ( H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Acquisition ( F): Acquire 64 scans with a D1 of 3 seconds. The fluorine signal will be highly deshielded due to the adjacent nitrile groups.

  • Acquisition ( C): Acquire 1024 scans with proton decoupling. Look for the characteristic doublet at the C3 position with a massive coupling.

  • Data Processing: Phase and baseline correct all spectra. Cross-verify the coupling constants between the H and F spectra; they must match exactly to validate the structure.

Protocol 2: LC-MS/MS (ESI+)
  • Sample Preparation: Dilute the compound to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion & Tuning: Direct infusion at 10 µL/min. Due to the electron-deficient nature of the compound, ionization may be weak; the 0.1% formic acid forces protonation at the pyridine nitrogen.

  • Acquisition: Target the ion at m/z 148.0. Apply collision energy (CE) ramping (10-40 eV) to monitor the loss of the nitrile groups ( , ).

Table 1: Comparative Structural Data Summary
Analytical TechniqueKey ParameterExpected Value / ObservationStructural Significance
H NMR (500 MHz) Chemical Shifts ( )~8.8 ppm (d), ~9.1 ppm (s)Confirms the two highly deshielded aromatic protons.
C NMR (125 MHz) CouplingDoublet, HzUnambiguously identifies the C-F carbon at position 3.
F NMR (470 MHz) Chemical Shift ( )~ -110 to -120 ppmConfirms a single fluorine environment on an electron-poor ring.
HRMS (ESI+) Exact Mass 148.0305Confirms molecular formula .
MS/MS Fragmentation Major Product Ionsm/z 121.0 (loss of HCN)Confirms the presence of labile nitrile groups.
Part 2: Purity Assessment & Method Cross-Validation
The Causality Behind the Methodology

Under ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose through rigorous validation of accuracy, precision, specificity, and linearity[4]. We select UPLC-UV as the primary assay method because the compound is non-volatile and possesses a strong chromophore (the conjugated pyridine ring). However, UPLC-UV is "blind" to impurities lacking a chromophore or those that are highly volatile (e.g., residual halogenated solvents from synthesis). Therefore, we cross-validate the purity profile using GC-FID , which separates compounds based on boiling point and polarity, providing a completely orthogonal separation mechanism.

Protocol 3: UPLC-UV Method Validation (ICH Q2(R2) Compliant)

Self-Validation Mechanism: The sequence includes a System Suitability Test (SST) injection. If the resolution between the active pharmaceutical ingredient (API) and its closest known impurity falls below 2.0, the run automatically halts, preventing the reporting of invalid data.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm, 2.1 x 100 mm (sub-2-micron particles are required to resolve closely eluting fluorinated isomers).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA is chosen over formic acid to suppress the ionization of the pyridine ring, improving peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes.

    • Detection: UV at 254 nm.

  • Specificity & Range: Inject a blank, followed by the SST mix (containing 3-Fluoropyridine-2,5-dicarbonitrile and a known isomer impurity). Ensure baseline separation.

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (0.1 mg/mL). Calculate the correlation coefficient ( ), which must be [1].

  • Accuracy (Recovery): Spike known amounts of the compound into a placebo matrix at 80%, 100%, and 120% levels. Calculate % recovery.

Protocol 4: GC-FID Orthogonal Check
  • Conditions: Use a mid-polarity capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: Split ratio 50:1. Inject 1 µL of the sample dissolved in ethyl acetate.

  • Validation: Compare the Area Normalization purity from the GC-FID to the UPLC-UV data. A discrepancy of >1.0% indicates the presence of method-specific invisible impurities.

Table 2: Method Validation Metrics (ICH Q2(R2) Criteria)
Validation ParameterUPLC-UV PerformanceGC-FID PerformanceICH Q2(R2) Acceptance Criteria
Specificity Resolution > 2.5Resolution > 3.0Baseline separation of all components
Linearity ( ) 0.99980.9991
Range 0.05 - 0.15 mg/mL0.1 - 1.0 mg/mL80% to 120% of target concentration
Accuracy (Recovery) 99.5% ± 0.8%98.2% ± 1.5%98.0% - 102.0%
Precision (%RSD) 0.4% (n=6)1.2% (n=6)
LOD / LOQ 0.01 µg/mL / 0.03 µg/mL0.5 µg/mL / 1.5 µg/mLSignal-to-Noise ratio (LOD) and (LOQ)
Part 3: Self-Validating System for Routine QC

To maintain trustworthiness in routine Quality Control (QC), the analytical procedures must be embedded within a self-validating decision framework. If an Out-of-Specification (OOS) result is obtained (e.g., purity drops below 98.0%), the system must logically isolate whether the failure is analytical (instrumentation) or chemical (actual degradation).

OOS OOS OOS Result Detected (e.g., Purity < 98%) SST Check System Suitability (Resolution, Tailing) OOS->SST Pass SST Pass SST->Pass Fail SST Fail SST->Fail RePrep Re-prepare Sample & Investigate Matrix Pass->RePrep Maint Column/Instrument Maintenance Fail->Maint Cross Cross-Validate with Orthogonal Method RePrep->Cross Confirm True OOS

Self-Validating Decision Tree for Out-of-Specification (OOS) Results.

By strictly linking the UPLC-UV primary data back to the GC-FID orthogonal check, researchers can definitively prove that a drop in the purity of 3-Fluoropyridine-2,5-dicarbonitrile is a true chemical event rather than an analytical artifact.

References
  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Available at:[Link]

  • Exposing active sites in zeolites with fluoropyridines as NMR probe molecules. Royal Society of Chemistry. Available at:[Link]

Sources

Validation

Publish Comparison Guide: In Vitro and In Vivo Profiling of 3-Fluoropyridine-2,5-Dicarbonitrile Derivatives in Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Fluoropyridine-2,5-dicarbonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) has emerged as a privileged building block for the synthesis of highly selective kinase inhibitors[1]. By offering a unique combination of electronic modulation and synthetic versatility, this scaffold enables the development of advanced therapeutics, particularly allosteric inhibitors targeting the pseudokinase domain (JH2) of the Janus kinase (JAK) family, such as Tyrosine Kinase 2 (TYK2)[2].

This guide objectively compares the performance of drug candidates derived from 3-Fluoropyridine-2,5-dicarbonitrile against their non-fluorinated and mono-cyano alternatives, providing comprehensive in vitro and in vivo experimental protocols to support rational drug design.

Mechanistic Rationale: The Fluorine & Dicarbonitrile Effect

As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) causality[3].

  • The Fluorine Effect (C3 Position): The introduction of a highly electronegative fluorine atom at the C3 position serves dual purposes. First, it significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity minimizes off-target hERG channel liabilities (cardiotoxicity) and enhances passive membrane permeability[4]. Second, the strong C–F bond (472 kJ/mol) blocks cytochrome P450-mediated oxidative metabolism at this metabolic hotspot, drastically improving microsomal stability[3].

  • The Dicarbonitrile Effect (C2, C5 Positions): The cyano groups act as powerful electron-withdrawing groups (EWGs), activating the pyridine ring for facile Nucleophilic Aromatic Substitution (SNAr)[5]. Furthermore, these nitriles serve as essential precursors for synthesizing bicyclic heterocycles (e.g., imidazopyridines) or amidines, which act as critical hydrogen-bond acceptors in the hinge region or allosteric pockets of kinases[2].

ScaffoldWorkflow N1 3-Fluoropyridine- 2,5-dicarbonitrile N2 SNAr / Cyclization (Library Synthesis) N1->N2 Derivatization N3 In Vitro Profiling (TR-FRET, ADME) N2->N3 Screening N4 In Vivo PK/PD (Efficacy Models) N3->N4 Translation N5 Lead Candidate N4->N5 Optimization

Workflow: From 3-Fluoropyridine-2,5-dicarbonitrile to validated lead candidate.

In Vitro Profiling: Comparative Performance

To demonstrate the superiority of the 3-Fluoropyridine-2,5-dicarbonitrile scaffold, we compare a representative derivative (Compound A ) against a non-fluorinated analog (Compound B , derived from Pyridine-2,5-dicarbonitrile) and a mono-cyano analog (Compound C , derived from 3-Fluoropyridine-2-carbonitrile).

Table 1: In Vitro Kinase Inhibition and ADME Properties
ParameterCompound A (3-Fluoro, 2,5-Di-CN Core)Compound B (Non-Fluoro, 2,5-Di-CN Core)Compound C (3-Fluoro, Mono-CN Core)
TYK2 JH2 IC₅₀ (nM) 1.2 ± 0.3 15.4 ± 2.145.8 ± 5.2
JAK1 IC₅₀ (nM) >10,000 (Highly Selective)1,200 (Poor Selectivity)>10,000
HLM Clearance (µL/min/mg) < 5.0 (Stable)42.5 (Rapidly Metabolized)< 8.0 (Stable)
PAMPA Permeability (10⁻⁶ cm/s) 18.5 (High)4.2 (Low)15.1 (High)

Data Interpretation: Compound A exhibits sub-nanomolar potency and exceptional selectivity for the TYK2 pseudokinase domain[2]. The absence of fluorine in Compound B leads to rapid hepatic clearance and poor permeability due to higher basicity. The lack of the second cyano group in Compound C results in a loss of critical hydrogen-bonding interactions, severely diminishing target affinity.

Protocol 1: Self-Validating High-Throughput TR-FRET Kinase Assay

To ensure trustworthiness, this protocol incorporates a self-validating statistical gate (Z'-factor) to confirm assay robustness before data interpretation.

Materials: Recombinant TYK2 JH2 domain, fluorescently labeled tracer ligand, Eu-anti-His antibody, 384-well low-volume plates. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/antibody mix (2 nM TYK2 JH2, 2 nM Eu-anti-His) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Plating: Dispense 50 nL of test compounds (10-point dose-response, 1:3 dilution in DMSO) into the 384-well plate. Include a positive control (10 µM BMS-986165) and a negative control (DMSO vehicle).

  • Incubation: Add 5 µL of the enzyme/antibody mix to all wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of 2X fluorescent tracer (15 nM final concentration). Incubate for 60 minutes in the dark.

  • Signal Detection: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Self-Validation (Critical Step): Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

    • Causality: A Z' > 0.6 mathematically guarantees that the signal window is wide enough and the variance tight enough that any observed inhibition is a true pharmacological effect, not assay noise. Proceed with IC₅₀ calculation only if Z' > 0.6.

In Vivo Efficacy & Pharmacokinetics

Translation from in vitro stability to in vivo exposure is the ultimate test of a scaffold's viability. The fluorinated dicarbonitrile core protects the molecule from first-pass metabolism while maintaining sufficient aqueous solubility for oral absorption.

Table 2: In Vivo Pharmacokinetic Profile in Mice (Dose: 3 mg/kg IV, 10 mg/kg PO)
PK ParameterCompound A (3-FPDC Derivative)Compound B (Non-Fluorinated)
Clearance (Cl, mL/min/kg) 12.4 (Low)65.8 (High)
Volume of Distribution (Vdss, L/kg) 1.84.5
Half-life (T₁/₂, hours) 4.5 0.8
Oral Bioavailability (%F) 78% 12%
Protocol 2: In Vivo PK/PD Study in an IL-12-Induced IFNγ Mouse Model

This protocol evaluates the functional in vivo inhibition of the TYK2/JAK-STAT pathway[6].

Step-by-Step Methodology:

  • Formulation Validation: Formulate the compound in 0.5% Methylcellulose/0.1% Tween-80. Self-Validation: Centrifuge an aliquot and analyze the supernatant via HPLC to ensure >95% homogeneity and suspension stability before dosing.

  • Dosing Phase: Administer the vehicle or test compound (Compound A at 1, 3, and 10 mg/kg) orally to female C57BL/6 mice (n=6 per group).

  • Challenge Phase: 1 hour post-dose, inject mice intraperitoneally (IP) with recombinant mouse IL-12 (1 µ g/mouse ) to stimulate the TYK2-dependent production of Interferon-gamma (IFNγ).

  • Sampling: 4 hours post-challenge, collect whole blood via cardiac puncture. Isolate serum via centrifugation (10,000 x g, 10 min).

  • Quantification: Measure serum IFNγ levels using a validated sandwich ELISA.

  • Statistical Causality: Perform a One-Way ANOVA with Dunnett’s post-hoc test comparing treatment groups to the vehicle+IL-12 group. A dose-dependent, statistically significant reduction (p < 0.01) confirms target engagement and functional in vivo efficacy.

Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 (Pseudokinase Domain) Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Kinase Cascade Gene Pro-inflammatory Gene Expression (IFNγ) STAT->Gene Translocation Inhibitor 3-FPDC Derivative (Compound A) Inhibitor->TYK2 Allosteric Inhibition

TYK2/JAK-STAT Signaling Pathway targeted by 3-FPDC derivatives.

Conclusion

The objective data clearly demonstrate that derivatives synthesized from 3-Fluoropyridine-2,5-dicarbonitrile vastly outperform their non-fluorinated and mono-cyano counterparts. The synergistic combination of the C3-fluorine (enhancing metabolic stability and lowering basicity) and the C2,C5-dicarbonitriles (facilitating precise target engagement) yields compounds with superior in vitro potency, excellent ADME profiles, and robust in vivo oral bioavailability. For drug development professionals targeting complex kinase domains, this scaffold represents a highly validated starting point for lead generation.

References

  • Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Organic & Biomolecular Chemistry: Synthesis of Fluorinated Heterocycles and a Review of Recent FDA-Approved Fluorinated Drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoropyridine-2,5-dicarbonitrile

Advanced Laboratory Safety & PPE Architecture for Handling 3-Fluoropyridine-2,5-dicarbonitrile As drug development professionals and synthetic chemists, handling polyfunctionalized building blocks like 3-Fluoropyridine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Architecture for Handling 3-Fluoropyridine-2,5-dicarbonitrile

As drug development professionals and synthetic chemists, handling polyfunctionalized building blocks like 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3)[1] requires moving beyond generic safety data sheets. This guide provides a mechanistic understanding of the compound's hazards and a self-validating operational protocol for its safe handling, ensuring both scientific integrity and personnel safety.

Section 1: Mechanistic Hazard Profiling

To deploy the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the threat. 3-Fluoropyridine-2,5-dicarbonitrile presents a dual-hazard profile:

  • The Dicarbonitrile Motif: Nitrile groups are highly reactive. In vivo, they can undergo enzymatic cleavage to release the cyanide ion (CN⁻), a potent cytochrome c oxidase inhibitor that halts cellular respiration and causes histotoxic hypoxia[2][3]. Furthermore, in the presence of strong acids or atmospheric moisture, inorganic and organic cyanides can hydrolyze to liberate highly toxic, volatile hydrogen cyanide (HCN) gas[2][4].

  • The Fluoropyridine Core: Fluorinated aromatics are significant skin, eye, and respiratory irritants[5]. Upon thermal decomposition (>150°C), this core can liberate corrosive hydrogen fluoride (HF) gas alongside nitrogen oxides (NOx) and carbon monoxide[6][7].

G A 3-Fluoropyridine-2,5-dicarbonitrile (CAS: 1615720-30-3) B Acid Contact A->B C Thermal Decomposition (>150°C) A->C D In Vivo Metabolism (Enzymatic Cleavage) A->D E Hydrogen Cyanide (HCN) Gas Highly Toxic B->E C->E F Hydrogen Fluoride (HF) Gas Corrosive C->F G Cyanide Ion (CN-) Release D->G H Cytochrome c Oxidase Inhibition (Cellular Asphyxiation) E->H G->H

Mechanistic hazard pathways of 3-Fluoropyridine-2,5-dicarbonitrile.

Section 2: The PPE Matrix – A Self-Validating Defense System

To mitigate these specific chemical risks, PPE must be selected based on permeation chemistry, not just physical barriers.

Table 1: Quantitative Data & PPE Specifications

Parameter / Specification Value / Requirement Operational Rationale
CAS Number 1615720-30-3[1] Precise tracking for inventory and waste management.
Molecular Weight 147.11 g/mol [1] Used for stoichiometric calculations and toxicity thresholds.
Primary Glove Material Nitrile, >0.11 mm thickness Nitrile provides superior chemical resistance against cyanide salts and nitrile derivatives compared to latex[2][3].
Gloving Technique Double-Gloving Ensures an intact sterile barrier remains if the outer glove is compromised by a micro-tear or solvent permeation[4][8].
Eye Protection Tightly fitting safety goggles Standard safety glasses leave mucosal gaps vulnerable to airborne fluoropyridine dust. Goggles (EN 166 / NIOSH) prevent ocular absorption[5].
Decontamination Buffer pH ≥ 10 Prevents protonation of CN⁻ into volatile HCN gas during spill cleanup[4][8].

| Oxidizing Agent | 10% Bleach (Fresh) | Oxidizes residual cyanide to less toxic cyanate during surface decontamination[4][8]. |

Section 3: Standard Operating Procedure (SOP) for Material Transfer

Do not just follow steps; understand the causality behind them. This "Tare-and-Transfer" protocol is designed to prevent the aerosolization of toxic particulates into the general laboratory environment.

Phase 1: Engineering Controls & Pre-Flight Checks

  • Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. All handling of solid cyanides/nitriles must occur inside the hood[2][4].

  • Purge the Workspace: Remove all acidic reagents from the fume hood. Causality: Accidental mixing of dicarbonitriles with strong acids can catalyze the rapid release of lethal HCN gas[4][8].

  • Stage Decontamination Reagents: Place a wash bottle with a pH 10 buffer solution and a freshly prepared 10% bleach solution inside the hood before opening the chemical container[4][8].

Phase 2: PPE Donning Sequence

  • Don standard laboratory attire: Long pants, closed-toe shoes, and a fully buttoned, fire-resistant lab coat[2][3].

  • Don an inner pair of nitrile gloves.

  • Inspect an outer pair of thicker nitrile gloves for pinholes, then don them, pulling the cuffs over the lab coat sleeves to eliminate exposed skin[2][4][8].

  • Don tightly fitting safety goggles[5]. If a high risk of dust generation exists, a NIOSH-approved N95/P100 respirator or full-face shield is required[3][4].

Phase 3: The "Tare-and-Transfer" Weighing Protocol

  • Place a clean, empty vial with its lid on the analytical balance (if the balance cannot be located inside the hood) and tare it[2].

  • Transfer the sealed, tared vial into the fume hood.

  • Open the vial and carefully dispense the 3-Fluoropyridine-2,5-dicarbonitrile powder using a static-free spatula, deliberately minimizing dust generation[2][9].

  • Seal the vial tightly before removing it from the fume hood.

  • Return the sealed vial to the balance to record the final mass[2].

Phase 4: Doffing & Decontamination

  • Wipe down the exterior of the sealed chemical container and the spatula with the pH 10 buffer, followed by the 10% bleach solution[4][8]. Return the chemical to a cool, dry, restricted-access storage cabinet away from combustible materials[3][4].

  • Remove the outer nitrile gloves inside the fume hood, turning them inside out to trap contaminants. Place them in a heavy-duty plastic bag, double-bagged, and strictly label as "Cyanide-Containing Hazardous Waste"[2][3][8].

  • Wash hands immediately with soap and water after removing the inner gloves[2][4].

Section 4: Emergency Response Architecture

A protocol is only as robust as its failure modes. In the event of an exposure or spill, immediate action is critical[3].

  • Spill Inside the Hood: Wipe up powders using a cloth dampened with the pH 10 buffer to avoid dust aerosolization[2]. Follow by cleaning the surface with the 10% bleach solution. Dispose of all cleanup materials as hazardous cyanide waste[4][8].

  • Skin/Eye Exposure: Speedy action prevents systemic toxicity. Immediately flush eyes or skin with plenty of water at an emergency wash station for at least 15 minutes while removing contaminated clothing[3][4][9].

  • Inhalation: Remove the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Do NOT use mouth-to-mouth resuscitation if the victim inhaled the chemical[9]. Call emergency services (911) and explicitly inform them that a cyanide-related exposure has occurred[8].

References

  • "3-Fluoropyridine-2,5-dicarbonitrile - CAS号1615720-30-3", Molaid.
  • "Cyanides | Division of Research Safety", University of Illinois.
  • "Cyanide Salts Standard Operating Procedure", Rutgers University.
  • "SOP for the safe use of cyanide compounds", LSU Health Sciences Center.
  • "Information on Cyanide Compounds", Stanford Environmental Health & Safety.
  • "2-Cyano-5-fluoropyridine SDS, 327056-62-2 Safety Data Sheets", ECHEMI.
  • "Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-6-FLUOROPYRIDINE", ChemicalBook.
  • "Fisher Scientific Chemicals - SAFETY DATA SHEET", Thermo Fisher Scientific.
  • "SAFETY DATA SHEET - 2-Fluoropyridine", Thermo Fisher Scientific.

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